molecular formula C7H13N3 B1359225 N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine CAS No. 949095-17-4

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Cat. No.: B1359225
CAS No.: 949095-17-4
M. Wt: 139.2 g/mol
InChI Key: WODLNVYLYQXAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLNVYLYQXAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, a valuable substituted pyrazole derivative. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and widely applicable reductive amination pathway. Additionally, an alternative N-alkylation approach will be discussed. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents key data in a clear, accessible format to facilitate practical application in a laboratory setting.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2] The versatile nature of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, the subject of this guide, is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure incorporates the stable 1-methylpyrazole core, a common motif in pharmaceutical candidates, linked to an ethylamine side chain, which can be crucial for target engagement.

The primary precursor for the synthesis of our target molecule is 1-Methyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a versatile intermediate in the creation of various bioactive compounds, including pharmaceuticals and agrochemicals.[3] Its reactivity makes it an ideal starting point for introducing diverse functionalities onto the pyrazole ring.

Strategic Approaches to Synthesis

Two principal synthetic strategies are viable for the preparation of this compound:

  • Reductive Amination: This is the preferred and more controlled method, involving the reaction of 1-Methyl-1H-pyrazole-4-carbaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

  • N-Alkylation: This approach entails the direct reaction of ethylamine with a 4-(halomethyl)-1-methyl-1H-pyrazole derivative. While feasible, this method can be prone to over-alkylation, leading to the formation of tertiary and quaternary ammonium salts.[4]

This guide will focus primarily on the reductive amination approach due to its superior control and typically higher yields of the desired product.

In-Depth Analysis of the Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and selectivity. The reaction proceeds in two key stages: the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction.

Reaction Mechanism

The generally accepted mechanism for reductive amination is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. In the presence of a reducing agent, the imine is then selectively reduced to the corresponding amine.

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow Start Starting Materials: 1-Methyl-1H-pyrazole-4-carbaldehyde Ethylamine Reaction Imine Formation (Acid Catalyst, e.g., Acetic Acid) Start->Reaction Mixing in an appropriate solvent Reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Reaction->Reduction Addition of reducing agent Workup Aqueous Work-up & Purification Reduction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Key Experimental Parameters and Reagent Selection

The success of a reductive amination reaction hinges on the careful selection of reagents and reaction conditions.

Parameter Considerations Recommended Choices
Reducing Agent The choice of reducing agent is critical. It must be capable of reducing the imine intermediate without significantly reducing the starting aldehyde.Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent, often the reagent of choice for reductive aminations. It is not water-sensitive and is compatible with a range of solvents.[5] Sodium cyanoborohydride (NaBH₃CN): Another effective and selective reducing agent. It is also not water-sensitive and is commonly used in alcoholic solvents.[5][6] Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce aldehydes and ketones. If used, it should be added after sufficient time has been allowed for imine formation.[5]
Solvent The solvent should be inert to the reaction conditions and capable of dissolving the reactants.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)
Acid Catalyst An acid catalyst is often used to facilitate imine formation.Acetic Acid (AcOH)
Temperature Most reductive aminations can be carried out at room temperature.0 °C to room temperature
Detailed Experimental Protocol: Reductive Amination

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM or DCE, add ethylamine (1.1-1.5 eq).

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Alternative Synthetic Route: N-Alkylation

While reductive amination is generally preferred, N-alkylation presents an alternative pathway. This method involves the reaction of ethylamine with a suitable electrophile, such as 4-(chloromethyl)-1-methyl-1H-pyrazole.

Reaction Mechanism and Challenges

The N-alkylation of amines is a classic SN2 reaction where the amine acts as a nucleophile, displacing a leaving group (e.g., chloride) from an alkyl halide. A significant drawback of this method is the potential for over-alkylation.[4] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine.

Visualizing the N-Alkylation Pathway

N_Alkylation_Pathway Start Starting Materials: 4-(Chloromethyl)-1-methyl-1H-pyrazole Ethylamine (excess) Reaction SN2 Reaction (Base, e.g., K₂CO₃) Start->Reaction Mixing in a polar aprotic solvent Product This compound Reaction->Product Byproduct Over-alkylation Products (Tertiary Amine) Reaction->Byproduct Side Reaction Workup Aqueous Work-up & Purification Product->Workup

Caption: N-Alkylation pathway for the synthesis of this compound, highlighting the potential for side reactions.

Characterization Data

Compound Molecular Formula Molecular Weight ( g/mol )
This compound[7]C₇H₁₃N₃139.20
1-Methyl-1H-pyrazole-4-carbaldehyde[8]C₅H₆N₂O110.11

Conclusion

The synthesis of this compound is most effectively and controllably achieved through the reductive amination of 1-Methyl-1H-pyrazole-4-carbaldehyde with ethylamine. This method, particularly with the use of mild and selective reducing agents like sodium triacetoxyborohydride, offers high yields and minimizes the formation of byproducts. While N-alkylation presents a plausible alternative, it requires careful control of reaction conditions to mitigate the risk of over-alkylation. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this valuable pyrazole derivative in a research and development setting.

References

  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-242.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • ResearchGate. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

  • HETEROCYCLES. ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. [Link]

  • PubChem. 3-(chloromethyl)-1-ethyl-1H-pyrazole. [Link]

Sources

"physicochemical properties of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine. In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental characteristics is paramount to predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This document delves into the critical parameters of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, including its ionization constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for data generation. The synthesis of technical data with practical experimental insights aims to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound in their scientific endeavors.

The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial screening to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[3][4] Key parameters such as lipophilicity, solubility, and ionization state are pivotal in determining a compound's ability to traverse biological membranes, dissolve in physiological fluids, and interact with its intended target.[5] Therefore, early and accurate physicochemical profiling is not merely a preliminary step but a foundational pillar of modern drug discovery, enabling the selection and optimization of candidates with a higher probability of success.[3][5]

Logical Relationship: Physicochemical Properties to Drug Development Outcome

cluster_properties Core Physicochemical Properties cluster_adme Pharmacokinetics (ADME) cluster_outcome Developmental Outcome pKa pKa (Ionization) Absorption Absorption pKa->Absorption Excretion Excretion pKa->Excretion logP logP (Lipophilicity) logP->Absorption Distribution Distribution logP->Distribution Metabolism Metabolism logP->Metabolism Solubility Aqueous Solubility Solubility->Absorption Solubility->Excretion Efficacy Efficacy & Target Binding Absorption->Efficacy Distribution->Efficacy Toxicity Off-Target Effects & Toxicity Distribution->Toxicity Metabolism->Toxicity

Caption: Interplay of core physicochemical properties and their influence on ADME and drug development success.

Compound Profile: N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is a substituted pyrazole derivative. The pyrazole scaffold is a common motif in medicinal chemistry, and understanding the specific properties of this analog is crucial for its potential applications.

  • Chemical Structure: (A representative image would be placed here in a final document)

  • Synonyms: ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine, N-[(1-methylpyrazol-4-yl)methyl]ethanamine[6]

  • CAS Number: 949095-17-4[6]

  • Molecular Formula: C₇H₁₃N₃[6]

Table 1: Summary of Physicochemical Properties

PropertyValue (Predicted/Experimental)SourceSignificance in Drug Development
Molecular Weight 139.2 g/mol [6]Influences diffusion and transport across membranes.
pKa 9.39 ± 0.10 (Predicted)[6]Determines the charge state at physiological pH, affecting solubility and receptor interaction.
clogP Value to be determined-Predicts membrane permeability and potential for non-specific binding.
Aqueous Solubility Value to be determined-Crucial for formulation, dissolution, and bioavailability.
Hydrogen Bond Donors 1 (Predicted)PubChemInfluences solubility and target binding.
Hydrogen Bond Acceptors 3 (Predicted)PubChemInfluences solubility and target binding.
Topological Polar Surface Area (TPSA) 29.9 Ų (Predicted)[7]Correlates with membrane permeability and blood-brain barrier penetration.

In-Depth Analysis of Key Physicochemical Properties

Acidity and Ionization (pKa)

The predicted pKa of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is 9.39.[6] This value corresponds to the ionization of the secondary amine. As a basic compound, it will be predominantly protonated and positively charged at physiological pH (around 7.4). This high degree of ionization suggests that the compound will likely exhibit good aqueous solubility but may face challenges in passively diffusing across lipid bilayer membranes.

Lipophilicity (logP)
Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of orally administered drugs.[10][11] Given the basic nature of the compound (pKa ~9.39), its solubility is expected to be pH-dependent, with higher solubility at lower pH values where it is fully ionized. Poor solubility can be a major hurdle in drug development, leading to low and variable bioavailability.[12][13] Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound's dissolution behavior.[13]

Experimental Determination of Physicochemical Properties

To move beyond predicted values, rigorous experimental determination is necessary. The following sections provide standardized protocols for key physicochemical assays.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[14][15] It involves monitoring pH changes in a solution of the compound upon the stepwise addition of a titrant (an acid or a base).

Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[14][16]

Workflow: pKa Determination via Potentiometric Titration

A Dissolve Compound in Deionized Water B Place in Thermostatted Vessel with Calibrated pH Electrode A->B C Titrate with Standardized HCl in Small Increments B->C D Record pH after Each Addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from Half-Equivalence Point E->F

Caption: Step-by-step workflow for determining pKa using potentiometric titration.

Protocol for logP Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the logP value.[8][14] It directly measures the partitioning of a compound between n-octanol and water.

Methodology:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Compound Addition: Add a known amount of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel. The concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Shake the funnel for a sufficient period (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifugation may be required to fully separate the two phases.

  • Phase Separation and Analysis: Carefully separate the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[8][18]

Workflow: Shake-Flask Method for logP Determination

A Prepare Mutually Saturated n-Octanol and Buffer (pH 7.4) B Add Compound to Mixture of Saturated Phases A->B C Shake to Reach Equilibrium B->C D Separate the Two Phases (Centrifugation may be needed) C->D E Quantify Compound Concentration in Each Phase via HPLC D->E F Calculate logP = log([Octanol]/[Aqueous]) E->F

Caption: Experimental workflow for the shake-flask determination of the logP value.

Protocol for Thermodynamic Solubility Assessment

Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium, which is highly relevant for biopharmaceutical characterization.[12][19]

Methodology:

  • Sample Preparation: Add an excess amount of solid N-Ethyl-1-methyl-1H-pyrazole-4-methanamine to vials containing the desired aqueous buffer (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependency).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically done by filtration or centrifugation.[12]

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Conclusion: An Integrated Perspective for Drug Development

This guide has detailed the key physicochemical properties of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine and provided robust protocols for their experimental determination. The predicted basic pKa of 9.39 suggests good aqueous solubility at acidic to neutral pH but may pose a challenge for passive membrane permeability due to a high degree of ionization. The balance between its polar amine functionality and its heterocyclic core will dictate its lipophilicity, a parameter that must be experimentally determined to fully assess its drug-like potential. By systematically evaluating these properties, researchers can make informed decisions regarding the formulation, administration route, and potential optimization of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine for therapeutic applications. This integrated approach, combining predictive data with rigorous experimental validation, is essential for navigating the complexities of drug discovery and development.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy.
  • Development of Methods for the Determination of pKa Values. (n.d.).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Physicochemical properties. (n.d.). Fiveable.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). G.I.T.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • What are the physicochemical properties of drug?. (2023). LookChem.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine | 949095-17-4. (n.d.). ChemicalBook.
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. (n.d.). PubChem.
  • N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-N-methylamine. (n.d.).
  • How to calcul
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.
  • 1002651-68-4, 1-Ethyl-N-methyl-1H-pyrazole-4-methanamine Formula. (n.d.). ECHEMI.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

Sources

An In-depth Technical Guide to the Characterization of N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine (CAS No. 949095-17-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine, a heterocyclic amine with potential applications in drug discovery. The document outlines a representative synthetic approach and details the analytical methodologies crucial for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide explores the compound's potential biological context as a modulator of the G-protein coupled receptor 43 (GPR43), a target of interest for metabolic and inflammatory diseases. The intricate signaling pathways associated with GPR43 activation are also delineated. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of novel pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features and ability to participate in various intermolecular interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib and agents for erectile dysfunction such as sildenafil.[2] The versatility of the pyrazole ring allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine (CAS No. 949095-17-4) is a pyrazole derivative that has been identified as a potential intermediate in the synthesis of modulators for the G-protein coupled receptor 43 (GPR43).

Physicochemical Properties

A summary of the key physicochemical properties of N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine is presented in the table below.

PropertyValueSource
CAS Number 949095-17-4[3]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [3]
SMILES CCNCC1=CN(C)N=C1N/A
Appearance Expected to be a liquid or low-melting solid[3]

Synthesis and Purification

Representative Synthetic Protocol

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Starting Material)

This starting material can be synthesized via the Vilsmeier-Haack formylation of 1-methylpyrazole.

Step 2: Reductive Amination

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine can be purified using column chromatography on silica gel, employing a gradient of methanol in dichloromethane as the eluent.

Synthetic Workflow Diagram

G start 1-Methylpyrazole step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate 1-Methyl-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Reductive Amination (Ethylamine, NaBH₄) intermediate->step2 product N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine step2->product purification Column Chromatography product->purification final_product Purified Product purification->final_product

Caption: Representative synthetic workflow for N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine.

Structural Characterization: A Multi-technique Approach

The definitive structural confirmation and purity assessment of N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HPyrazole H-5
~7.3s1HPyrazole H-3
~3.8s3HN-CH₃ (pyrazole)
~3.7s2H-CH₂- (linker)
~2.6q2H-CH₂- (ethyl)
~1.1t3H-CH₃ (ethyl)

¹³C NMR Spectroscopy Protocol:

  • Using the same sample prepared for ¹H NMR, acquire the ¹³C NMR spectrum.

  • Process the data to obtain the final spectrum.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~138Pyrazole C-5
~129Pyrazole C-3
~120Pyrazole C-4
~48-CH₂- (linker)
~44-CH₂- (ethyl)
~39N-CH₃ (pyrazole)
~15-CH₃ (ethyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the data to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

Expected Mass Spectrometry Data:

m/zIon
140.12[M+H]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Place a small drop of the liquid sample or a small amount of the solid sample directly on the ATR crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected IR Data:

Wavenumber (cm⁻¹)Functional Group
~3300-3400N-H stretch (secondary amine)
~2850-2950C-H stretch (aliphatic)
~1500-1600C=N and C=C stretch (pyrazole ring)
Characterization Workflow Diagram

G start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir IR Spectroscopy (ATR-FTIR) start->ir data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final_structure Confirmed Structure of N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine data_analysis->final_structure

Caption: Workflow for the structural characterization of the target compound.

Biological Context: A Potential GPR43 Modulator

N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine has been identified as a building block for the synthesis of GPR43 modulators. GPR43, also known as Free Fatty Acid Receptor 2 (FFAR2), is a G-protein coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota.[4] GPR43 is expressed in various tissues, including immune cells, adipocytes, and enteroendocrine cells, and plays a crucial role in regulating metabolic and inflammatory processes.[5][6]

GPR43 Signaling Pathways

Upon activation by an agonist, GPR43 can couple to two main G-protein signaling pathways:

  • Gαi/o Pathway: This pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6]

  • Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC).[4][6]

Additionally, GPR43 can interact with β-arrestin 2, which can lead to the modulation of other signaling pathways, including the inhibition of NF-κB.[4][5]

GPR43 Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling gpr43 GPR43 gai Gαi/o gpr43->gai couples gaq Gαq/11 gpr43->gaq couples beta_arrestin β-arrestin 2 gpr43->beta_arrestin interacts agonist Agonist (e.g., SCFA or Synthetic Modulator) agonist->gpr43 activates ac Adenylyl Cyclase gai->ac inhibits plc Phospholipase C gaq->plc activates camp ↓ cAMP ac->camp ip3_dag IP₃ & DAG plc->ip3_dag ca2 ↑ Ca²⁺ ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc nfkb NF-κB Inhibition beta_arrestin->nfkb

Sources

Spectroscopic Characterization of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who are working with pyrazole-based compounds and require a thorough understanding of their structural characterization.

Introduction

This compound is a substituted pyrazole with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a key pharmacophore found in numerous FDA-approved drugs.[1] Accurate structural elucidation is paramount for understanding its chemical behavior and biological activity. This guide will provide a predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectrometric fragmentation patterns, grounded in established principles and data from analogous structures.

The subject compound has the following chemical properties:

  • CAS Number: 949095-17-4[2][3][4]

  • Molecular Formula: C₇H₁₃N₃[2]

  • Molecular Weight: 139.198 g/mol [2]

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are based on the analysis of similar pyrazole derivatives and standard chemical shift ranges.[5][6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

AssignmentPredicted Chemical Shift (δ)MultiplicityIntegration
H-3 (pyrazole)~7.5s1H
H-5 (pyrazole)~7.3s1H
N-CH₃ (pyrazole)~3.8s3H
-CH₂- (bridge)~3.6s2H
-NH-Broad singlet, variablebr s1H
-CH₂- (ethyl)~2.7q2H
-CH₃ (ethyl)~1.1t3H

Causality Behind Predicted Shifts:

  • Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as sharp singlets in the aromatic region. Their specific shifts are influenced by the electronic effects of the nitrogen atoms and the N-methyl substituent.[5][6]

  • N-Methyl Protons: The singlet around 3.8 ppm is characteristic of a methyl group attached to a nitrogen atom within the pyrazole ring.[1]

  • Methylene Bridge Protons: The methylene group connecting the pyrazole ring to the ethylamine moiety is expected to be a singlet due to the absence of adjacent protons for coupling.

  • Ethyl Group Protons: The ethyl group will exhibit a classic quartet-triplet pattern. The methylene protons are deshielded by the adjacent nitrogen and appear as a quartet, while the terminal methyl protons appear as a triplet.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are derived from data on substituted pyrazoles and the known effects of alkyl and amino groups.[5][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

AssignmentPredicted Chemical Shift (δ)
C-3 (pyrazole)~138
C-4 (pyrazole)~118
C-5 (pyrazole)~129
N-CH₃ (pyrazole)~39
-CH₂- (bridge)~45
-CH₂- (ethyl)~48
-CH₃ (ethyl)~15

Interpretation of Carbon Signals:

  • Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of five-membered aromatic heterocycles. The carbon attached to the substituent (C-4) is expected to be more shielded compared to C-3 and C-5.[7]

  • Aliphatic Carbons: The N-methyl, methylene bridge, and ethyl group carbons will appear in the aliphatic region of the spectrum. The carbons directly attached to nitrogen atoms will be deshielded and appear at higher chemical shifts.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to yield a molecular ion peak and several characteristic fragment ions. The fragmentation of pyrazoles is known to involve specific pathways, such as the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂).[9][10][11]

Table 3: Predicted Key Mass-to-Charge Ratios (m/z)

m/zProposed Fragment Ion
139[M]⁺ (Molecular Ion)
110[M - C₂H₅]⁺
96[M - C₂H₅N]⁺
82[C₄H₆N₂]⁺ (1-methyl-1H-pyrazole-4-yl)methyl cation
58[C₃H₈N]⁺ (ethanamine fragment)

Proposed Fragmentation Pathway:

The primary fragmentation is expected to occur at the C-C bond between the methylene bridge and the pyrazole ring, as well as cleavage of the ethyl group from the amine.

fragmentation M [C₇H₁₃N₃]⁺˙ m/z = 139 F1 [C₅H₈N₃]⁺ m/z = 110 M->F1 - C₂H₅ F2 [C₄H₆N₂]⁺˙ m/z = 82 M->F2 - C₃H₇N F3 [C₂H₅N]⁺˙ m/z = 43 F1->F3 - C₃H₃N₂

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30 to 200 to detect the molecular ion and expected fragment ions.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (EI-MS) Compound->MS Structure Structural Elucidation NMR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated NMR and MS data, based on established chemical principles and analysis of related structures, offer a robust starting point for the empirical analysis of this compound. The provided protocols outline the necessary steps for acquiring high-quality spectral data, which are essential for confirming the structure and purity of this and similar novel chemical entities.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • This compound. CymitQuimica.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Deriv
  • This compound. Hit2Lead.
  • 949095-17-4|N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine. BLDpharm.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme Connect.
  • Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • ¹H (red), ¹³C (italic), ¹⁵N (blue) NMR chemical shifts and relevant ¹H, ¹³C-HMBC, ¹H, ¹⁵N-HMBC, ¹H, ¹H-NOESY correlations of regioisomers 4a and 5a.
  • Fragments of ¹H (6.5–9.5 ppm) and ¹³C NMR spectra (100–160 ppm) of pyrazole 7.
  • Azapentalenes. XLIV. 1 H and 13 C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles.
  • Mass spectrometric study of some pyrazoline derivatives.
  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Deriv
  • Supplementary Inform
  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem.
  • 1-Methyl-1H-pyrazol-3-amine AldrichCPR. Sigma-Aldrich.
  • Ethanamine, N-ethyl-N-methyl-. NIST WebBook.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3. Doc Brown's Chemistry.
  • N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.

Sources

"solubility and stability of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

Abstract

N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and application. This guide provides a comprehensive overview of the experimental methodologies for characterizing the solubility and stability of this compound, offering insights into the design and execution of these critical studies. While specific experimental data for N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is not extensively available in public literature, this document outlines the established protocols and best practices for such an evaluation, supplemented with illustrative hypothetical data.

Introduction to N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

N-Ethyl-1-methyl-1H-pyrazole-4-methanamine belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. The structure, featuring a substituted pyrazole ring, suggests potential for hydrogen bonding and varying degrees of lipophilicity, which in turn will govern its solubility and stability profile. Accurate characterization of these properties is a cornerstone of early-stage research and development, influencing formulation strategies, bioavailability, and shelf-life.

Solubility Profiling

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a compound's utility. For pharmaceutical applications, aqueous solubility is particularly important as it can directly impact absorption and bioavailability.

Theoretical Considerations

The solubility of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is expected to be influenced by:

  • pH: The presence of amine functionalities suggests that the compound's ionization state will change with pH, significantly impacting its aqueous solubility.

  • Solvent Polarity: The compound's solubility in different organic solvents will depend on the interplay of its polar (pyrazole ring, amine) and non-polar (ethyl and methyl groups) moieties.

  • Temperature: Solubility is generally temperature-dependent, though the relationship is not always linear.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A robust solubility assessment involves determining both kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), which is relevant for high-throughput screening. Thermodynamic solubility represents the true equilibrium solubility.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Solvent Plate Preparation: Dispense the desired aqueous and organic solvents into a 96-well plate. Common solvents for profiling include:

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Citrate buffer at pH 5.0

    • Water (unbuffered)

    • Methanol

    • Acetonitrile

    • Ethanol

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each well containing the different solvents.

  • Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period. For thermodynamic solubility, this period is typically longer (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: After equilibration, filter the samples to remove any undissolved precipitate. A 96-well filter plate is efficient for this step.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis: Construct a calibration curve using known concentrations of the compound to determine the solubility in each solvent.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, as would be determined by the protocol above.

SolventpHTemperature (°C)Solubility (µg/mL)
Water~7.025150
Phosphate-Buffered Saline7.425250
Citrate Buffer5.025>1000
MethanolN/A25>2000
AcetonitrileN/A25850
EthanolN/A25>2000
Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare DMSO Stock add_cmpd Add Compound to Solvents prep_stock->add_cmpd prep_plate Prepare Solvent Plate prep_plate->add_cmpd equilibrate Equilibrate (Shake) add_cmpd->equilibrate filter Filter Precipitate equilibrate->filter quantify Quantify by HPLC/UPLC filter->quantify analyze Calculate Solubility quantify->analyze

Caption: Workflow for solubility determination.

Stability Assessment

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life. Forced degradation studies are accelerated studies designed to predict long-term stability.

Theoretical Considerations

Potential degradation pathways for N-Ethyl-1-methyl-1H-pyrazole-4-methanamine include:

  • Hydrolysis: Degradation in the presence of water, which can be acid or base-catalyzed.

  • Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Degradation: Degradation at elevated temperatures.

Experimental Protocol: Forced Degradation Study

This protocol exposes the compound to various stress conditions to identify potential liabilities.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in a suitable solvent system (e.g., acetonitrile-water) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M HCl) and incubate at a set temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 M NaOH) and incubate.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate.

    • Photolytic Degradation: Expose the solution to a light source compliant with ICH Q1B guidelines. A control sample should be wrapped in foil.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation reaction at each time point. For acidic and basic samples, this involves neutralization.

  • Quantification: Analyze the remaining concentration of the parent compound in each sample using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point for each stress condition.

Hypothetical Stability Data

The following table shows hypothetical data from a forced degradation study.

Stress ConditionTime (hours)% Parent Compound Remaining
0.1 M HCl (60 °C)2498.5
0.1 M NaOH (60 °C)2492.1
3% H₂O₂ (25 °C)2485.3
Light (ICH Q1B)2499.2
Thermal (60 °C)2499.5
Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions prep Prepare Compound Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxid Oxidative (H₂O₂) prep->oxid photo Photolytic prep->photo thermal Thermal prep->thermal sample Sample at Time Points acid->sample base->sample oxid->sample photo->sample thermal->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze calc Calculate % Remaining analyze->calc

Caption: Workflow for forced degradation study.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust analytical method is essential for accurate quantification in both solubility and stability studies. A hypothetical stability-indicating HPLC method is described below.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Conclusion

While specific experimental data on N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is not widely published, this guide provides a robust framework for its comprehensive solubility and stability characterization. The outlined protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, represent industry-standard approaches. The hypothetical data illustrates the expected outcomes and underscores the importance of evaluating this compound under various conditions. A thorough understanding of these properties is indispensable for advancing the development of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine for any potential application.

References

  • Note: As specific literature for the target compound is unavailable, these references support the methodologies described.
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

  • Glomme, A., & März, J. (2005). High-throughput screening for solubility. Drug Discovery Today, 10(5), 353-358. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

The Pyrazole Scaffold: A Privileged Framework for Targeting Diverse Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Prominence of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and "privileged" status stem from its ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. This inherent chemical tractability allows for the facile generation of diverse compound libraries with finely tuned pharmacokinetic and pharmacodynamic properties. Consequently, pyrazole derivatives have yielded a rich harvest of therapeutic agents approved by the FDA, such as the anti-inflammatory drug Celecoxib, the Janus kinase (JAK) inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's profound impact on human health.[1][2][3]

This technical guide provides an in-depth exploration of the key biological targets of pyrazole derivatives, offering insights into their mechanisms of action, the structure-activity relationships (SAR) that govern their potency and selectivity, and the experimental methodologies crucial for their validation.

I. Protein Kinases: A Major Arena for Pyrazole-Based Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most significant and extensively explored target classes for pyrazole derivatives, particularly in the realm of oncology and inflammatory diseases.[4][5][6][7] The pyrazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

A. Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have been successfully developed as CDK inhibitors. For instance, a series of novel pyrazole compounds have demonstrated significant inhibitory activity against CDK2, a key regulator of the G1/S phase transition.[8] The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the kinase's hinge region.

  • Mechanism of Action: Pyrazole-based CDK inhibitors typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins. This leads to cell cycle arrest and apoptosis in cancer cells.

B. Janus Kinases (JAKs)

The JAK family of tyrosine kinases plays a pivotal role in cytokine signaling pathways that are central to immunity and inflammation. Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera.[7]

  • Signaling Pathway:

    JAK_STAT_Pathway cluster_downstream Downstream Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Ruxolitinib Ruxolitinib (Pyrazole Derivative) JAK->Ruxolitinib Inhibition STAT->STAT Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene

    Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

C. Other Notable Kinase Targets

Pyrazole derivatives have also shown promise in targeting a range of other kinases implicated in cancer and other diseases, including:

  • VEGFR-2: Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[9]

  • BRAF: A serine/threonine kinase that is frequently mutated in melanoma.[9]

  • Aurora Kinases: Involved in mitotic progression.[10][11]

  • PI3K/AKT Pathway: A central signaling pathway regulating cell growth and survival.[9][12]

II. G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Superfamily

GPCRs constitute a large and diverse family of transmembrane receptors that play a crucial role in virtually all physiological processes, making them highly attractive drug targets.[13][14][15] Pyrazole derivatives have been instrumental in the development of ligands that modulate GPCR activity.

A. Cannabinoid Receptor 1 (CB1)

The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, pain sensation, and mood. The pyrazole derivative Rimonabant was developed as a selective CB1 receptor antagonist for the treatment of obesity.[1] Although later withdrawn due to psychiatric side effects, the development of Rimonabant provided invaluable insights into the SAR of pyrazole-based CB1 antagonists.[16][17][18][19]

  • Structure-Activity Relationship (SAR) Insights: Studies on Rimonabant and its analogs revealed that specific substitutions on the pyrazole ring are critical for potent and selective CB1 antagonism. For example, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be essential for high affinity.[16][17][18]

III. Enzymes: A Broad Spectrum of Inhibition

The pyrazole scaffold has been incorporated into a wide array of enzyme inhibitors, demonstrating its versatility in targeting diverse active sites.[20]

A. Cyclooxygenase (COX)

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor used for the treatment of arthritis and acute pain.[3][21] Its selectivity for COX-2 over COX-1 is attributed to the presence of a sulfonamide group that can bind to a specific side pocket in the COX-2 active site.

B. Topoisomerases

Bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are essential enzymes for DNA replication and are validated targets for antibacterial agents. Novel pyrazole derivatives have been identified as potent inhibitors of these enzymes, exhibiting broad-spectrum antibacterial activity.[22]

C. Other Enzyme Targets

Pyrazole derivatives have also been investigated as inhibitors of various other enzymes, including:

  • Urease: Implicated in infections by Helicobacter pylori.[23]

  • Phosphodiesterases (PDEs): Sildenafil, for example, is a potent inhibitor of PDE5.[1][2]

  • Carbonic Anhydrase: Involved in various physiological processes, including pH regulation.[11]

IV. Experimental Protocols for Target Validation

The validation of biological targets for pyrazole derivatives is a critical step in the drug discovery process. This involves a combination of in vitro and cell-based assays to confirm target engagement, determine potency and selectivity, and elucidate the mechanism of action.

A. In Vitro Enzyme Inhibition Assay (Example: Kinase Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole derivative against a target kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Pyrazole derivative (test compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Lance®, or radiolabeled ATP)

  • 384-well microplate

  • Plate reader compatible with the chosen detection method

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the pyrazole derivative in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase assay buffer.

  • Compound Addition: Add the diluted pyrazole derivative to the assay wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Addition: Add the purified kinase to all wells except for the no-enzyme control.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Cytotoxicity Assay (Example: MTT Assay)

This protocol is used to assess the effect of a pyrazole derivative on the viability of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a pyrazole derivative.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value from the dose-response curve.

C. Receptor Binding Assay (Example: Radioligand Binding)

This protocol is used to determine the affinity of a pyrazole derivative for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a pyrazole derivative for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-SR141716A for CB1)

  • Pyrazole derivative

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In test tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the pyrazole derivative in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the pyrazole derivative and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

V. Data Presentation and Analysis

To facilitate the comparison of data and the identification of structure-activity trends, quantitative data should be summarized in clearly structured tables.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)
PZ-1 CDK2199MCF76.71
PZ-2 VEGFR-2828HCT1162.91
PZ-3 PI3K250MCF70.25

Data compiled from various sources.[9][12]

VI. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful source of novel therapeutic agents, with its derivatives targeting a wide and ever-expanding range of biological molecules. The deep understanding of the structure-activity relationships governing the interaction of pyrazoles with their targets, coupled with advanced computational and experimental techniques, will undoubtedly fuel the discovery of next-generation drugs with enhanced efficacy and safety profiles. Future research will likely focus on the development of pyrazole-based compounds with multi-target activities for the treatment of complex diseases and the exploration of novel biological targets for this versatile heterocyclic framework.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Elsevier. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • National Center for Biotechnology Information. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved January 18, 2026, from [Link]

  • Bentham Science Publishers. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved January 18, 2026, from [Link]

  • Bentham Science Publishers. (n.d.). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 220. [Link]

  • ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5174. [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1147-1173. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved January 18, 2026, from [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2549. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • National Center for Biotechnology Information. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(12), 3892. [Link]

  • ResearchGate. (n.d.). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved January 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved January 18, 2026, from [Link]

  • Journal of Applicable Chemistry. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Applicable Chemistry, 10(5), 653-678. [Link]

  • ResearchGate. (n.d.). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Current status of pyrazole and its biological activities. PubMed Central. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(40), 26343–26356. [Link]

  • PlumX. (n.d.). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Retrieved January 18, 2026, from [Link]

  • AZoLifeSciences. (2024, January 11). Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). How ligands illuminate GPCR molecular pharmacology. PubMed Central. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). GPCRs in Intracellular Compartments: New Targets for Drug Discovery. PubMed Central. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Trends in GPCR drug discovery: new agents, targets and indications. PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary drug development, the ethos is "fail early, fail cheap." The attrition rate of candidate molecules is notoriously high, and the financial burden of late-stage failures is immense. It is within this context that in silico modeling has transitioned from a niche academic exercise to an indispensable pillar of the discovery pipeline.[1] By simulating the behavior of a molecule in a virtual environment, we can anticipate its biological interactions, predict its pharmacokinetic profile, and identify potential liabilities long before a physical sample is synthesized. This guide provides a comprehensive, technically-grounded workflow for the computational characterization of a novel small molecule, N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, serving as a practical template for researchers in the field.

The choice of this compound (Molecular Formula: C7H13N3, Molecular Weight: 139.198) as our subject is deliberate.[2][3] Its pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds, suggesting a high potential for biological activity.[4] This guide will navigate the entire in silico journey, from initial ligand setup to the prediction of systemic effects, emphasizing not just the procedural "how" but the strategic "why" behind each decision.

Section 1: Ligand Preparation: The Digital Twin of the Molecule

The fidelity of any in silico model is fundamentally dependent on the quality of the input structure. A poorly prepared ligand representation will invariably lead to spurious and misleading results. This initial stage is about creating a high-fidelity "digital twin" of the molecule, optimized for computational analysis.

Structure Generation and Optimization

The first step is to translate the 2D chemical representation into a three-dimensional, energetically favorable conformation.

Protocol:

  • Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for our molecule is CCNCC1=CN=C(C)N1.

  • 2D to 3D Conversion: Utilize a chemical informatics tool such as RDKit or Open Babel to convert the SMILES string into an initial 3D structure.

  • Energy Minimization: This initial 3D structure is likely not in a low-energy state. It must be minimized using a molecular mechanics force field. The Generalized AMBER Force Field (GAFF) or CHARMM General Force Field (CGenFF) are industry standards for drug-like molecules.[5][6] This step relaxes strained bonds and angles to find a local energy minimum.

  • Causality: Energy minimization ensures that the starting conformation is physically realistic. Using an unminimized, high-energy structure in docking or dynamics simulations can introduce significant artifacts and prevent the system from reaching a stable, representative state.

Protonation and Tautomeric State

The ionization state of a molecule is critical for its interaction with a biological target, as it dictates the potential for forming salt bridges and hydrogen bonds. This state is pH-dependent.

Protocol:

  • pKa Prediction: Use a computational tool (e.g., MarvinSketch, Epik) to predict the pKa values of the ionizable groups. This compound has a secondary amine that is expected to be protonated at physiological pH.

  • State Assignment: Based on the pKa prediction, assign the dominant protonation state at a physiological pH of 7.4. For our molecule, the secondary amine will likely carry a positive charge.

  • Trustworthiness: Incorrectly assigning the protonation state is one of the most common sources of error in molecular docking.[7] A neutral amine cannot form the same strong electrostatic interactions as its protonated counterpart, leading to fundamentally different and incorrect binding predictions. This protocol self-validates by grounding the structural choice in established physicochemical principles.

Section 2: Target Identification: Fishing in the Proteome

Often, the biological target of a novel compound is unknown. In silico methods provide powerful "target fishing" strategies to hypothesize potential protein partners, thereby guiding experimental validation.[8][9]

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often bind to similar targets.

Protocol:

  • Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of our ligand: a hydrogen bond donor (the protonated amine), a hydrogen bond acceptor (the pyrazole nitrogens), and hydrophobic features (the ethyl and methyl groups).

  • Similarity Screening: Use web servers like SwissTargetPrediction or SuperPred to screen our molecule's structure against databases of known bioactive compounds.[1] These tools calculate similarity scores and predict a ranked list of the most probable protein targets.

  • Expertise: The output is not a definitive answer but a probabilistic map. A skilled scientist will triage the results, prioritizing targets that are part of disease-relevant pathways or those that have been previously associated with pyrazole-containing ligands.

A Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

For the subsequent sections of this guide, we will proceed with a hypothetical, high-probability target identified through screening: Cyclin-Dependent Kinase 2 (CDK2) , a well-established cancer target. We will use the PDB ID: 1HCK for our structural studies.

Protocol for Target Preparation:

  • Download Structure: Obtain the crystal structure of CDK2 from the Protein Data Bank (PDB).[10]

  • Clean the Structure: Remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.

  • Add Hydrogens & Assign Charges: Add hydrogen atoms consistent with a pH of 7.4 and assign partial atomic charges using a protein force field like AMBER or CHARMM.

  • Trustworthiness: This cleaning process is vital. Co-crystallized water molecules can occupy space that our ligand might bind to, and their removal is necessary for an unbiased simulation.[11] Proper protonation of protein residues (e.g., Histidine, Aspartate, Glutamate) is as critical as it is for the ligand.

Section 3: Molecular Docking: Predicting the Binding Handshake

Molecular docking predicts the preferred orientation (the "pose") and the strength of binding of a ligand to a protein target.[12][13][14] It is a foundational technique in structure-based drug design.

The Docking Workflow

We will use AutoDock Vina, a widely used and validated docking program.[15]

Workflow Diagram:

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Prepare Ligand (PDBQT Format) Grid Define Search Space (Grid Box) Ligand->Grid Receptor Prepare Receptor (PDBQT Format) Receptor->Grid Vina Run AutoDock Vina (Exhaustive Search) Grid->Vina Poses Output: Poses & Binding Affinities Vina->Poses Analysis Analyze Interactions (H-Bonds, Hydrophobic) Poses->Analysis

Caption: The molecular docking workflow from preparation to analysis.

Step-by-Step Protocol:

  • Prepare Receptor and Ligand: Convert the prepared protein (CDK2) and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.[11]

  • Define the Grid Box: Specify the search space for the docking calculation. This is a 3D box centered on the known ATP-binding site of CDK2. The size should be large enough to accommodate the ligand and allow it rotational and translational freedom.[7][11]

  • Run Docking Simulation: Execute the Vina program, providing the prepared ligand, receptor, and grid configuration file as input. Vina employs a Lamarckian genetic algorithm to explore a vast number of potential binding poses efficiently.[16]

  • Analyze Results: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose is the most likely binding mode. This pose should be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, pi-stacking, hydrophobic contacts) that stabilize the complex.

Interpreting Docking Data
MetricDescriptionTypical Value for Hits
Binding Affinity An estimate of the binding free energy (ΔG). More negative values indicate stronger binding.< -7.0 kcal/mol
RMSD from Crystal (If a reference is known) Root Mean Square Deviation of the docked pose from the known binding mode.< 2.0 Å
Key Interactions Formation of expected hydrogen bonds or other interactions with key active site residues.e.g., H-bond with hinge region of a kinase.
  • Expertise: A low binding energy score is necessary but not sufficient. The predicted pose must be chemically sensible. For a kinase inhibitor like our hypothetical case, we would expect to see hydrogen bonds forming with the "hinge region" of the CDK2 active site. A pose that lacks these canonical interactions, regardless of its score, should be treated with skepticism.

Section 4: Molecular Dynamics (MD): The Molecule in Motion

While docking provides a static snapshot of binding, MD simulation offers a dynamic view. It simulates the movement of every atom in the system over time, allowing us to assess the stability of the predicted binding pose and observe subtle conformational changes.[17]

The MD Simulation Workflow

We will use GROMACS, a high-performance MD engine.[18]

Workflow Diagram:

G cluster_setup System Setup cluster_run Simulation Run cluster_analyze Trajectory Analysis Topology Generate Topology (Protein + Ligand Force Fields) Solvate Solvate System (Add Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Output: Trajectory File (Atom positions over time) Production->Trajectory Analysis Analyze RMSD, RMSF, H-Bonds Trajectory->Analysis

Caption: The molecular dynamics simulation workflow.

Step-by-Step Protocol:

  • System Setup:

    • Topology Generation: Combine the protein force field (e.g., AMBER99SB-ILDN) with the ligand force field (e.g., GAFF). This requires generating a specific parameter file for our ligand using tools like Antechamber.[19]

    • Solvation: Place the protein-ligand complex in a box of explicit water molecules (e.g., TIP3P water model). This simulates the aqueous cellular environment.[17]

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system. MD simulations require a charge-neutral system to avoid artifacts.

  • Minimization and Equilibration:

    • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, especially with the newly added water and ions.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature).[19]

  • Production MD: Run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory file.

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, flat RMSD plot for the ligand indicates that it remains bound in a consistent pose.[18]

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (like hydrogen bonds identified in docking) throughout the simulation to see if they are stable.

  • Authoritative Grounding: The choice of force field is paramount. GAFF (General AMBER Force Field) is designed to be compatible with the AMBER protein force fields and provides broad coverage for organic molecules.[5][20] The stability of the simulation, confirmed by a converged RMSD, provides a powerful validation of the initial docking hypothesis.

Section 5: ADMET Prediction: Will It Be a Drug?

A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction provides an early warning system for potential pharmacokinetic and safety issues.[21][22]

The ADMET Profiling Workflow

We will use free and accessible web-based tools like SwissADME and pkCSM.[23][24][25]

Protocol:

  • Submit Structure: Input the SMILES string of our molecule into the web server.

  • Run Prediction: The server runs the molecule through a battery of predictive models.

  • Analyze and Consolidate: Consolidate the key predictions into a summary table.

Predicted ADMET Profile for this compound
PropertyCategoryPredicted ValueInterpretationTool Used
Molecular Weight Physicochemical139.20 g/mol Excellent (Lipinski's Rule: <500)SwissADME
LogP (o/w) Lipophilicity0.85Good (Lipinski's Rule: <5)SwissADME
H-Bond Donors Physicochemical1Excellent (Lipinski's Rule: <5)SwissADME
H-Bond Acceptors Physicochemical3Excellent (Lipinski's Rule: <10)SwissADME
GI Absorption AbsorptionHighLikely well-absorbed orallySwissADME
BBB Permeant DistributionNoUnlikely to cross the blood-brain barrierSwissADME
CYP2D6 Inhibitor MetabolismNoLow risk of drug-drug interactions via CYP2D6pkCSM
AMES Toxicity ToxicityNoPredicted to be non-mutagenicpkCSM
hERG I Inhibitor Toxicity (Cardiac)NoLow risk of cardiac toxicitypkCSM
  • Trustworthiness: The "Bioavailability Radar" from SwissADME provides a rapid, visual assessment of drug-likeness.[24] Our molecule falls well within the optimal pink area, indicating good oral bioavailability. These predictions are based on large datasets of known drugs and provide a statistically robust forecast of the molecule's behavior in vivo.[23][26]

Conclusion: Synthesizing a Coherent Computational Narrative

Through this multi-faceted in silico workflow, we have constructed a comprehensive profile of this compound.

  • Structure & Properties: The molecule is a small, relatively polar compound with excellent drug-like physicochemical properties.

  • Potential Target: Computational target fishing suggests that it may interact with protein kinases like CDK2.

  • Binding Hypothesis: Molecular docking predicts a stable, high-affinity binding mode within the CDK2 active site, forming canonical hinge interactions.

  • Dynamic Stability: Molecular dynamics simulations validate this hypothesis, showing the ligand remains stably bound in its predicted pose over a 100 ns timescale.

  • Pharmacokinetic Profile: ADMET predictions are highly favorable, suggesting good oral absorption, low potential for major drug-drug interactions or toxicity, and a low likelihood of CNS side effects due to poor BBB penetration.

This computational evidence package provides a strong rationale for prioritizing this molecule for chemical synthesis and subsequent experimental validation. It exemplifies how in silico modeling, when applied with scientific rigor and strategic insight, serves as a powerful engine for accelerating the drug discovery process.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • Slideshare. (n.d.). Molecular modelling for in silico drug discovery. [Link]

  • BIOTECH WORLD INDIA. (n.d.). Molecular Docking : A short Overview and steps involved. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. University of Virginia. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Virginia Tech. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • PubMed. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]

  • Springer Nature Experiments. (n.d.). Molecular Modeling Techniques and In-Silico Drug Discovery. [Link]

  • PubMed. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • William L. Jorgensen Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. [Link]

  • Portal. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]

  • Future Medicinal Chemistry. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • PubMed Central. (n.d.). Force fields for small molecules. [Link]

  • PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Preprints.org. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • ResearchGate. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • IntuitionLabs.ai. (n.d.). ADMET prediction Software - 1 Solutions. [Link]

  • Patsnap Synapse. (2025). How are target proteins identified for drug discovery?. [Link]

  • PubMed Central. (n.d.). A Guide to In Silico Drug Design. [Link]

  • PubMed Central. (n.d.). Identification of Direct Protein Targets of Small Molecules. [Link]

  • Frontiers in Molecular Biosciences. (n.d.). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). University of Illinois at Urbana-Champaign. [Link]

  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • MDPI. (n.d.). Special Issue : Protein–Ligand Interactions: Target Identification and Drug Discovery. [Link]

  • The Journal of Chemical Physics. (2024). Broadening access to small-molecule parameterization with the force field toolkit. [Link]

  • ACS Publications. (n.d.). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. [Link]

  • ResearchGate. (2025). Identification and validation of protein targets of bioactive small molecules. [Link]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. [Link]

Sources

A Comprehensive Technical Guide to the Structure-Activity Relationships of N-Methyl-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole ring system, particularly the N-methyl-pyrazole scaffold, represents a "privileged structure" in modern chemistry, demonstrating remarkable versatility across both agrochemical and medicinal applications.[1][2] Its unique physicochemical properties allow it to serve as a core structural element in a wide array of biologically active molecules, from leading fungicides and herbicides to potent kinase inhibitors for cancer therapy.[1][3][4] This guide provides a detailed examination of the structure-activity relationships (SAR) governing the function of N-methyl-pyrazole compounds. We will explore the critical influence of substituents at each position of the pyrazole ring, delve into the synthetic strategies required to control regiochemistry, and present field-proven experimental protocols for assessing biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of novel, high-efficacy molecules.

The N-Methyl-Pyrazole Scaffold: A Foundation for Bioactivity

The N-methyl-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, one of which is methylated. This core structure imparts a unique combination of properties: metabolic stability, the ability to participate in hydrogen bonding (as an acceptor), and a rigid framework that allows for the precise spatial orientation of functional groups. The position of the N-methyl group is critical, as the two nitrogen atoms are not equivalent, leading to the possibility of distinct regioisomers with dramatically different biological activities.

The significance of this scaffold is underscored by its presence in numerous commercial products. In agriculture, compounds like Bixafen, Fluxapyroxad, and Isopyrazam are blockbuster fungicides that rely on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core to inhibit succinate dehydrogenase (SDH).[3] In medicine, pyrazole derivatives are foundational to drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and have shown immense potential as targeted kinase inhibitors in oncology.[1][5]

Synthetic Strategies and the Imperative of Regiocontrol

A primary challenge in the synthesis of N-methyl-pyrazoles is achieving regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can produce a mixture of two regioisomers. Since biological activity is often confined to a single isomer, controlling the reaction's outcome is paramount for efficient drug and agrochemical development.[6]

Common Synthetic Pathways

Key synthetic strategies include:

  • Cyclocondensation with Methylhydrazine: The most direct route involves reacting a 1,3-dicarbonyl precursor with methylhydrazine. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[6]

  • Post-Cyclization N-Methylation: An alternative involves first forming the pyrazole ring using unsubstituted hydrazine, followed by a selective N-methylation step using reagents like dimethyl sulfate or methyl iodide.[5][6] This can sometimes offer better control over regioselectivity.

  • One-Pot Procedures: Efficient one-pot, multi-step reactions have been developed, for instance, from N-monosubstituted hydrazones and nitro-olefins, where solvent choice can significantly influence the reaction pathway.[7]

Below is a generalized workflow illustrating the synthetic divergence.

synthesis_workflow cluster_start Starting Materials cluster_path1 Pathway 1: Direct Cyclocondensation cluster_path2 Pathway 2: Two-Step Synthesis Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Mix Mixture of Regioisomers Dicarbonyl->Mix:w + Methylhydrazine Unsub Unsubstituted Pyrazole Dicarbonyl->Unsub:w + Hydrazine Hydrazine Hydrazine Methylhydrazine Methylhydrazine Methylation N-Methylation (e.g., MeI, DMS) Unsub->Methylation Regio Desired Regioisomer Methylation->Regio

Caption: Divergent synthetic pathways to N-methyl-pyrazole regioisomers.
Detailed Protocol: Synthesis of 1-Methylpyrazole via Dimethyl Carbonate

This protocol describes a method for the N-methylation of pyrazole using dimethyl carbonate, a greener alternative to traditional alkylating agents.

Materials:

  • Pyrazole

  • Dimethyl carbonate (DMC)

  • Glass reactor with heating mantle, mechanical stirrer, and distillation setup

Procedure:

  • Charge the reactor with pyrazole (1.0 eq) and a catalytic amount of dimethyl carbonate (0.16 eq).[8]

  • Heat the reaction mixture to 140°C with stirring.[8]

  • Once the temperature is stable, begin the continuous addition of dimethyl carbonate via a pump at a defined flow rate (e.g., 60 mmol/h for a 0.3 mol scale reaction).[8]

  • Simultaneously, distill off the methanol byproduct as it is formed to drive the reaction to completion. The reaction temperature should be maintained at 140°C.[8]

  • Monitor the reaction progress using GC-MS or TLC.

  • After the addition of DMC is complete (e.g., 8 hours), allow the reaction mixture to cool to ambient temperature.[8]

  • The resulting product, 1-methylpyrazole, can be purified by distillation. An expected yield is approximately 70%.[8]

Self-Validation: The successful removal of methanol is critical; if it is not withdrawn, the reaction temperature will drop, and the yield will be significantly lower (e.g., ~14%).[8] The identity and purity of the final product should be confirmed by ¹H-NMR and GC-MS analysis.

SAR in Agrochemicals: A Tale of Two Targets

N-methyl-pyrazoles have had a profound impact on modern agriculture, primarily as fungicides and herbicides.[6][9]

Pyrazole Carboxamide Fungicides: SDH Inhibitors

The class of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3]

  • N1-Methyl Group: This group is critical for activity. It correctly orients the molecule within the ubiquinone-binding site of the SDH enzyme.

  • C3-Difluoromethyl Group: This moiety has become a hallmark of modern SDHIs. The fluorine atoms enhance binding affinity and improve metabolic stability. Replacing the methyl at C3 with a trifluoromethyl group has been shown to significantly weaken antifungal activity in some series, highlighting the sensitivity of this position.[10]

  • C4-Carboxamide Linker: This linker is essential for interacting with key amino acid residues (e.g., Tyrosine and Tryptophan) in the target enzyme via hydrogen bonding.[3]

  • Amide N-Substituent: The aryl or alkyl group attached to the amide nitrogen explores a hydrophobic pocket of the enzyme. SAR studies extensively modify this group to modulate potency, spectrum of activity, and physicochemical properties. For example, introducing a 5-bromo-1H-indazol-1-yl)phenyl moiety at this position led to a compound with higher activity than the commercial standard boscalid.[3]

Compound ID C3-Substituent Amide N-Substituent Key Finding Reference
Generic SDHI -CF₂HAryl/AlkylThe 3-CF₂H and 1-CH₃ pyrazole is a highly successful acyl moiety.[3]
9m -CF₂HN-(2-(5-bromo-1H-indazol-1-yl)phenyl)Exhibited higher antifungal activity than boscalid against seven fungi.[3]
7bk vs 7ai -CF₃ vs -CH₃Isoxazolol carboxylateSubstitution of methyl with trifluoromethyl at C3 weakened activity.[10]
Pyrazole-based Herbicides: HPPD and ALS Inhibitors

In herbicide discovery, N-methyl-pyrazoles are key components of compounds targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[4][6]

  • HPPD Inhibitors: Many commercial HPPD inhibitors feature a 4-benzoyl-1-methylpyrazole scaffold.[6] The pyrazole mimics the diketone moiety of other isocyclic HPPD inhibitors. SAR analysis shows that compounds with a para-positioned 1-methylpyrazole and an oxime ester moiety exhibit superior herbicidal activity.[4]

  • ALS Inhibitors: Several commercial sulfonylurea herbicides replace the typical phenyl ring with an N-methyl-pyrazole to inhibit ALS, an enzyme crucial for amino acid biosynthesis in plants.[6] Introducing a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole showed better inhibition than an N-phenyl group, highlighting the importance of this position for activity.[11]

SAR in Medicinal Chemistry: Targeting Human Disease

The pyrazole scaffold's drug-like properties have made it a cornerstone of medicinal chemistry.[5][12]

N-Methyl-Pyrazoles as Kinase Inhibitors

Kinases are critical targets in oncology and inflammation, and pyrazole-based inhibitors have shown significant promise.[1]

  • Core Scaffold: The pyrazole ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's backbone. The N-methyl group can influence solubility and cell permeability.

  • C3 and C5 Substituents: These positions are typically decorated with larger aryl or heteroaryl groups that occupy the ATP-binding pocket, interacting with hydrophobic regions and forming key stacking interactions.

  • C4 Substituent: This position often points towards the solvent-exposed region, providing a handle for modification to improve pharmacokinetic properties without disrupting binding affinity.

Target Kinase Key SAR Observation IC₅₀ (Example) Reference
Aurora Kinase A nitro group on a C3-phenyl substituent was more optimal than H, Me, MeO, or Cl.0.16 µM[1]
BCR-ABL The pyrazole ring forms a pi-pi stacking interaction with the "gatekeeper" Thr315 residue.-[1]
Akt A dichlorophenyl moiety attached to the pyrazole core was optimal for potency.7.76 µM (HCT116 cells)[1]
SAR in Other Therapeutic Areas
  • Meprin α/β Inhibition: In one study on diarylpyrazole-based meprin inhibitors, the introduction of an N-methyl group resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted pyrazole.[13][14] This highlights that while often beneficial, N-methylation is not universally activity-enhancing and must be evaluated on a case-by-case basis.

  • Antiparasitic Activity: SAR studies on pyrazole-imidazoline derivatives against Trypanosoma cruzi revealed that adding a methyl group to the pyrazole ring can improve biological activity, likely by enhancing interactions with hydrophobic domains at the protein binding site.[15]

The following diagram summarizes the general SAR principles for the N-methyl-pyrazole scaffold across different applications.

Caption: Core structure-activity relationship principles for the N-methyl-pyrazole scaffold.

Experimental Design for SAR Studies

A systematic approach is essential for efficiently exploring the SAR of a new N-methyl-pyrazole series. The workflow typically involves iterative cycles of design, synthesis, and biological testing.

sar_workflow A Hypothesis & Library Design (Computational Modeling) B Synthesis & Purification (Regiocontrol is key) A->B C Compound Characterization (NMR, MS, Purity) B->C D Primary Screening (Single-dose, % Inhibition) C->D E Hit Confirmation & Triage D->E F Secondary Screening (Dose-response, IC₅₀/EC₅₀) E->F G Lead Optimization (Iterative SAR, ADME Profiling) F->G G->A Next Design Cycle H Candidate Selection G->H

Caption: A typical experimental workflow for an SAR campaign.
Protocol: In Vitro Antifungal Mycelial Growth Assay

This protocol is used to determine the efficacy of N-methyl-pyrazole compounds against phytopathogenic fungi.[3]

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in DMSO

  • Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds and a positive control fungicide (e.g., boscalid) in DMSO.

  • Add appropriate volumes of the stock solutions to molten PDA medium (held at ~50°C) to achieve the desired final concentrations (e.g., 100 µg/mL for primary screening). Ensure the final DMSO concentration is constant across all plates and does not exceed 1% (v/v).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare a DMSO-only plate as a negative control.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the negative control plate has reached approximately 7-8 cm in diameter.

  • Calculate the percentage growth inhibition (GI%) using the formula: GI% = [(dc - dt) / dc] × 100, where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter in the treated plate.

Self-Validation: The negative control (DMSO only) should show robust fungal growth, while the positive control (e.g., boscalid) should show significant inhibition. For secondary screening, a dose-response curve is generated to calculate the EC₅₀ value (the concentration that causes 50% inhibition).

Conclusion and Future Prospects

The N-methyl-pyrazole scaffold continues to be a highly productive platform for the discovery of new bioactive molecules. The SAR principles outlined in this guide demonstrate that subtle structural modifications to the core ring and its substituents can lead to profound changes in biological activity, potency, and selectivity. Key takeaways for researchers include the critical importance of regiocontrol during synthesis and the distinct roles played by substituents at each position of the pyrazole ring depending on the biological target.

Future research will likely focus on exploring novel substitutions, developing more efficient and stereoselective synthetic methodologies, and applying the N-methyl-pyrazole scaffold to new biological targets. As our understanding of protein structures and molecular interactions deepens, the rational, structure-based design of new N-methyl-pyrazole derivatives promises to deliver next-generation solutions for challenges in both human health and agriculture.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.).
  • 1-Methylpyrazole synthesis. (n.d.). ChemicalBook.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.).
  • 5-BENZO[8][13]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. (n.d.). Organic Syntheses.

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. (n.d.). Semantic Scholar.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv.
  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.). MDPI.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
  • Innovating with Pyrazoles: The Significance of 5-Hydroxy-1-methylpyrazole in Agroscience. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES.

Sources

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening: Evaluating N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of forming crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases.[3] The success of numerous FDA-approved pyrazole-containing drugs underscores the significance of this moiety in designing potent and selective kinase inhibitors.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel pyrazole-containing compounds, specifically N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine , in kinase inhibitor screening cascades. While this specific molecule is noted as a chemical reagent, its structural components—a substituted pyrazole ring—warrant investigation into its potential as a kinase inhibitor.[4] These protocols are designed to be adaptable and provide a robust framework for determining the compound's inhibitory activity, selectivity, and cellular efficacy.

Compound Profile: this compound

A thorough understanding of the test compound is fundamental to any screening campaign.

PropertyValueSource
IUPAC Name This compoundCymitQuimica[5]
Synonyms N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, N-Ethyl((1-methyl-1H-pyrazol-4-yl)methyl)amineCymitQuimica[5]
CAS Number 949095-17-4BLDpharm[6]
Molecular Formula C₇H₁₃N₃CymitQuimica[5]
Molecular Weight 139.198 g/mol CymitQuimica[5]
Physical Form Neat (liquid)CymitQuimica[5]

Prior to initiating screening, it is imperative to ensure the purity and identity of the compound through analytical methods such as NMR, LC-MS, and HPLC.[6] The compound's solubility in aqueous buffers and DMSO should also be determined to prepare accurate stock solutions for assays.

Experimental Design: A Tiered Approach to Kinase Inhibitor Screening

A systematic, multi-tiered approach is recommended to efficiently evaluate the potential of this compound as a kinase inhibitor. This strategy allows for early go/no-go decisions and conserves resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular & Mechanistic Assays A Single-Concentration Kinase Panel Screen B Initial Hit Identification A->B >50% Inhibition C IC50 Determination for Primary Hits B->C D Selectivity Profiling (Dose-Response) C->D E Cellular Target Engagement D->E F Phenotypic Assays (e.g., Anti-proliferation) E->F G Mechanism of Action Studies F->G

Caption: A tiered workflow for kinase inhibitor screening.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to quantify the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[7][8] The assay is universal for virtually any kinase and is amenable to high-throughput screening.[7]

Principle:

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration. A potent inhibitor will result in low ADP production and thus a low luminescent signal.

Materials:
  • This compound (solubilized in 100% DMSO)

  • Recombinant Kinase(s) of interest

  • Kinase-specific substrate (peptide or protein)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

    • Prepare a "no enzyme" control (background) and a "no inhibitor" control (maximum activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be empirically determined.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase being tested.[9]

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:
  • Subtract the average background luminescence (no enzyme control) from all other measurements.

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound / Signal_DMSO_control))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

This protocol outlines a method to assess the binding of this compound to a target kinase within living cells.

Principle:

The NanoBRET™ Target Engagement Assay measures the apparent affinity of a test compound for a specific kinase target in live cells. The assay utilizes a bioluminescent resonance energy transfer (BRET) system where the target kinase is expressed as a fusion to NanoLuc® luciferase, and a fluorescent energy transfer tracer that binds to the kinase's active site is added. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

Materials:
  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the kinase of interest fused to NanoLuc®

  • Lipofectamine® 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • NanoBRET™ Target Engagement System (Promega)

  • White, tissue culture-treated 96-well plates

  • This compound

  • Luminometer with BRET-compatible filter sets

Procedure:
  • Cell Transfection:

    • One day before the assay, seed HEK293 cells into a 96-well plate at an appropriate density.

    • Transfect the cells with the NanoLuc®-kinase fusion plasmid using Lipofectamine® 3000 according to the manufacturer's protocol.

  • Compound Treatment:

    • On the day of the assay, prepare a serial dilution of this compound in Opti-MEM™.

    • Remove the growth medium from the cells and replace it with the compound dilutions. Include a vehicle control (DMSO).

  • Tracer Addition and Signal Detection:

    • Prepare the NanoBRET™ tracer and Nano-Glo® substrate mix in Opti-MEM™ as per the manufacturer's instructions.

    • Add the tracer/substrate mix to all wells.

    • Incubate the plate at 37°C, 5% CO₂ for 2 hours.

  • Data Acquisition:

    • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable luminometer.

Data Analysis:
  • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

  • Normalize the data to the vehicle control to determine the percent inhibition of tracer binding.

  • Plot the normalized BRET signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Key Concepts

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinase 1 B->C D Downstream Kinase 2 C->D E Transcription Factor D->E F Gene Expression E->F G This compound G->C Inhibition

Caption: A simplified kinase signaling pathway and the point of inhibition.

Expected Outcomes and Interpretation

The successful execution of these protocols will yield quantitative data on the inhibitory potential of this compound.

  • Biochemical IC₅₀: This value represents the concentration of the compound required to inhibit 50% of the recombinant kinase's activity in a purified system. A low IC₅₀ value (nanomolar to low micromolar range) suggests potent inhibition.

  • Cellular IC₅₀: This value reflects the compound's potency within a cellular context, accounting for cell permeability and target engagement in a more physiologically relevant environment. A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability or efflux by cellular transporters.

  • Selectivity Profile: By screening against a panel of kinases, the selectivity of the compound can be determined. A selective inhibitor will show high potency against a single or a small subset of kinases, while a non-selective inhibitor will inhibit a broader range of kinases.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure the compound remains soluble at the highest tested concentrations to avoid false-negative results.

  • DMSO Concentration: Keep the final DMSO concentration in the assays consistent and typically below 1% to minimize solvent effects.

  • Controls: Always include appropriate positive and negative controls to validate the assay performance.[10]

  • Reproducibility: Perform experiments in duplicate or triplicate to ensure the reproducibility of the results.

Conclusion

The pyrazole scaffold is a well-validated starting point for the development of novel kinase inhibitors.[1][2][11] The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. A systematic approach, from biochemical screening to cellular target engagement, will enable a comprehensive evaluation of its therapeutic potential and guide further optimization efforts in a drug discovery program.

References

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.... [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ACS Publications. Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry. [Link]

  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]

  • PubMed. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • NIH National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • NIH National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in cell-based assays. Recognizing that this specific molecule is a novel investigational compound, this guide is structured as a phased, hypothesis-driven framework. It begins with foundational protocols for assessing baseline cytotoxicity and progresses to detailed methodologies for exploring potential anti-inflammatory and cell cycle-modulating effects, common activities associated with the broader pyrazole chemical class. The protocols herein are designed to be self-validating, emphasizing robust experimental design, appropriate controls, and data interpretation to ensure scientific integrity.

Introduction: The Pyrazole Scaffold and the Need for Cellular Characterization

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is a novel derivative whose biological activity is yet to be fully characterized. Cell-based assays are indispensable tools in the early stages of drug discovery, providing a biologically relevant context to understand a compound's mechanism of action, efficacy, and potential toxicity.[3][4][5]

This guide presents a logical workflow to systematically evaluate N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, enabling researchers to generate high-quality, reproducible data that can confidently guide further investigation.

Pre-Assay Compound Management: The Foundation of Reproducibility

2.1. Quality Control and Stock Solution Preparation

  • Purity Verification: Whenever possible, obtain a Certificate of Analysis (CofA) from the supplier to confirm the identity and purity of the compound. If in-house capabilities exist, techniques like NMR or mass spectrometry are recommended for structural confirmation.

  • Solubility Determination: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules due to its high solubilizing capacity. However, it can be toxic to cells at higher concentrations (typically >0.5% v/v).

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, create serial dilutions in complete cell culture medium, visually inspecting for any precipitation. The highest concentration that remains fully dissolved will inform the upper limit for your assays.

  • Stock Solution Storage: Aliquot the high-concentration stock into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

2.2. Vehicle Control Justification The solvent used to dissolve the compound (the "vehicle") can have independent effects on cell health and function. Therefore, every experiment must include a vehicle control group. This group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the cells receiving the highest concentration of the test compound. This ensures that any observed effects are attributable to the compound itself and not the solvent.

Phase I Protocol: Determining the Cytotoxicity Profile

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and guides the selection of appropriate, non-lethal concentrations for subsequent mechanistic assays. The half-maximal inhibitory concentration (IC50) is the standard metric derived from this phase.

3.1. Assay Principle (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1][6]

3.2. Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Select an appropriate cancer or immortalized cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, THP-1 for a leukemia model).[1][7]

    • Seed cells into a 96-well, flat-bottom, tissue-culture treated plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[8]

  • Compound Treatment:

    • Prepare a 2X working stock of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine by performing serial dilutions in complete culture medium. A typical concentration range might be 200 µM down to ~0.1 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells. It is recommended to perform each concentration in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.[8]

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3.3. Data Analysis and Presentation

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

  • Determine IC50:

    • Plot Percent Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Parameter Recommended Value Justification
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.[9]
Compound Concentration Range0.1 µM - 100 µM (initial)A broad range is necessary to capture the full dose-response curve for an unknown compound.
Incubation Time48 - 72 hoursAllows sufficient time for the compound to exert its effects on cell proliferation.[8]
Vehicle Control Conc.≤ 0.5% DMSOMinimizes solvent-induced cytotoxicity.[7]
Positive ControlDoxorubicin or CisplatinA known cytotoxic agent to validate that the assay system is responsive.[1][6]

Phase II Protocols: Investigating Potential Mechanisms of Action

Based on the IC50 values obtained in Phase I, subsequent experiments can be designed to probe specific cellular pathways. Sub-toxic concentrations (e.g., IC25 or lower) are often used for these assays to ensure that observed effects are due to specific pathway modulation rather than general cytotoxicity. Below are two detailed protocols based on the known activities of other pyrazole compounds.

Scenario A: Assessment of Anti-inflammatory Activity

4.1. Rationale and Assay Principle Many pyrazole derivatives exhibit anti-inflammatory properties.[7] A common mechanism is the inhibition of pro-inflammatory signaling pathways like NF-κB, which leads to a reduction in the secretion of cytokines such as TNF-α. This protocol uses lipopolysaccharide (LPS) to stimulate an inflammatory response in microglia-like or monocytic cells and measures the ability of the compound to inhibit this response.

4.2. Detailed Protocol: Inhibition of LPS-Induced TNF-α Secretion

  • Cell Line: Use a relevant immune cell line, such as human THP-1 monocytic cells (differentiated into macrophage-like cells with PMA) or murine RAW 264.7 macrophages.[7]

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.

  • Pre-treatment:

    • Treat the cells with various non-toxic concentrations of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine (e.g., 0.1 µM, 1 µM, 10 µM, determined from Phase I) for 1-2 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor like Bay 11-7082).

  • Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated negative control.

  • Incubation: Incubate for 6-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

  • Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Normalization (Optional but Recommended): After collecting the supernatant, perform a viability assay (e.g., CellTiter-Glo® or MTT) on the remaining cells in the plate to confirm that the reduction in TNF-α is not due to compound-induced cell death.

4.3. Visualization: Potential Point of Intervention The diagram below illustrates a simplified inflammatory signaling pathway. N-Ethyl-1-methyl-1H-pyrazole-4-methanamine could potentially act at various points, such as upstream receptor binding, intracellular kinase activity, or the nuclear translocation of NF-κB.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound N-Ethyl-1-methyl-1H- pyrazole-4-methanamine Compound->IKK Potential Inhibition? DNA DNA NFkB_nuc->DNA Binds TNFa TNF-α Gene Transcription DNA->TNFa

Caption: Simplified TLR4-NF-κB signaling pathway and a potential point of inhibition.

Scenario B: Assessment of Cell Cycle Progression

4.4. Rationale and Assay Principle Disruption of the cell cycle is a hallmark of many effective anticancer agents.[10] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population. An accumulation of cells in a specific phase after treatment suggests compound-induced cell cycle arrest.

4.5. Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCT-116, A549) in 6-well plates and allow them to attach overnight.[10]

    • Treat cells with the compound at its approximate IC25 and IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells.

    • For adherent cells, gently wash with PBS, and detach using Trypsin-EDTA.

    • Combine all cells, transfer to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

4.6. Visualization: Experimental Workflow The following diagram outlines the key steps in the cell cycle analysis protocol.

G start Seed Cells in 6-well Plate treat Treat with Compound (24-48h) start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide + RNase A fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (Quantify G1, S, G2/M phases) acquire->analyze end Determine Cell Cycle Arrest analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Troubleshooting Common Cell-Based Assay Issues

Reproducibility is paramount in cell-based assays.[11] Below are common pitfalls and strategies to mitigate them.

Issue Potential Cause(s) Troubleshooting Strategy
High Well-to-Well Variability Inconsistent cell seeding ("edge effect"); Inaccurate pipetting; Cell clumping.Ensure a single-cell suspension before seeding; Use reverse pipetting for viscous solutions; Allow plates to sit at room temperature for 20-30 min before incubation to ensure even settling.[9]
Low Signal or Weak Response Sub-optimal assay timing; Low compound potency; Unhealthy cells; Incorrect microplate type.Optimize incubation times; Verify cell health and passage number; For fluorescence/luminescence, use opaque-walled plates (white for luminescence, black for fluorescence) to maximize signal and reduce crosstalk.[11][12][13]
High Background Signal Autofluorescence from media components (phenol red, FBS); Insufficient blocking (in antibody-based assays).For fluorescence assays, consider using phenol red-free media or performing measurements in PBS; Optimize blocking buffer type and incubation time.[14][15]
Inconsistent Results Between Experiments Variation in cell passage number; Reagent lot-to-lot variability; Inconsistent incubation times.Use cells within a consistent, narrow passage number range; Qualify new lots of critical reagents (e.g., FBS); Use calibrated timers and incubators.[12]

Conclusion

This application note provides a structured, multi-phased approach for the initial characterization of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in cell-based assays. By starting with a foundational cytotoxicity screen and progressing to hypothesis-driven functional assays, researchers can efficiently gather robust data on the compound's biological activity. Adherence to best practices in compound handling, experimental execution, and data analysis will ensure the generation of reliable and reproducible results, paving the way for more advanced preclinical development.

References

  • Promega Corporation. Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays.

  • Lee, J. W., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. In Biomarkers in Clinical Drug Development.

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube.

  • BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays.

  • Mphahane, N., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

  • Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.

  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.

  • Mphahane, N., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

  • Tiano, M., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules.

  • DeSilva, B., et al. (Eds.). (2008). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals.

  • Marin Biologic Laboratories. (2023). Optimizing Your Cell Based Assay Performance Key Strategies.

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.

  • Wenzel, C., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery.

  • Fiorotti, C. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Precision for Medicine.

  • SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges.

  • Marin Biologic Laboratories. (2023). Design and Validate a GMP Cell Based Assay.

  • Benchchem. Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives.

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.

Sources

Application Notes: Investigating the Anti-Cancer Potential of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine (CMPD-47)

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, hereafter designated as CMPD-47, is a novel investigational compound featuring a 1-methyl-pyrazole scaffold. The pyrazole ring is a critical pharmacophore found in numerous FDA-approved drugs, particularly in oncology.[1][2] Pyrazole-containing compounds are recognized as "privileged scaffolds" because of their ability to interact with a wide range of biological targets.[3] Specifically, they are integral to the structure of many protein kinase inhibitors (PKIs), where they often act as hinge-binders, mimicking the adenine ring of ATP to anchor within the enzyme's active site.[4][5] Several approved kinase inhibitors, such as Crizotinib, Encorafenib, and Ruxolitinib, incorporate a pyrazole core, highlighting its significance in targeting dysregulated signaling pathways in cancer.[4]

Given the established role of the pyrazole scaffold in targeting kinases, it is hypothesized that CMPD-47 may exhibit anti-proliferative activity by inhibiting key kinases involved in cancer cell growth and survival. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5][6] These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro anti-cancer effects of CMPD-47, focusing on its impact on cell viability, apoptosis, cell cycle progression, and the modulation of a key oncogenic signaling pathway.

Compound Information

Compound Name Synonyms Molecular Formula Molecular Weight CAS Number
This compound (CMPD-47)N-Ethyl-1-methyl-1H-pyrazole-4-methanamine; N-Ethyl((1-methyl-1H-pyrazol-4-yl)methyl)amineC₇H₁₃N₃139.20 g/mol 949095-17-4

Source:[7][8]

Assessment of Cytotoxicity (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CMPD-47 in various cancer cell lines. This is the foundational experiment to quantify its potency and select appropriate concentrations for subsequent mechanistic studies.

Causality: The IC50 value establishes the dose-dependent effect of the compound on cell viability. A lower IC50 value indicates higher potency. This experiment is critical for distinguishing between general toxicity and targeted anti-proliferative effects. Comparing IC50 values across different cell lines (e.g., lung, breast, colon) can also provide initial insights into potential selectivity.[9]

Protocol 1.1: Cell Viability Assessment using Resazurin Assay
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in their recommended media until they reach 70-80% confluency.

    • Trypsinize, count, and seed cells into a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CMPD-47 in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture media to create a range of final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO equivalent to the highest concentration) and a media-only blank.

    • Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of Resazurin sodium salt in sterile PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct pink/purple.

    • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value.

Representative Data
Cell Line Cancer Type Hypothetical IC50 (µM) of CMPD-47
A549Non-Small Cell Lung Cancer8.5
MCF-7Breast Adenocarcinoma15.2
HCT116Colorectal Carcinoma5.1
PANC-1Pancreatic Carcinoma11.8

Note: These are representative values to illustrate data presentation. Actual values must be determined experimentally.

Analysis of Apoptosis Induction

Objective: To determine if the cytotoxicity observed is due to the induction of programmed cell death (apoptosis).

Causality: Many effective anti-cancer agents work by triggering apoptosis.[10] This experiment validates that CMPD-47's mechanism involves a controlled cellular suicide pathway rather than necrotic cell death, which is often associated with non-specific toxicity. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Protocol 2.1: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment:

    • Seed cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency after 48 hours.

    • Treat cells with CMPD-47 at concentrations corresponding to 1x and 2x the predetermined IC50 value. Include a vehicle control (DMSO). A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. To do this, aspirate the media (containing floating cells) into a centrifuge tube, wash the plate with PBS, trypsinize the adherent cells, and combine them with the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 1 mL of cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Use unstained and single-stained controls to set compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the dot plots to quantify the cell populations:

      • Live cells: Annexin V-negative / PI-negative (Lower Left quadrant)

      • Early apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant)

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant)

      • Necrotic cells: Annexin V-negative / PI-positive (Upper Left quadrant)

    • Present the data as the percentage of cells in each quadrant.

Investigation of Cell Cycle Arrest

Objective: To determine if CMPD-47 affects the normal progression of the cell cycle.

Causality: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs).[11] Many kinase inhibitors exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. This assay will identify if and where CMPD-47 disrupts this process.

Protocol 3.1: Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described in Protocol 2.1, using 1x and 2x IC50 concentrations of CMPD-47.

    • Incubate for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 2.1.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze by flow cytometry, measuring the linear fluorescence of PI.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the vehicle control.

Mechanistic Investigation: Signaling Pathway Modulation

Objective: To investigate the effect of CMPD-47 on a key oncogenic signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer and a common target for pyrazole-based inhibitors.[4]

Causality: This experiment moves from observing a phenotype (e.g., cell death) to probing the underlying molecular mechanism. Western blotting allows for the visualization and quantification of specific proteins and their phosphorylation status. A decrease in the phosphorylation of key signaling proteins like MEK and ERK after treatment would strongly suggest that CMPD-47 acts as an inhibitor of this pathway.

Protocol 4.1: Western Blot Analysis of the MAPK/ERK Pathway
  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat with CMPD-47 (e.g., at the IC50 concentration) for a shorter duration (e.g., 1, 6, or 24 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:

      • Phospho-MEK1/2 (Ser217/221)

      • Total MEK1/2

      • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Total p44/42 MAPK (Erk1/2)

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of phospho-proteins to their respective total protein levels to determine the specific effect on phosphorylation.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cell_culture Culture A549, MCF-7, HCT116 Cell Lines seeding Seed into 96-well Plates cell_culture->seeding treatment_ic50 Treat with CMPD-47 (Dose-Response) seeding->treatment_ic50 assay_ic50 Resazurin Viability Assay treatment_ic50->assay_ic50 calc_ic50 Calculate IC50 Values assay_ic50->calc_ic50 treatment_moa Treat Cells with 1x & 2x IC50 of CMPD-47 calc_ic50->treatment_moa Select Concentrations Based on IC50 apoptosis Apoptosis Assay (Annexin V/PI) treatment_moa->apoptosis cell_cycle Cell Cycle Assay (Propidium Iodide) treatment_moa->cell_cycle western Pathway Analysis (Western Blot) treatment_moa->western flow_cyto Flow Cytometry Analysis apoptosis->flow_cyto cell_cycle->flow_cyto imaging Immunoblot Imaging western->imaging

Caption: Workflow for evaluating the anti-cancer activity of CMPD-47.

Hypothesized Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation CMPD47 CMPD-47 (Hypothesized Target) CMPD47->RAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway by CMPD-47.

References

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link][12][13]

  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link][9]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][1]

  • PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link][3][4]

  • PMC - NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link][10]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • ResearchGate. (2025). (PDF) Importance of pyrazole moiety in the field of cancer. [Link][14]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link][6]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link][11]

  • PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link][2]

Sources

Application Notes & Protocols: Leveraging N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine as a Core Fragment for Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the fragment, N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, in fragment-based lead discovery (FBLD) and subsequent lead optimization campaigns. The protocols outlined herein are designed to be robust and self-validating, integrating established biophysical techniques with sound medicinal chemistry principles.

Introduction: The Pyrazole Scaffold and the Promise of this compound

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including celecoxib and sildenafil.[1][2][3] Its metabolic stability, synthetic tractability, and ability to engage in various biological interactions make it a cornerstone of modern drug design.[2] Fragment-based lead discovery (FBLD) offers an efficient path to novel chemical matter by identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[4]

This compound (herein referred to as PZ-Frag ) is an exemplary fragment for FBLD campaigns. Its chemical properties, including a molecular weight of 139.198 g/mol and a formula of C7H13N3, adhere to the "Rule of Three," a common guideline for fragment library composition.[5][6] This fragment presents several key features for lead optimization:

  • 1-Methyl-pyrazole Core: Provides a stable, aromatic scaffold with a defined vector for substitution. The methyl group on the N1 position blocks tautomerization, simplifying the structure-activity relationship (SAR) studies.[7]

  • 4-Methyl Linker: Offers a direct attachment point for exploring the surrounding binding pocket.

  • Secondary Amine (Ethanamine): Acts as a hydrogen bond donor and acceptor, providing a handle for derivatization to probe polar interactions and grow the fragment.

This guide will detail the workflow for utilizing PZ-Frag , from initial screening to hit-to-lead optimization.

Experimental Workflows and Protocols

The successful application of PZ-Frag in a drug discovery campaign follows a structured, multi-step process.

FBLD_Workflow cluster_screening Fragment Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization Screening Primary Screening (SPR, MST, DSF) Confirmation Hit Confirmation & Orthogonal Validation Screening->Confirmation Identified Hits Structural Structural Biology (X-ray Crystallography, NMR) Confirmation->Structural Validated Hits Affinity Affinity Determination (ITC, NMR Titration) Structural->Affinity Structure-Based Design SAR SAR by Catalog & Synthesis Affinity->SAR Binding Data Optimization Lead Optimization (ADMET Profiling) SAR->Optimization Optimized Hits

Caption: FBLD workflow from screening to lead optimization.

Primary Fragment Screening

The initial step is to screen a fragment library, including PZ-Frag , against the target of interest. Biophysical methods are essential for detecting the weak binding affinities typical of fragments (in the µM to mM range).[6][8]

Protocol 2.1.1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in mass on a sensor chip surface as fragments bind to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • PZ-Frag and fragment library

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a density that provides a robust signal without mass transport limitations.

  • Fragment Preparation: Prepare stock solutions of PZ-Frag and other fragments in a suitable solvent (e.g., DMSO). Dilute to the desired screening concentration (typically 100-500 µM) in running buffer.

  • Screening: Inject the fragment solutions over the immobilized target surface. Monitor the change in response units (RU).

  • Data Analysis: Fragments that show a significant and reproducible increase in RU are considered primary hits.

  • Hit Characterization: For confirmed hits, perform a dose-response analysis to determine the dissociation constant (KD).[9]

ParameterTypical Value for FragmentsRationale
Screening Concentration 100 - 500 µMSufficiently high to detect weak binders while minimizing non-specific effects.
Flow Rate 30 µL/minBalances interaction time with throughput.
Contact Time 60 - 120 sAllows for sufficient binding to reach equilibrium or a steady state.
Dissociation Time 120 - 300 sEnsures complete dissociation for accurate kinetic analysis.

Protocol 2.1.2: Orthogonal Hit Validation using Nuclear Magnetic Resonance (NMR)

NMR-based methods are powerful for validating hits from primary screens and providing structural information.[10][11] Saturation Transfer Difference (STD) NMR is particularly useful.[8]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein

  • Validated fragment hits (including PZ-Frag )

  • Deuterated buffer (e.g., phosphate buffer in D2O)

Procedure:

  • Sample Preparation: Prepare a solution of the target protein (10-20 µM) in the deuterated buffer. Add the fragment hit to a final concentration of ~200 µM.

  • NMR Acquisition: Acquire STD NMR spectra with on-resonance saturation of the protein and off-resonance saturation as a reference.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close proximity to the protein will show signals in the difference spectrum, confirming binding.

Structural Characterization and Hit-to-Lead Progression

Once PZ-Frag is confirmed as a binder, determining its binding mode is critical for rational lead optimization.[9]

Protocol 2.2.1: X-ray Crystallography

Co-crystallization of the target protein with PZ-Frag provides atomic-level detail of the binding interaction.

Procedure:

  • Protein Crystallization: Establish robust crystallization conditions for the apo-protein.

  • Co-crystallization/Soaking:

    • Co-crystallization: Add PZ-Frag to the protein solution before setting up crystallization trials.

    • Soaking: Soak existing apo-crystals in a solution containing PZ-Frag .

  • Data Collection and Structure Solution: Collect X-ray diffraction data and solve the structure to visualize the binding pose of PZ-Frag .

The resulting crystal structure will reveal key interactions and identify vectors for fragment growth.

Lead Optimization Strategies for PZ-Frag

With structural information in hand, PZ-Frag can be optimized through several strategies.[12]

Optimization_Strategies cluster_vectors Growth Vectors PZ_Frag PZ-Frag (this compound) R1 R1: Ethyl Group PZ_Frag->R1 Explore Lipophilic Pockets R2 R2: Pyrazole C3/C5 PZ_Frag->R2 Introduce H-bond Donors/Acceptors R3 R3: Pyrazole N1-Methyl PZ_Frag->R3 Fine-tune Solubility/Metabolism

Caption: Potential optimization vectors for PZ-Frag.

Strategy 1: Fragment Growing from the Ethylamine

The ethylamino group is the most intuitive vector for growth.

  • Rationale: The secondary amine can be readily acylated, sulfonated, or subjected to reductive amination to introduce a wide range of functionalities.[13][14] This allows for probing of nearby pockets for additional interactions.

  • Example Protocol (Acylation):

    • Dissolve PZ-Frag in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine).

    • Add the desired acyl chloride or carboxylic acid (with a coupling agent) to introduce new R-groups.

    • Monitor the reaction by TLC or LC-MS and purify the product.

Strategy 2: Substitution on the Pyrazole Ring

The C3 and C5 positions of the pyrazole ring offer opportunities for further modification.

  • Rationale: Introducing substituents at these positions can modulate the electronics of the ring and introduce new interaction points.[15][16] For example, adding a halogen can introduce a halogen bond, while a small polar group can pick up a new hydrogen bond.

  • Synthetic Approach: This typically requires starting from a more functionalized pyrazole precursor, as direct C-H activation on the substituted ring can be challenging.

Strategy 3: Fragment Linking

If another fragment is found to bind in a proximal pocket, PZ-Frag can be linked to it to create a larger, higher-affinity molecule.

  • Rationale: This strategy can lead to significant gains in potency by capturing the binding energy of both fragments.[4]

  • Approach: The design of the linker is crucial and should be guided by the crystal structure to ensure an optimal connection between the two fragments.

Data Interpretation and Decision Making

Throughout the optimization process, it is critical to track key parameters to guide decision-making.

ParameterMeasurement TechniqueImportance
Binding Affinity (KD, Ki, IC50) SPR, ITC, Biochemical AssaysQuantifies the potency of the compound.
Ligand Efficiency (LE) Calculated (ΔG / heavy atom count)Normalizes binding affinity for molecular size, guiding efficient growth.[4]
Lipophilic Ligand Efficiency (LLE) Calculated (pIC50 - cLogP)Balances potency with lipophilicity to maintain drug-like properties.
Solubility Nephelometry, HPLC-based methodsEssential for bioavailability and avoiding assay artifacts.
Metabolic Stability Microsomal stability assaysEarly assessment of potential metabolic liabilities.

A successful lead optimization campaign will demonstrate a clear improvement in binding affinity while maintaining favorable physicochemical properties.

Conclusion

This compound is a valuable fragment for initiating a drug discovery program. Its inherent properties, derived from the privileged pyrazole scaffold, combined with its strategic functional handles, provide a robust starting point for lead optimization. By employing a systematic workflow of biophysical screening, structural characterization, and rational, structure-guided medicinal chemistry, researchers can effectively leverage this fragment to develop potent and selective lead compounds.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. Retrieved from [Link]

  • ACS Publications. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Semantic Scholar. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • PubMed. (2018). Fragment-Based Lead Generation of 5-Phenyl-1 H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

  • PubMed. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Retrieved from [Link]

  • Frontiers. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Retrieved from [Link]

  • MDPI. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine. Retrieved from [Link]

Sources

Application Notes and Protocols: In Vitro Testing of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine Against Inflammatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The search for novel anti-inflammatory agents is a critical area of drug discovery. Pyrazole derivatives have shown promise as anti-inflammatory compounds.[2] This document provides a comprehensive guide for the in vitro evaluation of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, a novel pyrazole-containing compound, against key inflammatory targets.

The protocols outlined below are designed to provide a robust framework for screening and characterizing the anti-inflammatory potential of this compound. We will focus on a tiered approach, beginning with cytotoxicity assessment, followed by evaluation of its effects on key enzymes, inflammatory mediators, and signaling pathways.

PART 1: Foundational Assays - Cytotoxicity and Enzyme Inhibition

A critical first step in evaluating any compound is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a result of toxicity. Following this, we will assess the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

  • N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in DMEM. After 24 hours, remove the old media and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will help determine the non-toxic concentration range for subsequent assays.

Protocol: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[3][7]

Materials:

  • N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer as per the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.[8]

  • Inhibitor Addition: Add various concentrations of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine or the control inhibitors to the wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Detection: Add the colorimetric probe and monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm for TMPD) using a plate reader.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

PART 2: Cellular Assays for Anti-Inflammatory Activity

Once the non-toxic concentration range and direct enzyme inhibitory effects are established, the next step is to evaluate the compound's activity in a cellular context. We will use a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted in vitro model for inflammation.[9][10]

Protocol: Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite.[11][12]

Materials:

  • N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13] Include unstimulated and LPS-only controls.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[12][14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[14][15]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

LPS also triggers the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16][17][18] These can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

  • RAW 264.7 cells

  • LPS

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatants after 24 hours of LPS stimulation.[16][18]

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples based on a standard curve generated with recombinant cytokines.

PART 3: Mechanistic Insights - NF-κB Signaling Pathway

To understand the mechanism of action of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, it is important to investigate its effect on key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and controls the expression of many pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[19][20][21][22][23]

Investigating NF-κB Activation

The activation of the canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitory protein IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[23] The effect of the test compound on this pathway can be assessed by Western blotting for key proteins.

Materials:

  • N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

  • RAW 264.7 cells

  • LPS

  • Cell lysis buffer

  • Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture the phosphorylation events. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the results from treated cells to the controls. A reduction in the phosphorylation of IκBα and p65 in the presence of the compound would suggest inhibition of the NF-κB pathway.[13]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

AssayParameterResult (IC50 or % Inhibition)
Cell Viability (RAW 264.7) CC50> 100 µM
Enzyme Inhibition COX-1 IC5050 µM
COX-2 IC5010 µM
LPS-stimulated RAW 264.7 NO Production (% Inhibition at 20 µM)65%
TNF-α Production (% Inhibition at 20 µM)70%
IL-6 Production (% Inhibition at 20 µM)60%
NF-κB Pathway p-IκBα levels (% reduction at 20 µM)55%
p-p65 levels (% reduction at 20 µM)50%

Visualization of Pathways and Workflows

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Upregulates Transcription Compound N-Ethyl-1-methyl-1H- pyrazole-4-methanamine Compound->IKK_complex Inhibits?

Caption: Canonical NF-κB signaling pathway and potential point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis (N-Ethyl-1-methyl-1H- pyrazole-4-methanamine) Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity Enzyme_Assay 2. Enzyme Inhibition Assay (COX-1/COX-2) Cytotoxicity->Enzyme_Assay Determine non-toxic dose Cell_Assays 3. Cellular Assays (LPS-stimulated RAW 264.7) Enzyme_Assay->Cell_Assays NO_Assay Nitric Oxide (Griess) Cell_Assays->NO_Assay Cytokine_Assay Cytokines (ELISA) Cell_Assays->Cytokine_Assay Mechanism_Study 4. Mechanistic Study (Western Blot) NO_Assay->Mechanism_Study If active Cytokine_Assay->Mechanism_Study If active Data_Analysis 5. Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion: Anti-inflammatory Potential Assessment Data_Analysis->Conclusion

Caption: Tiered experimental workflow for in vitro anti-inflammatory screening.

References

Sources

Application Note & Protocols: A Strategic Guide to Developing Analogs of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine for Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a scaffold for ligands binding to a wide array of biological targets. Marketed drugs containing the pyrazole moiety underscore its therapeutic importance in treating a range of conditions, from inflammation to cancer. The compound of interest, N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, represents a promising starting point for a lead optimization campaign. Its structure, featuring a substituted pyrazole ring linked to a secondary amine, suggests potential interactions with various enzymes and receptors, including monoamine oxidases (MAOs), which are critical targets in neurodegenerative and psychiatric disorders.

This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel analogs of this compound. The overarching goal is to systematically explore the structure-activity relationships (SAR) to enhance biological potency against a selected target, here exemplified by MAOs. We will delve into the strategic considerations for analog design, provide detailed synthetic protocols, and outline robust in vitro assays for potency and metabolic stability assessment.

Part 1: Rational Design & Lead Optimization Strategies

A successful lead optimization program hinges on a systematic exploration of the chemical space around the lead compound. For this compound, we will focus on three key regions for modification: the pyrazole core, the N-ethyl group, and the linker connecting these two moieties.

Structure-Activity Relationship (SAR) Hypotheses

Our design strategy is guided by established principles of medicinal chemistry, including bioisosteric replacements and substituent modifications to probe steric and electronic effects.

  • Pyrazole Core Modifications: The pyrazole ring itself can be a fertile ground for modification. Introducing small alkyl or aryl groups at the C3 and C5 positions can significantly impact binding affinity and selectivity. Furthermore, bioisosteric replacement of the pyrazole with other five-membered heterocycles like imidazole or triazole can be explored to modulate physicochemical properties and target engagement.

  • N-Alkyl Chain Elongation and Branching: The N-ethyl group can be systematically modified to explore the hydrophobic pocket of the target's binding site. Analogs with varying chain lengths (methyl, propyl, butyl) and branching (isopropyl, isobutyl) should be synthesized.

  • Linker Modification: The methylene linker between the pyrazole and the amine is another point of potential optimization. Introducing rigidity, for instance, through cyclopropanation, or altering the linker length can influence the conformational presentation of the pharmacophoric groups.

Visualization of the Design Strategy

The following diagram illustrates the key areas for modification on the lead scaffold.

SAR_Strategy cluster_lead Lead Compound: this compound cluster_modifications Modification Sites Lead Pyrazole-CH2-NH-Ethyl Pyrazole Pyrazole Core (Substitutions, Bioisosteres) Lead->Pyrazole Modify Core Linker Methylene Linker (Rigidification, Homologation) Lead->Linker Modify Linker Amine N-Ethyl Group (Chain Length, Branching) Lead->Amine Modify Amine

Caption: Key modification sites for analog development.

Part 2: Synthetic Protocols

The synthesis of the proposed analogs can be achieved through established synthetic routes. The following is a general, yet detailed protocol for the synthesis of a representative analog.

General Synthetic Scheme

A plausible synthetic route involves the reductive amination of a pyrazole-4-carboxaldehyde with a primary amine.

Synthetic_Scheme cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aldehyde 1-Methyl-1H-pyrazole-4-carboxaldehyde Conditions 1. Formation of Imine 2. Reduction (e.g., NaBH4) Aldehyde->Conditions Amine Primary Amine (R-NH2) Amine->Conditions Product N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-R-amine Conditions->Product

Caption: General synthetic scheme for analog synthesis.

Detailed Protocol: Synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-1-amine

This protocol details the synthesis of an analog with an N-propyl group.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxaldehyde

  • Propan-1-amine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a 100 mL round bottom flask, dissolve 1-Methyl-1H-pyrazole-4-carboxaldehyde (1.0 eq) in methanol (20 mL).

    • Add propan-1-amine (1.2 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water (10 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous solution, add dichloromethane (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-1-amine.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Biological Evaluation Protocols

A critical component of the drug discovery process is the robust biological evaluation of newly synthesized compounds. The following protocols are designed to assess the potency and metabolic stability of the analogs.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Given the structural resemblance of the lead compound to known MAO inhibitors, a fluorometric assay to determine the inhibitory potency against MAO-A and MAO-B is a logical starting point.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized analogs against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • Test compounds (analogs) and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds and control inhibitors in DMSO.

    • Create a serial dilution of the compounds in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare a working solution of the MAO enzyme, HRP, and Amplex Red in phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 20 µL of the serially diluted test compound or control.

    • Add 40 µL of the MAO enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Data Presentation:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Lead CompoundValueValue
Analog 1ValueValue
Analog 2ValueValue
.........
Control (+)ValueValue
In Vitro Metabolic Stability Assay

Assessing the metabolic stability of drug candidates is crucial for predicting their in vivo pharmacokinetic properties. This protocol describes a common method using liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the synthesized analogs.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control (e.g., a rapidly metabolized drug)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • Pre-warm a solution of HLM and phosphate buffer to 37°C.

    • Add the test compound (at a final concentration of, for example, 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).

Data Presentation:

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)
Lead CompoundValueValue
Analog 1ValueValue
Analog 2ValueValue
.........
Control (+)ValueValue
Integrated Screening Cascade

The following diagram outlines a logical workflow for screening the newly synthesized analogs.

Screening_Cascade Start Synthesized Analogs MAO_Assay Primary Screen: MAO-A and MAO-B Inhibition Assay (IC50) Start->MAO_Assay Potency_Check Potency > Threshold? MAO_Assay->Potency_Check Metabolic_Assay Secondary Screen: Metabolic Stability Assay (t1/2, CLint) Potency_Check->Metabolic_Assay Yes Discard Discard/Deprioritize Potency_Check->Discard No Data_Analysis SAR Analysis and Lead Candidate Selection Metabolic_Assay->Data_Analysis End Advance to In Vivo Studies Data_Analysis->End

Caption: A typical screening cascade for analog evaluation.

Conclusion

This application note provides a strategic and detailed guide for the development of novel analogs of this compound. By employing rational design principles, efficient synthetic methodologies, and robust biological evaluation protocols, researchers can systematically explore the structure-activity relationships of this promising scaffold. The ultimate goal is to identify new chemical entities with improved potency and favorable drug-like properties, paving the way for the development of next-generation therapeutics.

References

  • 1

  • 2

  • 3

  • [Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies]([Link]

Sources

"experimental setup for assessing the anti-proliferative effects of pyrazole compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Assessing the Anti-Proliferative Effects of Novel Pyrazole Compounds: A Comprehensive Methodological Guide

Introduction

Pyrazole-containing heterocyclic compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-cancer properties. Their mechanism of action often involves the inhibition of key signaling molecules crucial for cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) and protein kinases. Assessing the anti-proliferative potential of novel pyrazole derivatives requires a systematic and multi-faceted approach to accurately determine their efficacy and elucidate their mechanism of action. This guide provides a detailed experimental framework for researchers, offering step-by-step protocols and the underlying scientific rationale for evaluating these promising therapeutic agents.

The following protocols are designed to be robust and reproducible, incorporating necessary controls to ensure data integrity. We will cover three fundamental assays:

  • Cell Viability Assessment using a tetrazolium-based (MTS) assay to determine the cytotoxic and cytostatic effects.

  • Cell Cycle Analysis via flow cytometry to understand the impact on cell cycle progression.

  • Apoptosis Detection using Annexin V/Propidium Iodide staining to quantify programmed cell death.

Part 1: Initial Screening - Cell Viability and IC50 Determination

The initial step in evaluating a compound's anti-proliferative activity is to determine its effect on cancer cell viability and calculate the half-maximal inhibitory concentration (IC50). The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product. The quantity of formazan is directly proportional to the number of living cells in the culture.

Experimental Workflow: Cell Viability

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTS Assay cluster_analysis Data Analysis C1 Culture Cancer Cells C2 Harvest & Count Cells C1->C2 C3 Seed Cells in 96-well Plate C2->C3 T2 Add Compound to Wells C3->T2 T1 Prepare Serial Dilutions of Pyrazole Compound T1->T2 T3 Incubate (24, 48, 72h) T2->T3 A1 Add MTS Reagent T3->A1 A2 Incubate (1-4h) A1->A2 A3 Measure Absorbance at 490 nm A2->A3 D1 Calculate % Viability A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining IC50 using the MTS assay.

Protocol: MTS Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring viability is >95%.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in complete medium. A typical concentration range might be 0.1, 1, 10, 25, 50, 100 µM.

    • Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO at the highest concentration used).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTS Assay and Data Collection:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. Monitor color development.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Table 1: Hypothetical IC50 Data for a Novel Pyrazole Compound (PZ-123)

Cell LineIncubation Time (h)IC50 (µM)
MCF-72445.2
4822.8
7210.5
A5492468.1
4835.4
7218.9
Part 2: Mechanism of Action - Cell Cycle Analysis

Once an anti-proliferative effect is confirmed, the next logical step is to investigate how the compound inhibits cell growth. Many anti-cancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from dividing. This can be effectively analyzed by staining DNA with a fluorescent dye like propidium iodide (PI) and measuring fluorescence via flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • Pyrazole compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment:

    • Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat cells with the pyrazole compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include the apoptotic population.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway: G2/M Checkpoint Arrest

G cluster_pathway G2/M Transition Pathway pyrazole Pyrazole Compound cdk1_cyclinB CDK1/Cyclin B Complex pyrazole->cdk1_cyclinB inhibits mitosis Entry into Mitosis cdk1_cyclinB->mitosis drives cdc25c Cdc25C Phosphatase cdc25c->cdk1_cyclinB activates

Caption: Pyrazole compounds can inhibit CDK1, causing G2/M arrest.

Part 3: Quantifying Apoptosis

A reduction in cell viability can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. To distinguish between these, and to confirm if the compound induces programmed cell death, an apoptosis assay is essential. The Annexin V/PI assay is a gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Follow the same treatment procedure as for cell cycle analysis (Step 1).

  • Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • The results will segregate the cell population into four quadrants:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Table 2: Hypothetical Apoptosis Data for PZ-123 in MCF-7 Cells (48h)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Untreated Control94.53.11.8
Vehicle (0.1% DMSO)93.83.52.1
PZ-123 (1x IC50)65.222.710.3
PZ-123 (2x IC50)38.141.518.2

This application note provides a foundational framework for the initial characterization of the anti-proliferative effects of novel pyrazole compounds. By systematically assessing cell viability (IC50), effects on the cell cycle, and the induction of apoptosis, researchers can build a comprehensive profile of a compound's anti-cancer potential. These data are critical for guiding further pre-clinical development, including mechanistic studies and in vivo efficacy models.

References

  • Title: Pyrazole and its Fused Derivatives: A Review of Recent Synthetic Advances and Their Biological Activities. Source: Molecules. URL: [Link]

  • Title: A Review on Recent Advances of Pyrazole Derivatives as Anticancer Agents. Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]

  • Title: The Cell Cycle: A Review of Regulation, Deregulation and Therapeutic Targets in Cancer. Source: Cancers. URL: [Link]

  • Title: The Annexin V/Propidium Iodide Apoptosis Assay for Flow Cytometry. Source: Bio-protocol. URL: [Link]

Application Notes and Protocols for High-Throughput Screening of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form diverse interactions with biological targets have led to the development of pyrazole-containing molecules with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-infective agents.[3][4] The metabolic stability of the pyrazole nucleus further enhances its desirability as a core structural motif in modern drug discovery.[5]

This document provides a detailed guide for the high-throughput screening (HTS) of a specific pyrazole derivative, N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS: 949095-17-4).[3] While the specific biological targets of this compound are not extensively documented, its structural similarity to known kinase inhibitors warrants its investigation against this important class of enzymes.[6] Kinases are frequent targets in HTS campaigns, particularly in oncology and immunology research.[2][7]

Therefore, these application notes will use this compound as a representative compound to illustrate a comprehensive HTS workflow against a relevant kinase target, Cyclin-Dependent Kinase 8 (CDK8). CDK8 has been identified as a promising therapeutic target in various cancers, and pyrazole-based inhibitors of CDK8 have been successfully identified through screening campaigns.[6]

Compound Details: this compound

Parameter Value
IUPAC Name This compound
Synonyms N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, N-Ethyl((1-methyl-1H-pyrazol-4-yl)methyl)amine
CAS Number 949095-17-4[3]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [8]
Commercial Availability Available from various chemical suppliers.[5][9]

A plausible synthetic route for this compound involves the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine. This common and efficient method is widely used for the synthesis of substituted amines.[10]

High-Throughput Screening Workflow: A Case Study in CDK8 Inhibition

The following section outlines a detailed protocol for a high-throughput screening campaign to identify potential inhibitors of CDK8, using this compound as a test compound. The workflow is designed to ensure scientific rigor, from initial screening to hit confirmation and validation.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Orthogonal & Secondary Assays A Compound Library Preparation (incl. This compound) B HTS Assay Miniaturization (384-well format) A->B C Single-Concentration Screening (e.g., 10 µM) B->C D Data Acquisition (Luminescence Reading) C->D E Hit Confirmation from Fresh Stock D->E Primary Hits F Dose-Response Curve Generation (IC50 determination) E->F G Data Analysis and Hit Prioritization F->G H Orthogonal Assay (e.g., TR-FRET Binding Assay) G->H Confirmed Hits I Selectivity Profiling (Panel of other kinases) H->I J Mechanism of Inhibition Studies I->J K K J->K Validated Hits for Lead Optimization

Figure 1: A comprehensive high-throughput screening workflow for the identification and validation of enzyme inhibitors.

Principle of the Primary Assay: Luminescence-Based Kinase Activity

The primary screening assay will be a homogeneous, luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. The Kinase-Glo® Luminescent Kinase Assay is a widely used example of such a technology.[11] The principle is as follows: CDK8 utilizes ATP to phosphorylate a substrate. The addition of the Kinase-Glo® reagent, which contains luciferase and its substrate, results in a luminescent signal that is directly proportional to the amount of ATP present. Therefore, a decrease in luminescence indicates kinase activity, and the presence of an inhibitor will result in a higher luminescent signal, as less ATP is consumed.[11]

Experimental Protocol: Primary HTS for CDK8 Inhibitors

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[12]

  • CDK8/cyclin C Enzyme: Recombinant human CDK8/cyclin C diluted in Assay Buffer to the desired working concentration (determined during assay development).

  • Substrate: A suitable peptide or protein substrate for CDK8, diluted in Assay Buffer.

  • ATP: Adenosine triphosphate diluted in Assay Buffer to the Kₘ concentration for CDK8.

  • Test Compound: this compound and other library compounds are typically prepared as a 10 mM stock in DMSO and then serially diluted.

  • Controls:

    • Negative Control (0% inhibition): DMSO only.

    • Positive Control (100% inhibition): A known potent CDK8 inhibitor or a general kinase inhibitor like staurosporine.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Reagent (prepared according to the manufacturer's instructions).

2. Assay Procedure (384-well plate format):

  • Compound Dispensing: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the test compound, positive control, or negative control (DMSO) to the appropriate wells of a 384-well white, opaque-bottom plate.

  • Enzyme Addition: Add 5 µL of the CDK8/cyclin C enzyme solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation: Add 10 µL of the Kinase-Glo® reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Quality Control

The quality of an HTS assay is paramount for the reliable identification of true hits.[13] The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[14] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-factor Value Assay Quality Interpretation
> 0.5Excellent assay[15]
0 to 0.5Marginal assay[15]
< 0Unsuitable for screening[15]

For the primary screen, the percentage inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (Signal_compound - µ_negative) / (µ_positive - µ_negative)

A "hit" is typically defined as a compound that exhibits a percentage inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hit Validation and Progression

A crucial aspect of any HTS campaign is the rigorous validation of primary hits to eliminate false positives.[16]

Hit_Validation A Primary Hit Identified B Re-test from Fresh Compound Stock A->B C Generate Dose-Response Curve (IC50) B->C D Orthogonal Assay (e.g., TR-FRET) Confirms direct binding to target C->D E Assess for Assay Interference (e.g., luminescence interference) D->E F Validated Hit E->F

Figure 2: A streamlined workflow for the validation of primary hits from a high-throughput screen.

Orthogonal Assay: TR-FRET Kinase Binding Assay

To confirm that a hit compound, such as this compound, acts by directly interacting with the target kinase, an orthogonal assay with a different detection method is employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, such as the LanthaScreen® Eu Kinase Binding Assay, is an excellent choice.[12][17]

Principle: This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase. A Europium-labeled antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[18]

Protocol Summary:

  • Reagents: LanthaScreen® Eu-anti-Tag Antibody, Kinase Tracer, CDK8/cyclin C, and the hit compound.

  • Procedure: The antibody, tracer, kinase, and compound are incubated together.

  • Detection: The TR-FRET signal is read on a compatible plate reader. A decrease in the signal indicates that the compound is binding to the kinase.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The application of robust and well-validated high-throughput screening methods is essential for efficiently exploring the biological activity of new pyrazole derivatives like this compound. The detailed protocols and workflows presented here provide a comprehensive framework for researchers in drug discovery to design and execute a successful HTS campaign against kinase targets, ensuring a high degree of scientific integrity and increasing the likelihood of identifying promising lead compounds.

References

Sources

Application Note & Protocol: Quantitative Analysis of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in biological matrices such as plasma, urine, and tissue homogenates. The protocols outlined herein are grounded in established principles of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and biomarker studies.

Introduction: The Analyte and the Analytical Imperative

N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is a small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4][5] Accurate quantification of such molecules in biological samples is paramount for elucidating their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of drug discovery and development.

This application note details a systematic approach to developing a robust and reliable analytical method, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.[6]

Foundational Principles: Method Development Strategy

A successful bioanalytical method is built on a thorough understanding of the analyte's physicochemical properties and adherence to regulatory guidelines.[6][7][8][9][10] The development process is iterative, involving the optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Analyte Characteristics (Based on Structurally Similar Compounds)
PropertyPredicted CharacteristicImplication for Analysis
Polarity Likely a polar, water-soluble molecule due to the pyrazole ring and amine group.Reversed-phase chromatography may require careful mobile phase optimization. HILIC could be an alternative.
pKa The amine group will be basic.pH of the sample and mobile phase will significantly impact extraction efficiency and chromatographic retention.
Molecular Weight ~139.2 g/mol [11][12]Well within the range for standard LC-MS/MS analysis.
Selection of an Internal Standard (IS)

An appropriate internal standard is crucial for accuracy and precision. The ideal IS should be a stable, isotopically labeled version of the analyte (e.g., N-Ethyl-1-methyl-1H-pyrazole-4-methanamine-d3). If unavailable, a close structural analog that does not co-elute with the analyte or interfere with its detection can be used.

Experimental Workflow: From Sample to Signal

The overall analytical workflow is a multi-step process designed to isolate the analyte from the complex biological matrix and present it in a form suitable for instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Add IS Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Isolate Analyte Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentrate Injection LC Injection Evaporation->Injection Prepare for LC Separation Chromatographic Separation Injection->Separation Separate Components Detection MS/MS Detection Separation->Detection Ionize & Fragment Integration Peak Integration Detection->Integration Measure Signal Quantification Quantification Integration->Quantification Calculate Concentration

Caption: General workflow for the bioanalysis of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine.

Detailed Protocols: Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.[14][15][16]

Protein Precipitation (PPT)
  • Principle: A simple and rapid method where an organic solvent is added to precipitate proteins.[14][15]

  • Protocol:

    • To 100 µL of biological sample, add 10 µL of internal standard solution.

    • Add 300 µL of cold acetonitrile or methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)
  • Principle: Partitioning the analyte between two immiscible liquid phases based on its solubility.

  • Protocol:

    • To 100 µL of biological sample, add 10 µL of internal standard solution.

    • Add a basifying agent (e.g., 50 µL of 0.1 M NaOH) to deprotonate the amine and increase its hydrophobicity.

    • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate to dryness and reconstitute as described in the PPT protocol.

Solid-Phase Extraction (SPE)
  • Principle: A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[17] For a basic compound like the target analyte, a cation-exchange SPE sorbent is recommended.

  • Protocol (using a mixed-mode strong cation-exchange sorbent):

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Mix 100 µL of sample with 10 µL of IS and 200 µL of a weak acid (e.g., 2% formic acid in water) to ensure the analyte is protonated. Load the mixture onto the cartridge.

    • Wash: Pass 1 mL of the weak acid solution, followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate to dryness and reconstitute as previously described.

Instrumental Analysis: LC-MS/MS Method

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry MobilePhase Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) MobilePhase->Column Gradient Gradient Elution Column->Gradient IonSource Electrospray Ionization (ESI) Positive Mode Gradient->IonSource Eluent MRM Multiple Reaction Monitoring (MRM) IonSource->MRM Ions Transitions Precursor Ion (Q1) -> Product Ion (Q3) MRM->Transitions

Caption: Key components of the proposed LC-MS/MS method.

Liquid Chromatography
  • Column: A C18 reversed-phase column is a good starting point.[18]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is suitable for the amine-containing analyte.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. For a molecule with a molecular weight of ~139.2, the protonated molecule [M+H]+ would be at m/z 140.2. Fragmentation would then be optimized to find a stable and intense product ion.

Bioanalytical Method Validation

A full validation according to FDA and EMA guidelines is required to ensure the method is fit for purpose.[6][7][8][9][19][20][21][22]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Intra- and inter-assay precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy and precision within specified limits.
Recovery The efficiency of the extraction process.Consistent and reproducible, though not required to be 100%.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

The successful quantification of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine in biological samples is achievable through a systematically developed and validated LC-MS/MS method. The protocols and principles outlined in this application note provide a robust framework for establishing a reliable analytical method that meets stringent regulatory standards. Researchers should use this guide as a starting point, with the understanding that method parameters will require optimization for their specific laboratory conditions and study requirements.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][7]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][8]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link][19]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link][20]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][9]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][10]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link][21]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][22]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][23]

  • PubChem. (n.d.). N-ethyl-N-methyl-1H-pyrazol-4-amine. Retrieved from [Link][24]

  • PubChem. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link][11]

  • IonSource. (n.d.). Sample Preparation. Retrieved from [Link][14]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link][15]

  • Diva-Portal.org. (2003). New Techniques for Sample Preparation in Analytical Chemistry. Retrieved from [Link][17]

  • Patent Document. (n.d.). LCMS Method A. Retrieved from [Link][25]

  • PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link][27]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link][1]

  • National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Retrieved from [Link][28]

  • PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. Retrieved from [Link][29]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link][2]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from [Link][3]

  • Semantic Scholar. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. Retrieved from [Link][30]

  • MDPI. (n.d.). Special Issue : Synthesis and Biological Evaluation of Pyrazole Derivatives. Retrieved from [Link][4]

  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved from [Link][5]

Sources

Application Notes & Protocols: Synthesis of Pyrazole-Based Compounds for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have cemented its role in a multitude of therapeutic agents.[3][4][5] The presence of this nucleus in FDA-approved drugs—ranging from the anti-inflammatory agent Celecoxib to numerous kinase inhibitors used in oncology—underscores its pharmacological significance.[4][6]

Pyrazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties.[3][7][8][9] A particularly impactful application is in the development of targeted cancer therapies, where the pyrazole core serves as an effective hinge-binding motif for various protein kinase inhibitors.[2][10][11][12]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for accessing pyrazole-based compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for practical application in a medicinal chemistry laboratory.

Part 1: Foundational Synthetic Strategies: The Knorr Synthesis and its Variants

The most traditional and widely utilized method for constructing the pyrazole core is the Knorr pyrazole synthesis, first described in 1883.[13] This reaction and its variations remain a staple for their reliability and broad substrate scope.

The Knorr Pyrazole Synthesis

Principle & Mechanism: The Knorr synthesis involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[14][15][16][17] The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.

Causality Behind Experimental Choices (Expertise & Experience):

  • Catalyst: A catalytic amount of acid (e.g., glacial acetic acid, HCl) is crucial for protonating a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by the weakly basic hydrazine.[14][16]

  • Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound (like a β-ketoester), the initial condensation typically occurs at the more reactive ketone carbonyl over the ester carbonyl. This directs the regiochemical outcome of the final pyrazole.[14] The use of substituted hydrazines can also lead to isomeric products, although often one regioisomer is predominantly formed.[13][18]

  • Solvent: Alcohols like ethanol or propanol are common solvents as they effectively dissolve the reactants and are suitable for reflux temperatures, which provide the necessary activation energy for the dehydration step.

Diagram: Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Knorr Pyrazole Synthesis Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Dicarbonyl 1,3-Dicarbonyl Step1 Initial Condensation (at more reactive carbonyl) Dicarbonyl->Step1 Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone + H+, -H2O Step2 Intramolecular Cyclization Hydrazone->Step2 Cyclic_Intermediate Non-aromatic Cyclic Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (-H2O) Cyclic_Intermediate->Step3 Pyrazole Aromatic Pyrazole Step3->Pyrazole -H2O

Caption: Reaction pathway for the Knorr synthesis of pyrazoles.

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone

This protocol details the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester, which is a precursor for many dyes and pharmaceuticals.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Ethanol (as solvent)

  • Ice-cold water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Addition: To the flask, add ethanol (30 mL), followed by ethyl acetoacetate (1.0 eq, e.g., 10 mmol, 1.30 g) and phenylhydrazine (1.0 eq, e.g., 10 mmol, 1.08 g).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (~80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexane). The reaction is typically complete within 1-2 hours.

  • Work-up & Isolation: Once the starting materials are consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid and unreacted starting materials.

  • Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass and dry in a desiccator or a vacuum oven at a low temperature (~40-50°C).

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.[19]

Trustworthiness (Self-Validation): The formation of a solid precipitate upon addition to water is a strong indicator of product formation, as the pyrazolone product is significantly less soluble in water than the starting materials or alcohol solvent. A sharp melting point close to the literature value (~127-130°C) indicates high purity.

Part 2: Modern & Efficient Synthetic Methodologies

While classical methods are robust, modern medicinal chemistry demands higher efficiency, speed, and the ability to generate large libraries of compounds. Microwave-assisted synthesis and multicomponent reactions (MCRs) have become indispensable tools to meet these demands.

Microwave-Assisted Synthesis

Principle & Advantages: Microwave irradiation provides a powerful alternative to conventional heating. By directly coupling with polar molecules in the reaction mixture, it allows for rapid, uniform heating that dramatically reduces reaction times—often from hours to mere minutes.[6][20] This acceleration frequently leads to higher product yields, cleaner reaction profiles with fewer side products, and aligns with the principles of green chemistry by reducing energy consumption.[6][21]

Data Presentation: Microwave vs. Conventional Synthesis

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[6]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[6]
Quinolinyl-pyrazolesMicrowave-Assisted1207-10 min68-86
Pyrazolo[1,5-a]pyrimidinesMicrowave-Assisted12010 min78-90
4-ArylidenepyrazolonesMicrowave-Assisted(420 W)10 min71[22]
Protocol 2: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol adapts the Knorr synthesis for a dedicated microwave reactor, showcasing the significant reduction in reaction time.

Materials:

  • 1,3-Diketone (e.g., dibenzoylmethane) (1.0 eq)

  • Substituted Hydrazine (e.g., phenylhydrazine) (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Ethyl acetate, Hexane (for purification)

Step-by-Step Methodology:

  • Reactant Addition: In a 10 mL microwave reactor vial, combine the 1,3-diketone (1.0 eq, e.g., 1 mmol, 224 mg), the substituted hydrazine (1.1 eq, e.g., 1.1 mmol, 119 mg), and glacial acetic acid (3 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters: temperature at 120°C, hold time of 10 minutes, and power at 300-400 W with stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (automated in most reactors).

  • Work-up: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization (e.g., from an ethanol/water mixture) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity using standard analytical techniques (NMR, MS, etc.).

Multicomponent Reactions (MCRs)

Principle & Advantages: MCRs are one-pot reactions where three or more starting materials react to form a single product that incorporates most of the atoms from the reactants.[23][24] This approach is highly convergent and prized in medicinal chemistry for its operational simplicity, time and energy savings, and its ability to rapidly generate libraries of structurally complex and diverse molecules from simple building blocks.[23] Many pyrazole-fused heterocyclic systems, such as pyranopyrazoles, are efficiently synthesized via MCRs.[21]

Diagram: Multicomponent Reaction Workflow

MCR_Workflow Multicomponent Reaction (MCR) Concept A Component A (e.g., Aldehyde) OnePot One-Pot Reaction (+ Catalyst, Solvent) A->OnePot B Component B (e.g., Malononitrile) B->OnePot C Component C (e.g., Hydrazine) C->OnePot D Component D (e.g., β-Ketoester) D->OnePot Product Complex Product (e.g., Pyrano[2,3-c]pyrazole) OnePot->Product High Atom Economy & Step Efficiency

Caption: Conceptual flow of a four-component reaction.

Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol describes a highly efficient, piperidine-catalyzed synthesis of a pyranopyrazole derivative in an aqueous medium at room temperature.[23]

Materials:

  • Aromatic Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Piperidine (5 mol%)

  • Water (as solvent)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Reactant Mixing: In a 50 mL flask with a magnetic stir bar, combine the aromatic aldehyde (1.0 eq, e.g., 5 mmol, 0.53 g), malononitrile (1.0 eq, e.g., 5 mmol, 0.33 g), ethyl acetoacetate (1.0 eq, e.g., 5 mmol, 0.65 g), and hydrazine hydrate (1.0 eq, e.g., 5 mmol, 0.25 g) in water (15 mL).

  • Catalyst Addition: Add piperidine (5 mol%, ~0.25 mmol, ~25 µL) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. A solid product typically begins to precipitate within minutes. Continue stirring for 20-30 minutes to ensure the reaction goes to completion.[23]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

  • Purification & Drying: The product is often pure enough after washing. However, it can be further purified by recrystallization from ethanol if necessary. Dry the final product under vacuum.

  • Characterization: Analyze the product via NMR, MS, and FT-IR to confirm its identity and purity.

Part 3: Application in Medicinal Chemistry - Targeting Protein Kinases

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors, which are critical for targeted cancer therapy.[9][10] Dysregulation of protein kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers.[1]

Mechanism of Action: Pyrazole-based inhibitors are designed to be ATP-competitive. They fit into the ATP-binding pocket of the target kinase, where the pyrazole nitrogens often act as key hydrogen bond donors or acceptors, interacting with the "hinge region" of the kinase.[2][11] This binding event blocks the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis.[1]

Diagram: Kinase Inhibition by a Pyrazole-Based Compound

Kinase_Inhibition Targeted Kinase Inhibition Pathway cluster_pathway Cell Signaling Cascade cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., PI3K, Akt) RTK->Kinase Signal Substrate Downstream Substrate Kinase->Substrate Phosphorylation (using ATP) Blocked BLOCK Response Cell Proliferation & Survival Substrate->Response Activates Inhibitor Pyrazole-based Inhibitor Inhibitor->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase

Caption: Pyrazole inhibitors block the ATP-binding site of kinases.

References

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Pharmacia. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). Molecules. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2019). SlideShare. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). Reaction Chemistry & Engineering. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Pharmapproach. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (n.d.). Taylor & Francis Online. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2011). Molecules. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics. [Link]

  • Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth troubleshooting support for researchers synthesizing N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. The primary and most efficient route to this compound is the direct reductive amination of 1-Methyl-1H-pyrazole-4-carbaldehyde with ethylamine, typically employing a selective reducing agent like sodium triacetoxyborohydride (STAB).[1] This process, while robust, can present challenges related to yield, purity, and scalability. This document addresses common issues in a practical, question-and-answer format, grounded in established chemical principles to empower researchers to diagnose and resolve experimental hurdles effectively.

Core Synthesis Pathway: Reductive Amination

The synthesis proceeds via a two-step, one-pot reaction. First, the aldehyde and amine condense to form a transient iminium ion intermediate. Second, a hydride reagent selectively reduces the iminium ion to the target secondary amine.

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Products Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Ethylamine - H2O Amine Ethylamine Amine->Iminium Target This compound Iminium->Target + NaBH(OAc)3 (Hydride Reduction)

Caption: General workflow for the synthesis of the target amine via reductive amination.

Troubleshooting Guide

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?

Low conversion is the most frequent issue and can be traced back to several critical parameters. A systematic approach is essential for diagnosis.

Troubleshooting Start Low Yield Issue CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Assess Reaction Conditions CheckReagents->CheckConditions No STAB Is STAB fresh? (Hygroscopic) CheckReagents->STAB Yes CheckStoichiometry 3. Confirm Stoichiometry CheckConditions->CheckStoichiometry No ImineFormation Is imine formation efficient? (Consider pH/catalyst) CheckConditions->ImineFormation Yes CheckWorkup 4. Review Work-up Procedure CheckStoichiometry->CheckWorkup No Equivalents Are reagent equivalents correct? CheckStoichiometry->Equivalents Yes Loss Is product being lost during extraction? CheckWorkup->Loss Yes Success Yield Improved CheckWorkup->Success No Aldehyde Is Aldehyde pure? (Prone to oxidation/hydration) STAB->Aldehyde Solvent Is Solvent anhydrous? Aldehyde->Solvent Solvent->CheckConditions TempTime Are temperature and time optimal? ImineFormation->TempTime TempTime->CheckStoichiometry Equivalents->CheckWorkup Loss->Success

Caption: Decision tree for troubleshooting low yield in reductive amination.

Detailed Analysis & Solutions:

  • Reagent Quality:

    • Sodium Triacetoxyborohydride (STAB): This is the most common culprit. STAB is highly hygroscopic and its reducing power degrades upon exposure to moisture.[1] Always use a freshly opened bottle or store it rigorously in a desiccator. To assess the potency of a questionable batch, a simple test reduction of a standard aldehyde can be performed and monitored by HPLC or TLC.[1]

    • 1-Methyl-1H-pyrazole-4-carbaldehyde: Pyrazole aldehydes can be susceptible to oxidation or hydration over time.[2][3] Ensure the aldehyde is pure by checking its melting point or running a quick ¹H NMR. If impurities are detected, purification by recrystallization or column chromatography may be necessary.

    • Solvent: The reaction is sensitive to water.[1] Use anhydrous solvents, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are preferred for this chemistry.[4]

  • Imine Formation Efficiency:

    • The reduction step cannot occur without the prior formation of the imine or iminium ion.[1][5] This equilibrium can be slow, especially with less nucleophilic amines or sterically hindered components.

    • Solution: While not always necessary for simple aldehydes, adding a catalytic amount of acetic acid (0.5-1.0 equivalents) can accelerate imine formation.[4][6] The acid protonates the carbonyl oxygen, making it more electrophilic. However, excess acid can protonate the amine, rendering it non-nucleophilic.[5]

  • Reaction Stoichiometry & Temperature:

    • Stoichiometry: The stoichiometry of the reactants is crucial. A slight excess of the amine (1.1-1.2 eq.) is often used to drive the imine formation equilibrium. The reducing agent, STAB, is typically used in excess (1.4-2.0 eq.) to ensure complete reduction.

    • Temperature: Most reductive aminations with STAB are performed at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be beneficial, but be aware that higher temperatures can promote side reactions or reagent decomposition.

ReagentRecommended EquivalentsRationale
1-Methyl-1H-pyrazole-4-carbaldehyde1.0 (Limiting Reagent)Basis for all other calculations.
Ethylamine1.1 - 1.2Pushes imine formation equilibrium forward.
Sodium Triacetoxyborohydride (STAB)1.4 - 2.0Ensures complete reduction of the intermediate.
Acetic Acid (Optional Catalyst)0.5 - 1.0Catalyzes imine/iminium ion formation.[4][6]
Q2: My NMR spectrum shows a significant impurity. How do I identify and eliminate it?

The most common side product in this reaction is the alcohol resulting from the direct reduction of the starting aldehyde.

  • Impurity Identity: (1-Methyl-1H-pyrazol-4-yl)methanol. This occurs if the STAB reduces the aldehyde before it can form the imine. While STAB is known for its selectivity in reducing imines over aldehydes, this side reaction can occur if imine formation is slow or if a less selective hydride reagent is used.[1]

  • Diagnostic Signals:

    • ¹H NMR: Look for a new singlet around 4.5-4.7 ppm (corresponding to the -CH ₂OH) and a broad singlet for the -OH proton.

    • Mass Spec: The mass of this impurity will be M+1 relative to the starting aldehyde.

  • Prevention Strategy:

    • Pre-stir Reactants: Combine the aldehyde, amine, and solvent and stir for 30-60 minutes at room temperature before adding the STAB. This allows time for the imine intermediate to form, minimizing the amount of free aldehyde available for direct reduction.[7]

    • Ensure STAB Selectivity: Use STAB specifically, as it is much more selective for iminium ions than other reagents like sodium borohydride (NaBH₄), which would readily reduce the aldehyde.[5]

    • Portion-wise Addition: On larger scales, adding the STAB in portions can help control the reaction and any potential exotherms.

Q3: I am having difficulty with the aqueous work-up and product isolation. What is the best procedure?

The basic nature of the amine product dictates the work-up strategy. Emulsion formation and loss of product to the aqueous layer are common pitfalls.

  • Problem: The target amine is basic and can be protonated. In a neutral or acidic aqueous phase, it will exist as a salt and remain in the water layer, leading to low isolated yields.

  • Standard Work-up Protocol:

    • Quench: Once the reaction is complete (monitored by TLC or LC-MS), carefully quench any remaining hydride by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.

    • Basify: Adjust the pH of the aqueous layer to >10 using 1N NaOH. This ensures the amine product is in its free base form, which is soluble in organic solvents.

    • Extract: Extract the aqueous layer multiple times (3x) with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be purified by silica gel chromatography.

    • Alternatively, for higher purity, the amine can be converted to its hydrochloride salt. Dissolve the crude free base in a minimal amount of a solvent like ethyl acetate or diethyl ether, and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration.[8]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: 1,2-Dichloroethane (DCE) is widely cited as the preferred solvent for STAB-mediated reductive aminations due to its inertness and good solvating properties for the reactants and intermediates.[4] Tetrahydrofuran (THF) is also a common and effective choice.[4] Aprotic solvents are necessary as STAB is water-sensitive.[1]

Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)? A: While possible, it is not recommended for a one-pot procedure. Sodium borohydride is a less selective reagent and will readily reduce the starting aldehyde in addition to the imine.[5] If you must use NaBH₄, a two-step procedure is better: first, form and isolate the imine, and then reduce it with NaBH₄ in a separate step, often in a protic solvent like methanol.[4]

Q: How do I confirm the identity and purity of my final product, this compound? A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and check for impurities.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight (139.20 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q: Where can I source the key starting material, 1-Methyl-1H-pyrazole-4-carbaldehyde? A: 1-Methyl-1H-pyrazole-4-carbaldehyde is a commercially available intermediate from various chemical suppliers.[3] It is used in the synthesis of pharmaceuticals and agrochemicals.[3] If synthesis is required, it can be prepared via methods such as the Vilsmeier-Haack reaction on 1-methylpyrazole.[9][10]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pratt, S., et al. (2021). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link]

  • Abdel-Fattah, B. F. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-244. [Link]

  • ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Zhang, Y., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 13(1), 49. [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • ResearchGate. (2020). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system. [Link]

  • Frontiers in Chemistry. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Organic Letters. (2008). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • MDPI. (2017). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]

  • PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-methyl-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of N-methyl-pyrazole synthesis. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-methyl-pyrazole derivatives, offering quick and actionable advice.

Q1: What are the most significant challenges in the N-methylation of pyrazoles?

The primary hurdles in N-methylation of pyrazoles are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, methylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate.[1][2] Low yields can stem from suboptimal reaction conditions, the formation of side products, or the poor reactivity of the starting materials.[1]

Q2: Which factors are most critical for controlling N1/N2 regioselectivity?

Controlling the regioselectivity of N-methylation is a multifaceted challenge influenced by several key factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The use of bulky substituents on the pyrazole ring or a bulky alkylating agent can effectively direct the reaction to the more accessible nitrogen.[1][3]

  • Solvent Choice: The polarity of the solvent plays a pivotal role. Polar aprotic solvents such as DMF, DMSO, and DMAc often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly enhance regioselectivity.[1]

  • Base and Catalyst System: The choice of base is critical. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] Interestingly, altering the base can sometimes lead to the opposite regioselectivity. The use of sodium hydride (NaH) can prevent the formation of regioisomeric mixtures in certain reactions.[4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms, thereby affecting the site of methylation.[1]

Q3: What are reliable starting conditions for a base-mediated pyrazole N-methylation?

A robust starting point for base-mediated pyrazole N-methylation is the use of a carbonate base in a polar aprotic solvent. A frequently successful combination is potassium carbonate (K₂CO₃) in dimethylformamide (DMF).[1]

Q4: Are there alternative, highly selective methods for N-methylation?

Yes, a highly selective method for the N-methylation of pyrazoles involves the use of α-halomethylsilanes as masked methylating reagents.[2][5][6][7] Sterically bulky α-halomethylsilanes can significantly improve the N1-selectivity of the alkylation compared to traditional methylating agents.[2][5][6][7] The resulting silylated intermediate is then readily converted to the N-methyl pyrazole through protodesilylation using a fluoride source and water.[2][5][6][7] This method has achieved N1/N2 regioisomeric ratios from 92:8 to greater than 99:1.[2][5][6][7]

II. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of N-methyl-pyrazole derivatives.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired N-methyl-pyrazole can be frustrating. The following decision tree can help diagnose the potential cause and identify a solution.

low_yield start Low or No Product Yield check_reactants Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Suspect Side Reactions? incomplete_reaction->side_reactions No solution1 Increase reaction time or temperature. incomplete_reaction->solution1 Yes optimize_base Optimize Base side_reactions->optimize_base No solution4 Analyze crude mixture by LC-MS to identify byproducts. side_reactions->solution4 Yes optimize_solvent Optimize Solvent optimize_base->optimize_solvent solution2 Consider alternative base (e.g., NaH, KHMDS). optimize_base->solution2 optimize_temp Optimize Temperature/Time optimize_solvent->optimize_temp solution3 Screen polar aprotic solvents (DMF, DMSO). optimize_solvent->solution3 purification_issue Purification Issues? optimize_temp->purification_issue solution5 Optimize chromatography or consider crystallization. purification_issue->solution5 Yes

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reactants: Ensure the purity of your starting pyrazole, methylating agent, and base. Impurities can inhibit the reaction or lead to unwanted side products. Confirm the stoichiometry is correct.

  • Assess Reaction Conditions:

    • Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature.[8] Monitor the reaction progress by TLC or LC-MS.

    • Suboptimal Base/Solvent: The choice of base and solvent is crucial. If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[4][9] The solvent should be anhydrous, especially when using strong bases.

  • Investigate Side Reactions: Analyze the crude reaction mixture using techniques like LC-MS or NMR to identify any major byproducts. Common side reactions include bis-alkylation or reaction with the solvent.

  • Optimize Purification: Product loss during workup and purification can significantly impact the final yield. Evaluate your extraction and chromatography methods. In some instances, crystallization can be a more efficient purification technique.[10]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Obtaining a mixture of N1 and N2 methylated pyrazoles is a common problem, particularly with non-symmetrically substituted pyrazoles.

Strategies to Improve Regioselectivity:

StrategyPrincipleRecommended Conditions
Steric Hindrance Directing methylation to the less sterically hindered nitrogen.Utilize bulky alkylating agents or pyrazoles with bulky substituents at the 3- or 5-position.[1]
Solvent Effects Polar aprotic solvents can stabilize the pyrazole anion and influence the transition state.Screen solvents such as DMF, DMSO, and NMP. Fluorinated alcohols (TFE, HFIP) can also dramatically improve selectivity.[1]
Choice of Base The counter-ion of the base can influence the aggregation state and reactivity of the pyrazolate anion.K₂CO₃ in DMSO often favors N1-alkylation.[1] NaH can sometimes provide higher selectivity.
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically controlled product.Attempt the reaction at room temperature or 0 °C before heating.
Protecting Groups A temporary protecting group can be used to block one of the nitrogen atoms.While more synthetically demanding, this approach offers excellent control.[11]
Issue 3: Formation of Unexpected Byproducts

The presence of unexpected impurities can complicate purification and affect the final product's quality.

Common Byproducts and Their Mitigation:

Potential CauseSide ProductRecommended Solution
Incomplete Cyclization (in Knorr synthesis)Hydrazone or enamine intermediatesIncrease reaction time or temperature; ensure appropriate pH for cyclization.[8]
Reaction with SolventSolvent adductsChoose an inert solvent.[8]
Oxidation of the Pyrazole RingPyrazole N-oxidesPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Dimerization or PolymerizationOligomeric or polymeric materialsUse more dilute reaction conditions.[8]

III. Experimental Protocols

Protocol 1: General Procedure for N1-Selective Methylation using α-Halomethylsilanes

This protocol is adapted from a highly selective N-methylation method.[9]

protocol_1 start Start step1 1. Add pyrazole, DMSO, and KHMDS to a vial. start->step1 step2 2. Heat at 60 °C for 30 min. step1->step2 step3 3. Add (chloromethyl)triisopropoxysilane. step2->step3 step4 4. Stir at 60 °C for 2 h (Alkylation). step3->step4 step5 5. Add H₂O and TBAF. step4->step5 step6 6. Stir at 60 °C for 4 h (Protodesilylation). step5->step6 step7 7. Workup and purify. step6->step7 end End step7->end

Caption: Workflow for N1-selective methylation.

Step-by-Step Methodology:

  • To a 20 mL vial, add the substituted pyrazole (1.0 equiv.), dimethyl sulfoxide (DMSO), and potassium bis(trimethylsilyl)amide (KHMDS) solution (1.5 equiv.).

  • Place the vial in a preheated block at 60 °C and stir for 30 minutes.

  • To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv.).

  • Continue stirring at 60 °C and monitor the alkylation reaction by TLC or LC-MS (typically complete within 2 hours).

  • Once the alkylation is complete, add water and tetrabutylammonium fluoride (TBAF) (2.0 equiv.) to the reaction mixture.

  • Continue stirring at 60 °C for the protodesilylation step, monitoring for completion (typically 4 hours).[2]

  • After cooling to room temperature, perform an aqueous workup and purify the N-methyl pyrazole product by column chromatography.

Protocol 2: Standard Base-Mediated N-Methylation

This protocol provides a general starting point for N-methylation using a common base and solvent system.

Step-by-Step Methodology:

  • Dissolve the pyrazole (1.0 equiv.) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (1.5-2.0 equiv.).

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.1-1.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Iesce, M. R., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed, PMID: 38422621. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Fallon, T. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]

  • Timofeeva, T. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Fallon, T. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Yang, E., & Dalton, D. M. (2024). Supporting Information: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Bakulina, O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10343–10351. [Link]

  • Reddit. (2023). N-methylation of pyrazole. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 2231-500. [Link]

  • Timofeeva, T. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11593. [Link]

  • Bautista-Hernández, C. I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6611. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • Rosa, J. C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of 5-Aryl-3-trifluoromethyl-1H-pyrazoles. Journal of the Brazilian Chemical Society, 19(3), 543-551. [Link]

  • Bakulina, O., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10343–10351. [Link]

  • Bakulina, O., et al. (2021). Supporting Information: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

Sources

Technical Support Center: Purification of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to the purification challenges you may encounter with this compound. This resource is built on a foundation of established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Chemistry: A Likely Synthetic Pathway

To effectively troubleshoot purification, we must first understand the potential impurities that may be present. While various synthetic routes exist, a common and efficient method for preparing this compound is through the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine. This context is crucial as the byproducts of this reaction are the primary source of purification challenges.

Synthetic_Pathway cluster_reaction Reductive Amination Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Imine Intermediate Imine/Enamine Aldehyde->Imine + Ethylamine Ethylamine Ethylamine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Hydrolysis 1-Methyl-1H-pyrazol-4-yl)methanol ReducingAgent->Hydrolysis Aldehyde Reduction Product This compound Imine->Product + Reducing Agent StartingMaterials Unreacted Aldehyde & Ethylamine Product->StartingMaterials Co-elutes with Overalkylation Tertiary Amine Byproduct Product->Overalkylation Possible Side-Reaction

Caption: Hypothesized reductive amination synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

This compound is typically a neat, colorless to pale yellow liquid at room temperature.[1][2] Key properties are summarized below:

PropertyValueSource
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.198 g/mol [1]
Appearance Neat Liquid[1][2]
CAS Number 949095-17-4[3]

Q2: What are the recommended storage conditions?

Due to its amine functionality, this compound can be sensitive to air oxidation over time. For long-term stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen), sealed tightly, and refrigerated at 2-8°C.[4] Protecting it from light is also a good practice.

Q3: How can I accurately assess the purity of my sample?

A multi-faceted approach is best for confirming purity. We recommend the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are invaluable for structural confirmation and identifying proton- and carbon-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for detecting non-volatile impurities and confirming the molecular weight of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can quantify the purity of your sample.[5]

Q4: What are the most common impurities I should expect?

Based on the likely reductive amination synthesis, the primary impurities to watch for are:

  • Unreacted 1-methyl-1H-pyrazole-4-carbaldehyde: The starting aldehyde.

  • Residual Ethylamine: Excess reactant.

  • (1-Methyl-1H-pyrazol-4-yl)methanol: Formed if the starting aldehyde is reduced by the hydride reagent before imine formation.

  • Tertiary Amine Byproduct: Resulting from over-alkylation of the product.

Troubleshooting Guide: Purification in Practice

Problem: My crude product is a persistent oil that is difficult to handle and purify.

  • Probable Cause: The product itself is a liquid or a low-melting solid.[2] Residual solvents from the workup (e.g., dichloromethane, ethyl acetate) can also contribute to this. The basic nitrogen of the pyrazole and the secondary amine can make the compound somewhat polar and hygroscopic.

  • Solution: Salt Formation Amines can often be converted into crystalline salts, which are typically easier to handle, purify by recrystallization, and store. The hydrochloride salt is a common and effective choice.

    Protocol: Hydrochloride Salt Formation

    • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.

    • Continue addition until the solution becomes acidic (test with pH paper) and a precipitate forms.

    • Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

    • The resulting solid can then be recrystallized from a suitable solvent system like ethanol/diethyl ether.

Problem: I'm observing significant tailing and poor separation during silica gel column chromatography.

  • Probable Cause: The basic nature of your amine is causing strong, non-specific interactions with the acidic silanol groups on the surface of the silica gel. This leads to band broadening and "tailing" of your product spot on TLC and the peak during column chromatography.

  • Solution: Deactivate the Silica Gel To mitigate this, you need to add a basic modifier to your eluent. This deactivates the acidic sites on the silica, allowing for much sharper peaks and better separation.

    Chromatography_Troubleshooting Start Poor Separation on Silica Gel Tailing Is there significant tailing? Start->Tailing AddBase Add 0.5-2% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the eluent system. Tailing->AddBase Yes WrongSolvent Are compounds co-eluting? Tailing->WrongSolvent No GoodSep Achieved Good Separation AddBase->GoodSep AdjustPolarity Adjust solvent polarity. Try a gradient elution. WrongSolvent->AdjustPolarity Yes AltStationary Consider alternative stationary phases: - Neutral Alumina - Reversed-Phase (C18) Silica WrongSolvent->AltStationary No, still poor separation AdjustPolarity->GoodSep

    Caption: Troubleshooting workflow for amine purification by column chromatography.

    Recommended Starting Conditions for Column Chromatography

Stationary PhaseEluent SystemBasic AdditiveRationale
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)0.5-2% Triethylamine (Et₃N)A classic choice for moderately polar compounds. Et₃N is volatile and easily removed.
Silica Gel Ethyl Acetate (EtOAc) / Hexanes0.5-2% Triethylamine (Et₃N)Good for less polar impurities.
Silica Gel DCM / (7 N Ammonia in MeOH)Pre-mixedThe ammonia serves as the basic modifier. Excellent for polar amines.
Neutral Alumina DCM / MeOHNone needed initiallyAlumina is less acidic than silica and can sometimes provide better separation for basic compounds without additives.

Problem: My NMR spectrum indicates the presence of the starting aldehyde.

  • Probable Cause: The reductive amination reaction did not go to completion, or an insufficient amount of the reducing agent was used.

  • Solution: Chemical Wash and Re-purification

    • Bisulfite Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the aldehyde, effectively extracting it into the aqueous phase.

    • Follow-up Washes: After the bisulfite wash, wash the organic layer with saturated sodium bicarbonate (to remove any acidic residues) and then with brine.

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Re-assess Purity: Check the purity by TLC or LC-MS. If other impurities remain, re-purify by column chromatography using the conditions outlined in the previous section.

References

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

Sources

Technical Support Center: A Guide to Characterizing and Minimizing Off-Target Effects of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Advisory

Introduction: The rigorous validation of a small molecule's mechanism of action is fundamental to the integrity of our research and the success of any drug development program.[1][2] When working with a novel compound such as N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, unexpected or confounding phenotypes often arise, raising the critical question of on-target versus off-target effects.[3] Since N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is not a widely characterized compound in public literature, this guide focuses on the established, target-agnostic principles and workflows for dissecting its biological activity. The pyrazole moiety is a common scaffold in medicinal chemistry, particularly in kinase inhibitors, which provides a framework for our investigative strategy.[4][5][6] This document serves as a technical support center, providing troubleshooting guides and validated protocols to empower researchers to confidently identify and mitigate off-target effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the immediate questions researchers face when encountering potential off-target activity.

Q1: What are "off-target" effects and why are they a critical concern?

Q2: My experiment with N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is producing an unexpected phenotype. How do I begin to determine if it's an off-target effect?

A2: The first step is to establish a clear link between target engagement and the cellular phenotype. A critical best practice is to test multiple, structurally distinct compounds that inhibit the same primary target.[10] If these different molecules reproduce the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to N-Ethyl-1-methyl-1H-pyrazole-4-methanamine, an off-target mechanism is more likely. Additionally, performing a dose-response experiment is crucial; on-target effects should ideally occur at concentrations consistent with the compound's biochemical potency (e.g., IC50 or Kd) against its intended target.

Q3: What is the most direct way to assess the selectivity of my compound?

A3: The gold standard for assessing selectivity, particularly for kinase inhibitors, is a broad, unbiased kinase screen.[11][12] These services, offered by specialized vendors, test your compound against a large panel of kinases (often covering most of the human kinome) at one or more concentrations.[11][13][14] The resulting data provides a "selectivity profile" that immediately highlights which other kinases your compound inhibits, giving you a clear roadmap of potential off-targets to investigate.

Q4: How do I select the appropriate concentration of my compound for cell-based assays to minimize off-target effects?

A4: A key strategy is to use the lowest concentration of the compound that still elicits the desired on-target effect.[10] Ideally, this concentration should be at or near the cellular IC50 or EC50 for the intended target.[15] It is highly recommended to perform a full dose-response curve (e.g., 8-10 points) in your cellular assay. This helps distinguish on-target from off-target effects, which often require higher concentrations to manifest. A common rule of thumb is that a high-quality chemical probe should have a cellular IC50 of less than 1 µM and at least a 30-fold selectivity for its primary target over other related family members.[15]

Q5: Are there computational methods to predict potential off-targets?

A5: Yes, computational approaches, often using machine learning and structural biology tools, can predict potential off-target interactions.[8][16] These methods analyze the structure of your small molecule and compare it to databases of known protein-ligand interactions to flag potential binders. While these predictions are not a substitute for experimental validation, they can be a valuable, cost-effective first step to generate hypotheses about potential off-target liabilities that can then be tested experimentally.[8]

Part 2: Troubleshooting and Validation Workflow

This section provides a phased, logical workflow for systematically identifying and validating the targets of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine.

Phase 1: Biochemical and In Vitro Selectivity Profiling

The foundation of understanding your compound's activity is to define its direct interactions with purified proteins.

  • Problem: The full spectrum of kinases or proteins that N-Ethyl-1-methyl-1H-pyrazole-4-methanamine binds to is unknown.

  • Solution: Comprehensive Kinase Selectivity Profiling. This is the most crucial first step. Submit your compound to a commercial service that offers large-scale kinase screening panels.[11][14][17]

    • Causality: A broad screen provides an unbiased view of your compound's selectivity across the kinome.[11] This data is essential to identify unintended targets that could be responsible for your observed phenotype. Many pyrazole-containing compounds are designed as kinase inhibitors, making this the most logical starting point.[4][18]

G cluster_0 Step 1: Assay Preparation cluster_1 Step 2: Screening cluster_2 Step 3: Data Analysis Compound Submit N-Ethyl-1-methyl-1H-pyrazole-4-methanamine Concentration Select Concentrations (e.g., 1µM and 10µM) Compound->Concentration Screening Compound Screened Against Kinase Panel (e.g., 400+ kinases) Concentration->Screening Data Receive Data: % Inhibition at each concentration Screening->Data Selectivity Generate Selectivity Profile (Kinome map or table) Data->Selectivity Identify Identify On-Target and Potential Off-Targets Selectivity->Identify

Caption: Workflow for kinase selectivity profiling.

The data below illustrates a hypothetical outcome from a kinase screen for N-Ethyl-1-methyl-1H-pyrazole-4-methanamine at 1 µM.

Target KinaseKinase Family% Inhibition at 1 µMAssessment
Target X (Presumed) CMGC 98% Potent On-Target
Kinase ATK15%Likely insignificant
Kinase BCAMK85%High-Priority Off-Target
Kinase CAGC55%Moderate Off-Target
Kinase DSTE9%Likely insignificant
  • Actionable Insight: In this example, "Kinase B" is identified as a high-priority off-target that requires further investigation.

Phase 2: Cellular Target Engagement and Phenotypic Validation

Biochemical affinity does not always translate to engagement in a live cell. This phase confirms that your compound interacts with its intended target in a physiological context and that this interaction is responsible for the observed phenotype.

  • Problem 1: It's unclear if N-Ethyl-1-methyl-1H-pyrazole-4-methanamine is binding to its intended target inside the cell.

  • Solution 1: Cellular Thermal Shift Assay (CETSA®). CETSA is a powerful biophysical method to verify target engagement in intact cells or tissues.[19][20][21][22]

    • Causality: The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your compound).[21][23][24] By heating cells treated with your compound across a temperature gradient and then measuring how much of the target protein remains soluble, you can directly observe a "thermal shift," which is strong evidence of target engagement.[23][24]

G cluster_0 Condition A: No Compound cluster_1 Condition B: With Compound A1 Target Protein (Native) A2 Heat Applied (e.g., 55°C) A1->A2 Treatment A3 Protein Denatures & Aggregates A2->A3 Result Conclusion Conclusion: Increased soluble protein in Condition B confirms cellular target engagement. B1 Target Protein + Compound (Bound Complex) B2 Heat Applied (e.g., 55°C) B1->B2 Treatment B3 Complex is Stabilized Protein Remains Soluble B2->B3 Result

Caption: The principle of CETSA® for verifying target engagement.

  • Problem 2: The observed cellular phenotype may be caused by an off-target, even if the compound engages its intended on-target.

  • Solution 2: Genetic Validation using CRISPR/Cas9. This is the definitive experiment to link a target to a phenotype.[7][25] The logic is simple: if the compound works by inhibiting a specific target, then removing that target from the cell should make the cell resistant to the compound.[7]

    • Causality: Creating a knockout (KO) of the intended target gene using CRISPR/Cas9 allows for a clean comparison.[25] If the KO cells are no longer affected by your compound, you have validated the on-target mechanism. If the KO cells still respond to the compound, the phenotype is unequivocally caused by an off-target effect.[7] A "rescue" experiment, where you re-express the target in the KO cells and restore sensitivity, provides the highest level of confidence.[10][26]

G cluster_0 cluster_1 WT Wild-Type Cells (Target Protein Present) WT_Treat Treat with Compound WT->WT_Treat KO CRISPR KO Cells (Target Protein Absent) KO_Treat Treat with Compound KO->KO_Treat Outcome1 Phenotype Observed (e.g., Cell Death) WT_Treat->Outcome1 Outcome2 No Phenotype (Cells Survive) KO_Treat->Outcome2 Outcome3 Phenotype Observed (e.g., Cell Death) KO_Treat->Outcome3 Conclusion1 Conclusion: On-Target Effect Validated Conclusion2 Conclusion: Off-Target Effect Confirmed

Caption: Using CRISPR KO to distinguish on-target vs. off-target effects.

Phase 3: Advanced Target Deconvolution

If the previous phases suggest a significant off-target problem, more advanced, unbiased methods are required to identify the unknown protein(s) responsible for the compound's activity.

  • Problem: The identity of the protein(s) causing the off-target phenotype is completely unknown.

  • Solution: Chemoproteomics. This powerful set of techniques uses the small molecule itself as "bait" to pull down its binding partners from a complex cell lysate, which are then identified by mass spectrometry.[27][28][29][30]

    • Causality: Methods like affinity enrichment chemoproteomics allow for the unbiased, proteome-wide identification of direct binding partners.[27] By performing competition experiments where excess "free" compound is added, one can distinguish specific, high-affinity interactors from non-specific background binding, providing a high-confidence list of on- and off-targets.[27]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection

This protocol outlines a basic CETSA experiment to confirm target engagement in intact cells.

  • Cell Culture and Treatment:

    • Plate cells to achieve ~80% confluency on the day of the experiment.

    • Treat cells with N-Ethyl-1-methyl-1H-pyrazole-4-methanamine at a final concentration of 10x the expected EC50. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours under normal culture conditions.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include a non-heated control (room temperature). Heat for 3 minutes, followed by cooling for 3 minutes at 4°C.[21]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Detection:

    • Quantify the total protein concentration in each supernatant (e.g., using a BCA assay).

    • Normalize the samples to equal protein concentration.

    • Analyze the abundance of your target protein in each sample by Western Blot using a specific and validated antibody.

  • Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 2: CRISPR/Cas9 Knockout Validation

This protocol provides a framework for creating a knockout cell line to test for on-target effects.

  • gRNA Design and Cloning:

    • Design two or more unique guide RNAs (gRNAs) targeting an early exon of your target gene using a validated online tool (e.g., CHOPCHOP, Synthego).

    • Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection and Selection:

    • Transfect your cell line with the Cas9/gRNA plasmids.

    • If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection to eliminate non-transfected cells.

  • Single-Cell Cloning:

    • After selection, dilute the cell population and plate into 96-well plates to isolate single cells (single-cell cloning).

    • Expand the resulting colonies.

  • Screening and Validation:

    • Screen the clones to identify those with successful gene disruption.

      • Genomic DNA: Extract genomic DNA, PCR amplify the targeted region, and use Sanger sequencing or a T7 Endonuclease I (T7E1) assay to detect insertions/deletions (indels).

      • Protein Expression: Confirm the absence of the target protein in candidate clones via Western Blot. This is the most critical validation step.

  • Phenotypic Assay:

    • Select a validated knockout clone (and a wild-type control clone that has undergone the same process with a non-targeting gRNA).

    • Perform a dose-response experiment with N-Ethyl-1-methyl-1H-pyrazole-4-methanamine on both cell lines.

    • Compare the IC50/EC50 values. A significant shift in the IC50 to a higher concentration or complete resistance in the KO line validates the on-target effect.

References

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.). Google Scholar.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]

  • Bryan, M. C., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery. Retrieved from [Link]

  • An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. (2008). ACS Publications. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Retrieved from [Link]

  • Stability-based approaches in chemoproteomics. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. Retrieved from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Proteomics - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). PubMed Central. Retrieved from [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). PubMed. Retrieved from [Link]

  • How can off-target effects of drugs be minimised?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2007). PubMed Central. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Retrieved from [Link]

  • Precision Control of CRISPR-Cas9 Using Small Molecules and Light. (2018). PubMed Central. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. (2022). Cold Spring Harbor Protocols. Retrieved from [Link]

  • CRISPR approaches to small molecule target identification. (2018). PubMed Central. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). ResearchGate. Retrieved from [Link]

  • On-target and off-target-based toxicologic effects. (2013). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Addressing Poor Cell Permeability of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Permeability Paradox

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous FDA-approved drugs targeting a wide range of diseases.[1][2][3] Their value lies in their metabolic stability and their ability to act as versatile bioisosteres for other aromatic rings, often improving physicochemical properties and target binding affinity.[1] However, the very features that make pyrazoles attractive—their rigidity, aromaticity, and hydrogen-bonding capabilities—can also present a significant hurdle: poor cell permeability.

This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering permeability challenges with pyrazole-based compounds. We will dissect the underlying causes of poor permeability and provide a structured troubleshooting framework, complete with detailed experimental protocols and advanced medicinal chemistry strategies to systematically diagnose and resolve these issues.

Section 1: The 'Why' - Understanding Core Permeability Issues

This section addresses the fundamental principles governing why certain pyrazole compounds fail to efficiently cross the cell membrane.

Q1: Why is my potent pyrazole compound showing no activity in cell-based assays?

Answer: A common reason for this discrepancy is poor cell permeability. While your compound may show high affinity for an isolated enzyme or receptor, it must first cross the lipophilic cell membrane to reach intracellular targets.[4] Poor permeability is often linked to the compound's physicochemical properties, which may not be optimal for passive diffusion.[5][6]

Q2: What specific structural features of pyrazoles contribute to poor permeability?

Answer: Several features of the pyrazole scaffold can be problematic:

  • Hydrogen Bonding: The pyrazole ring itself contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N).[1] While crucial for target binding, excessive hydrogen bonding capacity increases the energy required to shed water molecules (desolvation) before entering the lipid bilayer of the cell membrane.

  • Polar Surface Area (PSA): PSA is the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen).[4][7] There is a strong inverse correlation between PSA and cell permeability.[8][9] Molecules with a PSA greater than 140 Ų often exhibit poor permeability.[7]

  • Low Lipophilicity (logP): The partition coefficient (logP) measures a compound's lipophilicity. If a pyrazole derivative is too polar (low logP), it will preferentially remain in the aqueous extracellular environment rather than partitioning into the lipid membrane.

  • High Molecular Weight: Larger molecules (typically >500 g/mol ) face greater steric hindrance and are less likely to diffuse passively across the membrane, a principle outlined in Lipinski's Rule of Five.[8]

Q3: My compound has a high logP, so why is permeability still low?

Answer: While high lipophilicity is generally favorable for membrane partitioning, extremely high logP can lead to poor aqueous solubility, causing the compound to precipitate out of solution before it can be absorbed.[5] It can also cause the compound to become "trapped" within the lipid membrane, unable to partition back out into the cytoplasm. This highlights the need for a balanced logP, typically in the range of 1-5.

Section 2: Troubleshooting Workbench & Strategic Solutions

This section provides a problem-oriented approach to diagnosing and solving permeability issues through targeted structural modifications.

Scenario 1: High Polar Surface Area (PSA > 120 Ų)
  • Problem: The compound is too polar to efficiently enter the lipid membrane.

  • Troubleshooting & Solutions: The primary goal is to mask or reduce the number of polar groups.

StrategyRationaleExample Modification
N-H to N-Alkyl Substitution The N-H bond of the pyrazole is a hydrogen bond donor. Replacing the hydrogen with a small, lipophilic alkyl group (e.g., methyl, ethyl) eliminates this donor capability and increases lipophilicity.Convert a pyrazole N-H to an N-CH₃.
Masking Polar Groups Convert polar functional groups (e.g., -OH, -COOH) on substituents into less polar esters or ethers. This is a common prodrug strategy.[10][11]Convert a carboxylic acid (-COOH) to a methyl ester (-COOCH₃).
Intramolecular Hydrogen Bonding Strategically introduce substituents that can form an intramolecular hydrogen bond (IMHB). This masks polar groups from the solvent, effectively reducing the "exposed" PSA and allowing the molecule to adopt a more lipophilic conformation for membrane transit.[12]Introduce a substituent that can form a hydrogen bond with a nearby polar group, creating a temporary ring structure.
Scenario 2: Low Lipophilicity (logP < 1)
  • Problem: The compound is too hydrophilic and prefers the aqueous environment over the lipid membrane.

  • Troubleshooting & Solutions: The goal is to increase the overall lipophilicity of the molecule.

StrategyRationaleExample Modification
Add Lipophilic Groups Introduce non-polar, carbon-rich substituents to the pyrazole core or its existing side chains.Add a phenyl, tert-butyl, or trifluoromethyl (-CF₃) group to an appropriate position.
Bioisosteric Replacement Replace polar functional groups with more lipophilic bioisosteres.Replace a hydroxyl group (-OH) with a fluorine atom (F) or a methyl ether (-OCH₃).
Reduce Hydrogen Bond Donors/Acceptors As with reducing PSA, minimizing hydrogen bonding sites increases lipophilicity.Replace an amide with a less polar equivalent where possible.
Scenario 3: Compound is a P-glycoprotein (P-gp) Efflux Substrate
  • Problem: The compound successfully enters the cell but is immediately pumped back out by efflux transporters like P-gp. This is common for amphipathic molecules.

  • Troubleshooting & Solutions: This is diagnosed using a Caco-2 assay by comparing permeability in both directions (see Section 3). An efflux ratio (ER) > 2 suggests active efflux.[13]

StrategyRationaleExample Modification
Reduce H-Bond Acceptors P-gp substrates often have a high number of hydrogen bond acceptors. Reducing them can disrupt recognition by the transporter.Modify the structure to decrease the count of exposed nitrogen and oxygen atoms.
Increase Lipophilicity/Add Bulky Groups Sometimes, increasing the size and lipophilicity can sterically hinder the compound from fitting into the P-gp binding site.Introduce bulky, non-polar groups near the sites recognized by the transporter.
Change Molecular Shape Modifying the overall 3D shape of the molecule can disrupt the pharmacophore responsible for P-gp recognition.Altering linkers between rings or changing substitution patterns.

Workflow for Troubleshooting Poor Permeability

The following diagram illustrates a systematic approach to diagnosing and addressing permeability issues.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Analysis & Strategy cluster_2 Phase 3: Optimization Start Poor Cell-Based Activity (High Target Potency) Assay Run PAMPA Assay (Passive Permeability) Start->Assay PAMPA_Result PAMPA Result? Assay->PAMPA_Result Caco2 Run Caco-2 Assay (Passive + Active Transport) Caco2_Result Efflux Ratio > 2? Caco2->Caco2_Result PAMPA_Result->Caco2 Low Good_Perm Permeability is NOT the primary issue. Investigate other factors (e.g., metabolism, solubility). PAMPA_Result->Good_Perm High Strategy_PSA Strategy: - Reduce PSA - Mask Polar Groups - Increase logP Caco2_Result->Strategy_PSA No Strategy_Efflux Strategy: - Reduce H-Bond Acceptors - Modify Shape Caco2_Result->Strategy_Efflux Yes Modify Synthesize Analogs Based on Strategy Strategy_PSA->Modify Strategy_Efflux->Modify Reassay Re-run Permeability Assays Modify->Reassay Reassay->PAMPA_Result Iterate

Caption: A workflow for diagnosing and solving poor cell permeability.

Section 3: Experimental Protocols - How to Test & Validate

Accurate measurement of permeability is critical. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA measures passive diffusion across an artificial lipid membrane.[14] It is a high-throughput, low-cost method ideal for early-stage screening to assess a compound's ability to cross membranes without the complication of active transporters.[15][16]

Materials:

  • PAMPA "sandwich" plates (e.g., Corning Gentest™) with a donor plate and an acceptor plate separated by a filter dotted with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • High and low permeability control compounds (e.g., Caffeine and Famotidine).[14]

  • LC-MS/MS for analysis.

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate:

    • Dilute the test compound and controls to a final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be <1%.

    • Add 200 µL of the diluted compound solutions to the donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated filter is submerged in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sampling & Analysis:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where Vd and Va are volumes of donor and acceptor wells, A is the filter area, t is time, [C]a is the concentration in the acceptor, and [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

Principle: This assay uses a monolayer of differentiated Caco-2 cells (human colon adenocarcinoma) which form tight junctions and express efflux transporters (like P-gp), mimicking the human intestinal epithelium.[17] It measures both passive diffusion and active transport, providing more biologically relevant data than PAMPA.[13][17]

Materials:

  • Caco-2 cells (from ATCC).

  • Transwell® insert plates (e.g., 24-well).

  • Cell culture medium (e.g., DMEM with FBS, NEAA).

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Test compound, controls, and LC-MS/MS system.

Methodology:

  • Cell Seeding & Differentiation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values, indicating intact tight junctions.

  • Permeability Measurement (A-to-B):

    • Wash the monolayer with warm HBSS.

    • Add the test compound (in HBSS) to the apical (A, upper) chamber.

    • Add fresh HBSS to the basolateral (B, lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with shaking.

    • Sample from the basolateral chamber for LC-MS/MS analysis.

  • Permeability Measurement (B-to-A):

    • Simultaneously, in separate wells, perform the reverse experiment.

    • Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Sample from the apical chamber for analysis.

  • Calculation:

    • Calculate Papp for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) . An ER > 2 suggests the compound is a substrate for active efflux.[13]

Section 4: Advanced Strategies - The Prodrug Approach

Q4: My structural modifications are compromising the compound's activity. Is there another way?

Answer: Yes, the prodrug approach is a powerful strategy. A prodrug is an inactive or less active derivative of a parent drug that is chemically or enzymatically converted to the active form in vivo.[10][11] This allows you to temporarily mask the functional groups that hinder permeability.

How it Works: A promoiety (a carrier molecule) is attached to the active drug, often via a linker that will be cleaved inside the cell or in circulation. This strategy can dramatically improve both solubility and permeability.[10][18][19]

Example: Improving Permeability of a Pyrazolo[3,4-d]pyrimidine

  • Problem: A parent drug had very low passive membrane permeability (0.01 × 10⁻⁶ cm·s⁻¹).[10]

  • Solution: A water-soluble N-methylpiperazino promoiety was attached via an O-alkyl carbamate linker.

  • Result: The resulting prodrug showed a 200-fold improvement in passive permeability (2.11 × 10⁻⁶ cm·s⁻¹), successfully delivering the active compound into the cell.[10]

Diagram of a Prodrug Strategy

G cluster_0 Outside Cell cluster_1 Inside Cell Prodrug Prodrug (Parent Drug + Promolety) High Permeability Membrane Cell Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Parent Drug (Promolety Cleaved) High Target Activity Membrane->ActiveDrug Enzymatic Cleavage

Caption: A conceptual diagram of the prodrug strategy for enhancing cell entry.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Prodrug: Approach to Better Drug Delivery. ResearchGate. [Link]

  • Assay of select compounds by Caco-2 permeability assay (left) and... ResearchGate. [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Wiley Online Library. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Polar surface area – Knowledge and References. Taylor & Francis Online. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers. [Link]

  • Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set... ResearchGate. [Link]

  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. IRIS-AperTO. [Link]

  • What has polar surface area ever done for drug discovery?. Ovid. [Link]

  • What Has Polar Surface Area Ever Done for Drug Discovery?. ResearchGate. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. PubMed Central. [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Assay Results with N-[(1--Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. This guide is designed to provide expert-driven, actionable advice to troubleshoot and resolve inconsistencies in your experimental assays. Our approach is rooted in a deep understanding of the compound's chemical properties and extensive field experience in assay development.

Introduction: Understanding the Molecule

This compound is a member of the pyrazole class of compounds, a versatile scaffold in medicinal chemistry known for a wide range of biological activities.[1][2][3] Its structure, featuring a substituted pyrazole ring and an ethylamine side chain, presents specific considerations for experimental design and execution. This guide will address common challenges related to compound handling, assay conditions, and data interpretation.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC7H13N3[4]
Molecular Weight139.20 g/mol [5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]
Rotatable Bond Count3[5]
LogP0.15[6]

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound show high variability between replicates. What are the likely causes?

High variability is a common issue that can often be traced back to compound handling and assay setup. The primary suspects are inconsistent dispensing, poor solubility, or compound instability. Given the ethylamine moiety, the compound's charge state can be influenced by the pH of your assay buffer, potentially affecting its solubility and interaction with target molecules.

Q2: I'm observing a progressive loss of activity of the compound during my experiment. What could be happening?

A gradual decrease in activity suggests compound degradation. This could be due to instability in the assay buffer, sensitivity to light, or repeated freeze-thaw cycles of your stock solution. The pyrazole ring, while generally stable, can be susceptible to certain metabolic enzymes if working in cell-based assays or with liver microsomes.

Q3: Why am I seeing a high background signal or non-specific effects in my assay?

Non-specific binding is a frequent challenge with small molecules.[7][8] For this compound, the presence of the amine group can lead to electrostatic interactions with negatively charged surfaces of microplates or proteins.[9] Additionally, at higher concentrations, the compound may aggregate, leading to non-stoichiometric inhibition and other artifacts.[10]

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Question: I've noticed visible precipitation in my assay wells or have inconsistent results that I suspect are due to poor solubility. How can I address this?

Answer:

Aqueous solubility is a critical factor for obtaining reliable assay data.[11][12] While this compound has a relatively low LogP, its solubility can be influenced by several factors.

Causality and Troubleshooting Steps:

  • pH of the Assay Buffer: The ethylamine side chain has a pKa that can influence the compound's charge state. At a pH below its pKa, the amine will be protonated, which can increase aqueous solubility. Conversely, at a higher pH, the neutral form may be less soluble.[13][14]

    • Protocol: Determine the pKa of the compound (if not known) and measure the pH of your assay buffer. If the pH is close to or above the pKa, consider using a buffer with a lower pH, if compatible with your assay.

  • Solvent and Dilution Scheme: The transition from a high-concentration DMSO stock to an aqueous assay buffer can cause the compound to crash out of solution.

    • Protocol: Employ a serial dilution method. First, dilute the DMSO stock in an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the aqueous buffer.

  • Compound Aggregation: At concentrations above its critical aggregation concentration (CAC), the compound can form aggregates that lead to non-specific activity and inconsistent results.

    • Protocol: Include a detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in your assay buffer to disrupt aggregate formation.

Issue 2: High Background and Non-Specific Binding

Question: My negative control wells show a high signal, or I'm observing activity in assays where the compound is not expected to be active. What are the causes and solutions?

Answer:

Non-specific binding can obscure true results and lead to false positives.[7][8] This is often due to the compound interacting with assay components other than the intended target.

Causality and Troubleshooting Steps:

  • Electrostatic Interactions: The positively charged amine group (at physiological pH) can interact with negatively charged surfaces on plasticware or proteins.

    • Protocol: Add a blocking agent like bovine serum albumin (BSA) at 0.1-1 mg/mL to your assay buffer. BSA can coat the surfaces of the microplate and sequester the compound, reducing non-specific binding.

  • Compound Reactivity: While the pyrazole core is generally stable, some assay components can lead to unwanted reactions.

    • Protocol: Review the components of your assay buffer for any potentially reactive species. If using a cell-based assay, consider the possibility of the compound interacting with components of the cell culture medium.

  • Assay Artifacts: Some compounds can interfere with the detection method itself (e.g., fluorescence quenching or enhancement, inhibition of a reporter enzyme).

    • Protocol: Run a counterscreen where you test the compound's effect on the detection system in the absence of the primary target. For example, in an enzyme-coupled assay, test the compound directly against the reporter enzyme.

Experimental Workflow and Protocols

Protocol 1: Systematic Solubility Assessment

This protocol will help you determine the practical solubility limit of this compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the compound in your assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

  • Incubate the dilutions under the same conditions as your assay (temperature and time).

  • Visually inspect each dilution for any signs of precipitation.

  • For a more quantitative measure, transfer the dilutions to a clear-bottom plate and measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in scattering indicates precipitation.

Protocol 2: Non-Specific Binding Evaluation

This protocol helps to identify and mitigate non-specific binding issues.

  • Prepare two sets of assay buffers: one standard buffer and one supplemented with a blocking agent (e.g., 0.5 mg/mL BSA).

  • In a multi-well plate, add a dilution series of this compound to both buffer types.

  • Include a "no compound" control for each buffer type.

  • Incubate the plate under your standard assay conditions.

  • Measure the assay signal. A significant reduction in signal in the BSA-containing buffer at concentrations where you see non-specific effects suggests that the blocking agent is effective.

Visualizing Troubleshooting Logic

Below is a DOT language script for a Graphviz diagram that outlines a decision-making workflow for troubleshooting inconsistent assay results.

TroubleshootingWorkflow start Inconsistent Assay Results check_solubility Assess Compound Solubility (Protocol 1) start->check_solubility solubility_issue Is Precipitation Observed? check_solubility->solubility_issue check_nsb Evaluate Non-Specific Binding (Protocol 2) nsb_issue High Background Signal? check_nsb->nsb_issue check_stability Investigate Compound Stability stability_issue Activity Loss Over Time? check_stability->stability_issue solubility_issue->check_nsb No optimize_buffer Optimize Buffer pH or Use Co-solvents solubility_issue->optimize_buffer Yes nsb_issue->check_stability No add_blocker Add BSA or Detergent to Buffer nsb_issue->add_blocker Yes fresh_compound Use Freshly Prepared Solutions and Limit Freeze-Thaw Cycles stability_issue->fresh_compound Yes end_point Consistent Results Achieved stability_issue->end_point No optimize_buffer->end_point add_blocker->end_point fresh_compound->end_point

Sources

Technical Support Center: Scaling Up the Synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. This guide is designed for researchers, chemists, and process development professionals. We provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when scaling this synthesis from the lab bench to pilot or production scales. Our focus is on the critical final step: the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine.

I. Overview of the Synthetic Pathway

The most direct and scalable route to this compound involves a two-step process starting from a commercially available or synthesized pyrazole precursor. The key transformation is the reductive amination, a robust and widely used method for forming C-N bonds.[1]

Synthesis_Workflow cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination Start 1-Methyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde Reaction Imine Formation & In Situ Reduction Aldehyde->Reaction Amine Ethylamine (EtNH2) Amine->Reaction Product N-[(1-Methyl-1H-pyrazol-4-yl) methyl]ethanamine Reaction->Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: Reductive Amination Step

This section addresses common problems encountered during the scale-up of the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine.

Question: My reaction shows low or stalled conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is the most frequent issue during scale-up. The root cause typically lies in the delicate equilibrium of imine formation preceding the reduction.

Causality Analysis: Reductive amination is a two-step process occurring in one pot: (1) nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to an imine (or iminium ion), and (2) reduction of the imine to the final amine. The dehydration step is acid-catalyzed and is often the rate-limiting step.[1] If imine formation is inefficient, the reducing agent will preferentially reduce the starting aldehyde to an alcohol byproduct.

Troubleshooting Protocol:

  • Verify pH and Acidity:

    • Problem: The reaction pH is either too high (inhibits dehydration of the hemiaminal) or too low (protonates the amine, rendering it non-nucleophilic).

    • Solution: For weakly basic amines like ethylamine, the optimal pH is typically between 5 and 7. On a large scale, adding a mild acid catalyst like acetic acid is crucial. Monitor the internal pH of the reaction mixture. If the reaction stalls, a careful addition of glacial acetic acid can often restart it. Some protocols use an acetate buffer system to maintain the optimal pH range, which can be highly effective at scale.[2]

  • Manage Ethylamine Concentration:

    • Problem: Ethylamine is a volatile gas (B.P. 17°C). During prolonged reaction times or at elevated temperatures, it can escape from the reaction vessel, shifting the equilibrium away from imine formation.

    • Solution:

      • Use a sealed reactor system with adequate pressure rating.

      • Employ a solution of ethylamine in a solvent (e.g., 70% in water or 2M in THF/Methanol) rather than bubbling the gas. This provides better stoichiometric control.

      • Maintain a moderate excess of ethylamine (1.5-2.5 equivalents) to drive the equilibrium.

      • Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.

  • Check Reducing Agent Activity:

    • Problem: Hydride reducing agents, particularly sodium borohydride (NaBH₄), can degrade upon improper storage or exposure to moisture.

    • Solution: Use a freshly opened container of the reducing agent. Consider titrating a sample to determine its active hydride content before use in a critical large-scale run.

Troubleshooting_Low_Conversion Start Low Conversion Detected Q1 Is the reaction pH between 5-7? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Ethylamine concentration maintained? A1_Yes->Q2 Fix1 Adjust pH with Acetic Acid or Acetate Buffer A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Reducing Agent active? A2_Yes->Q3 Fix2 Use Sealed Reactor, Use Amine Solution, Maintain Slight Excess A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Re-evaluate Solvent & Temp. Consider alternative reducing agent. A3_Yes->Conclusion Fix3 Use Fresh Reducing Agent A3_No->Fix3 Fix3->Conclusion

Caption: Decision workflow for troubleshooting low conversion in reductive amination.

Question: I am isolating a significant amount of (1-methyl-1H-pyrazol-4-yl)methanol as a byproduct. Why is this happening?

Answer: The formation of the corresponding alcohol is a classic sign of a competitive reduction pathway. This occurs when the rate of aldehyde reduction is faster than the rate of imine formation and/or reduction.

Causality Analysis: The selectivity of the reducing agent is key. Sodium borohydride (NaBH₄) is capable of reducing both aldehydes and imines. If the imine concentration is low, the NaBH₄ will react with the more abundant aldehyde.[1]

Solutions:

  • Change the Reducing Agent: The most effective solution is to switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is specifically designed for reductive aminations. It is less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion, leading to much cleaner reactions. While more expensive, the improved yield and simplified purification often justify the cost at scale.

  • Modify the Addition Procedure: If you must use NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Mix the aldehyde, ethylamine, and any acid catalyst in the solvent and stir for 1-2 hours at room temperature. Then, cool the mixture (e.g., to 0-5°C) and add the NaBH₄ portion-wise to control the exotherm and minimize aldehyde reduction.

  • Catalytic Hydrogenation: For very large scales, catalytic hydrogenation (H₂ gas with a catalyst like Pd/C) is an excellent alternative. The aldehyde and amine are mixed, and the reaction proceeds under a hydrogen atmosphere. This method avoids hydride reagents and produces only water as a byproduct, simplifying workup. However, it requires specialized high-pressure reactor equipment.

Question: My product purification is difficult, resulting in low isolated yields. What can I do?

Answer: The basic nature of the target amine product dictates the purification strategy.

Solutions:

  • Acid-Base Extraction: After quenching the reaction, perform an acid-base workup.

    • Dilute the reaction mixture with a water-immiscible solvent (e.g., methyl tert-butyl ether, MTBE).

    • Extract the aqueous layer with dilute acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities (like the alcohol byproduct) will remain in the organic layer.

    • Wash the acidic aqueous layer with fresh solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 2-4M NaOH) to a pH > 12.

    • Extract the free-based amine product back into an organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the purified product.

  • Salt Crystallization: For high-purity material, consider isolating the product as a salt. After the final extraction, bubble dry HCl gas through the organic solution (or add a solution of HCl in isopropanol) to precipitate the hydrochloride salt. This crystalline solid can often be isolated in high purity by simple filtration, avoiding the need for costly and time-consuming column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for scaling up this synthesis?

A1: The choice depends on a balance of cost, safety, selectivity, and available equipment. The table below summarizes the key considerations.

Reducing AgentProsConsScale-Up Considerations
Sodium Borohydride (NaBH₄) Low cost, readily available.Low selectivity (can reduce aldehyde), generates hydrogen gas upon quenching.Best used with a two-stage procedure (pre-form imine). Requires careful, slow quenching to manage gas evolution.
Sodium Triacetoxyborohydride (STAB) High selectivity for imines, mild. Can be done as a one-pot mix.Higher cost, moisture-sensitive.Often the best choice for moderate scales (kg) where yield and purity are prioritized over reagent cost.[1]
Catalytic Hydrogenation (H₂/Pd/C) Very low cost, clean (water is the only byproduct), highly effective.Requires specialized high-pressure hydrogenation equipment. Catalyst can be a fire hazard.The industry standard for very large-scale (multi-ton) production due to its efficiency and low waste.[3]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective, stable in mildly acidic conditions.Generates highly toxic HCN gas upon quenching with acid. Generally avoided in modern scale-up due to extreme toxicity and waste disposal concerns.[2]

Q2: Do I need to synthesize the 1-methyl-1H-pyrazole-4-carbaldehyde intermediate?

A2: This depends on your supply chain and cost analysis. 1-Methyl-1H-pyrazole-4-carbaldehyde is a known intermediate and is commercially available from various suppliers.[4] However, for large-scale campaigns, in-house synthesis may be more economical. The most common method is the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.[5][6] This reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which are effective but require careful handling of corrosive reagents and management of a potentially vigorous aqueous quench.

Q3: What are the critical safety considerations for this process?

A3:

  • Exotherm Control: The addition of hydride reducing agents and the quenching of the reaction are often exothermic. Use a jacketed reactor with good temperature control and add reagents slowly to maintain the desired internal temperature.

  • Flammability: Most organic solvents used (Methanol, THF, MTBE) are flammable. Ensure all equipment is properly grounded and operate in a well-ventilated area away from ignition sources.

  • Reagent Handling: Ethylamine is volatile and corrosive. POCl₃ (if synthesizing the aldehyde) reacts violently with water and is highly corrosive. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: The reaction will generate aqueous waste streams. Ensure the pH is neutralized before disposal. If using STAB, the waste will contain acetates. If using NaBH₃CN, the waste stream is hazardous and requires specialized treatment to destroy cyanide.

IV. References

  • U.S. Department of Energy. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Retrieved from [Link]

  • Denton, R., et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate. Retrieved from [Link]

  • Martinez, A., et al. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Retrieved from [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Manchester University Press. Retrieved from [Link]

  • Kaczanowska, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Venkatesh, P. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Retrieved from [Link]

  • Kaczanowska, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Gomaa, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2008). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Retrieved from [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]

Sources

Validation & Comparative

Validating the In Vitro Promise of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine: A Comparative Guide for In Vivo Translation in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, a novel pyrazole derivative. While the in vitro activity of this specific molecule is not yet extensively published, its structural features—notably the ethylamine side chain—and the broad neuropharmacological potential of the pyrazole scaffold suggest a plausible mechanism of action as a monoamine oxidase (MAO) inhibitor.[1][2][3] This document, therefore, outlines a rigorous, multi-faceted in vivo strategy to test this hypothesis, comparing its potential efficacy and safety profile against established MAO inhibitors.

The core of successful drug development lies in the robust translation of in vitro findings to complex biological systems. This guide is designed for researchers, scientists, and drug development professionals to navigate this critical transition, ensuring that experimental choices are logical, data-driven, and contribute to a comprehensive understanding of the compound's therapeutic potential.

Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[4][5] We hypothesize that this compound acts as an MAO inhibitor. The following in vivo studies are designed to test this hypothesis and characterize its potential as a therapeutic agent.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition Metabolites Inactive Metabolites MAO->Metabolites Degradation Neurotransmitters Serotonin, Dopamine, Norepinephrine Neurotransmitters->MAO Increased_NTs Increased Neurotransmitter Levels Neurotransmitters->Increased_NTs Increased Availability Receptors Postsynaptic Receptors Increased_NTs->Receptors Binding Signal Therapeutic Effect (Antidepressant/Anxiolytic) Receptors->Signal

Caption: Hypothesized mechanism of MAO inhibition.

Comparative In Vivo Validation Workflow

A phased approach to in vivo validation is critical to de-risk the progression of a novel compound. Our proposed workflow ensures that efficacy is assessed in relevant behavioral models, target engagement is confirmed biochemically, and the pharmacokinetic and safety profiles are established early in the process.

validation_workflow cluster_preclinical In Vivo Validation Pipeline Efficacy Phase 1: Efficacy Studies (Behavioral Models) Target Phase 2: Target Engagement (Ex Vivo MAO Assay) Efficacy->Target Confirm Mechanism PK Phase 3: Pharmacokinetics (PK Studies) Target->PK Understand Exposure Tox Phase 4: Safety & Tolerability (Acute Toxicology) PK->Tox Assess Safety

Caption: Phased in vivo validation workflow.

Phase 1: Efficacy Assessment in Behavioral Models

The initial step is to determine if this compound elicits antidepressant- or anxiolytic-like effects in validated rodent models. These studies will compare the compound to a vehicle control and clinically relevant comparators.

Comparator Compounds:

  • Phenelzine: A non-selective, irreversible MAO-A and MAO-B inhibitor.

  • Tranylcypromine: A non-selective, irreversible MAO-A and MAO-B inhibitor.

  • Selegiline: A selective, irreversible MAO-B inhibitor.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used model to screen for antidepressant efficacy.[6][7][8][9] It is based on the principle that animals will exhibit immobility when placed in an inescapable situation, and that this despair-like behavior is reversed by antidepressant treatment.[8]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimation: Animals are housed in groups of 4-5 for at least one week prior to testing with ad libitum access to food and water.

  • Drug Administration: Animals are randomly assigned to treatment groups (n=10-12 per group) and administered one of the following via oral gavage (p.o.) 60 minutes prior to testing:

    • Vehicle (e.g., 0.5% methylcellulose in water)

    • This compound (e.g., 1, 3, 10 mg/kg)

    • Phenelzine (15 mg/kg)

    • Tranylcypromine (10 mg/kg)

  • Test Procedure:

    • Mice are individually placed in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The total test duration is 6 minutes. Behavior is recorded for the final 4 minutes.

    • An observer, blind to the treatment groups, scores the duration of immobility (defined as the lack of all movement except for that required to keep the head above water).

  • Data Analysis: The mean duration of immobility for each group is calculated. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[10][11] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[10][12]

Experimental Protocol:

  • Animals: Male Wistar rats (250-300g).

  • Acclimation: Animals are housed in pairs for at least one week prior to testing.

  • Drug Administration: Animals are randomly assigned to treatment groups (n=10-12 per group) and administered one of the following via intraperitoneal (i.p.) injection 30 minutes prior to testing:

    • Vehicle (e.g., saline)

    • This compound (e.g., 0.5, 1, 5 mg/kg)

    • Phenelzine (10 mg/kg)

    • Diazepam (2 mg/kg, as a positive control for anxiolysis)

  • Test Procedure:

    • The EPM apparatus consists of two open arms and two closed arms of equal size, elevated 50 cm from the floor.

    • Each rat is placed in the center of the maze, facing an open arm.

    • Behavior is recorded for 5 minutes using an overhead camera and tracking software.

  • Data Analysis: Key parameters include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

    • Statistical analysis is performed using a one-way ANOVA with a post-hoc test.

ParameterThis compound (Hypothetical)Phenelzine (Expected)Tranylcypromine (Expected)Selegiline (Expected)Vehicle (Expected)
FST: Immobility (s) ↓↓↓↓↓↓↓↓↓No change
EPM: Time in Open Arms (%) ↑↑↑↑↑↑No significant changeBaseline
EPM: Open Arm Entries ↑↑↑↑↑↑No significant changeBaseline

Phase 2: Ex Vivo Target Engagement

To confirm that the behavioral effects are mediated by MAO inhibition, ex vivo enzyme activity assays are performed on brain tissue from treated animals.[4][13] This provides a direct link between the dose administered, the observed behavior, and the target mechanism.

Experimental Protocol:

  • Tissue Collection: A separate cohort of animals is dosed as in the behavioral studies. At the time of peak behavioral effect (e.g., 60 minutes post-dose), animals are euthanized, and brains are rapidly dissected and frozen.

  • Mitochondrial Fractionation: Whole brains are homogenized, and mitochondrial fractions (where MAO is located) are isolated by differential centrifugation.

  • MAO Activity Assay:

    • MAO-A and MAO-B activity are measured separately using specific substrates (e.g., [14C]5-HT for MAO-A and [14C]β-phenylethylamine for MAO-B).

    • The rate of formation of the radiolabeled metabolite is quantified by liquid scintillation counting.

  • Data Analysis: MAO activity in the drug-treated groups is expressed as a percentage of the activity in the vehicle-treated group. IC50 values for in vivo target engagement can be calculated.

CompoundMAO-A Inhibition (Hypothetical)MAO-B Inhibition (Hypothetical)Selectivity (Hypothetical)
This compoundHighModerateNon-selective (MAO-A preferential)
PhenelzineHighHighNon-selective
TranylcypromineHighHighNon-selective
SelegilineLowHighMAO-B selective

Phase 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for interpreting efficacy and toxicity data and for designing future studies.[14]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing:

    • Intravenous (i.v.): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • Oral (p.o.): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Serial blood samples are collected from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

PK ParameterThis compound (Hypothetical)
Tmax (h, oral) 0.5 - 1.0
Cmax (ng/mL, oral) Dose-dependent
Half-life (t1/2, h) 4 - 6
Bioavailability (F, %) > 40%
Brain/Plasma Ratio > 1

Phase 4: Acute Toxicology and Safety Assessment

A preliminary assessment of the compound's safety profile is crucial.

Experimental Protocol:

  • Maximum Tolerated Dose (MTD): A dose-escalation study is performed in mice. Groups of mice receive single escalating doses of the compound. The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.

  • Observational Assessment: Animals are closely monitored for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for at least 24 hours post-dosing.

  • Comparison: The MTD of the novel compound is compared to the known toxicity profiles of the comparator MAO inhibitors.

Conclusion

The in vivo validation of a novel compound like this compound requires a systematic and comparative approach. By hypothesizing a plausible mechanism of action based on its chemical structure and the known pharmacology of its parent scaffold, a comprehensive in vivo testing cascade can be designed. The protocols and comparative framework outlined in this guide provide a robust strategy to assess its potential antidepressant and anxiolytic efficacy, confirm its mechanism of action, and establish its preliminary pharmacokinetic and safety profiles. This rigorous, data-driven approach is fundamental to making informed decisions in the progression of new chemical entities from the bench to potential clinical application.

References

  • Animal models for screening anxiolytic-like drugs: a perspective - PubMed.
  • Animal Models for the Study of Antidepressant Activity - PubMed.
  • Animal models for screening anxiolytic-like drugs: a perspective - Taylor & Francis Online.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model.
  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals.
  • Screening of Anxiolytics | PPTX.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology.
  • Animal Models of Depression: Molecular Perspectives - PMC - PubMed Central.
  • The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology.
  • The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed.
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI.
  • Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed.
  • Animal models of addiction - PMC - PubMed Central - NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evalu
  • In Vivo Validation of Pivalylbenzhydrazine's Mechanism of Action: A Compar
  • Use of a Behavioural Model to Study the Action of Monoamine Oxidase Inhibition in vivo.
  • Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC)
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - MDPI.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - Frontiers.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc.
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • Animal Models of the Behavioral Symptoms of Substance Use Disorders - PubMed Central.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the identification of a potent "hit" compound is merely the initial step. The subsequent, and arguably more critical, phase is the comprehensive characterization of its selectivity. A lack of specificity, leading to off-target interactions, is a primary driver of adverse drug reactions and clinical trial failures. Therefore, a robust cross-reactivity profile is not just a regulatory requirement but a fundamental component of a successful drug development program.[1][2][3][4][5]

This guide provides a detailed framework for the cross-reactivity profiling of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, a novel small molecule with potential therapeutic applications. The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] Its presence suggests the potential for interaction with a range of biological targets. Herein, we present a multi-tiered strategy for elucidating the selectivity of this compound, comparing its hypothetical performance against two analogs:

  • Compound X: A close structural analog, N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine, to probe the impact of minor structural modifications on selectivity.

  • Compound Y: A structurally distinct compound, 2-(Phenylamino)pyrimidine, representing an alternative chemical scaffold potentially targeting the same therapeutic pathway.

Through a systematic application of binding and functional assays, we aim to build a comprehensive understanding of the on- and off-target activities of this compound, thereby enabling an informed assessment of its therapeutic potential and liabilities.

Tier 1: Broad Target Screening - Casting a Wide Net

The initial phase of cross-reactivity profiling involves screening the compound of interest against a broad panel of known drug targets to identify potential off-target interactions. This "wide net" approach is crucial for uncovering unforeseen liabilities early in the development process.

Experimental Workflow: Broad Panel Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for assessing the ability of a compound to displace a known radiolabeled ligand from its target receptor.[7][8][9][10][11] This provides a direct measure of binding affinity.

G A Compound Dilution Series Preparation B Incubation with Receptor Membranes and Radioligand A->B C Separation of Bound and Free Radioligand (Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Broad Panel Radioligand Binding Assay

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, Compound X, and Compound Y in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the diluted compounds with a suspension of cell membranes expressing the target receptor and a fixed concentration of a specific, high-affinity radioligand (e.g., [³H]-dopamine for the D2 receptor).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

Hypothetical Data Summary: Tier 1 Broad Panel Screening (% Inhibition at 10 µM)

Target ClassRepresentative TargetThis compoundCompound XCompound Y
GPCRs Dopamine D285%88%12%
Serotonin 5-HT2A62%55%8%
Adrenergic α1A45%48%5%
Kinases SRC92%95%75%
LCK78%81%65%
EGFR15%12%9%
Ion Channels hERG35%40%3%
Nav1.518%21%2%
Nuclear Receptors Estrogen Receptor α5%4%1%

Interpretation of Tier 1 Results:

The hypothetical data suggests that both this compound and its close analog, Compound X, exhibit significant activity against specific GPCRs (Dopamine D2, Serotonin 5-HT2A) and kinases (SRC, LCK). Compound Y, with its different scaffold, shows more selective activity towards the kinase targets. The moderate inhibition of the hERG channel by our lead compound and Compound X warrants further investigation due to the potential for cardiac liability.[3]

Tier 2: Focused Investigation of Primary "Hits"

Based on the Tier 1 screening, the next step is to perform more detailed investigations into the high-potency interactions to confirm them and determine the nature of the interaction (e.g., agonist vs. antagonist, competitive vs. non-competitive).

Experimental Workflow: Kinase Inhibition Assays

For the identified kinase "hits," a radiometric kinase activity assay can be employed to determine the IC50 values for the inhibition of enzymatic activity.[12][13][14][15]

G A Compound Dilution Series B Incubation with Kinase, Substrate, and [γ-³²P]ATP A->B C Termination of Reaction B->C D Separation of Phosphorylated Substrate C->D E Quantification of Incorporated ³²P D->E F IC50 Determination E->F G A Cells Expressing Target GPCR B Treatment with Test Compound A->B D Measurement of Second Messenger (e.g., cAMP, Ca²⁺) B->D C Stimulation with Known Agonist (for antagonist mode) C->D E Dose-Response Curve Generation D->E F Determination of EC50 (agonist) or IC50 (antagonist) E->F

Sources

A Head-to-Head Comparison of Pyrazole Inhibitors in Breast Cancer Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Breast Cancer Therapy

Breast cancer is a remarkably heterogeneous disease, characterized by distinct molecular subtypes that dictate therapeutic strategies and patient outcomes. The era of one-size-fits-all chemotherapy is steadily being replaced by a paradigm of targeted therapy, which seeks to exploit the specific molecular vulnerabilities of cancer cells. A cornerstone of this approach is the inhibition of protein kinases, enzymes that regulate a vast array of cellular processes, including the cell division cycle. Dysregulation of the cell cycle is a hallmark of cancer, making the enzymes that control it, particularly Cyclin-Dependent Kinases (CDKs), highly attractive therapeutic targets.[1][2]

The pyrazole ring is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile chemical properties that allow it to form the core of many kinase inhibitors.[3][4] Pyrazole-based compounds have been successfully developed into approved drugs for various cancers.[3] This guide provides a head-to-head comparison of several investigational pyrazole-based inhibitors, detailing their efficacy in preclinical breast cancer cell line models. We will dissect their mechanisms of action and provide robust, field-proven protocols for their experimental validation, empowering researchers to rigorously assess novel chemical entities in their own laboratories.

The Engine of Proliferation: The CDK-Cyclin-Rb Signaling Pathway

In many breast cancers, particularly those that are estrogen receptor-positive (ER+), the cell's commitment to divide is governed by the CDK4/6-Cyclin D-Retinoblastoma protein (Rb) axis.[2] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for DNA replication (S phase). Mitogenic signals, such as estrogen, drive the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. This complex phosphorylates Rb, causing it to release E2F, thereby licensing the cell to proceed from the G1 to the S phase of the cell cycle. Approved CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib exploit this dependency by locking the cell in the G1 phase.[5][6] Other CDKs, such as CDK2, play crucial roles in both the G1-S and S-G2 transitions, making them important targets as well, especially in the context of acquired resistance to CDK4/6 inhibition.[7][8]

CDK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus Growth_Factors Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Upregulates Cyclin D Rb pRb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters Rb_P pRb-P (Hyperphosphorylated) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1-S Transition S_Phase_Genes->G1_S_Transition Promotes Pyrazole_Inhibitor Pyrazole-Based CDK4/6 Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 Inhibits

Figure 1. The CDK4/6-Rb pathway and the mechanism of pyrazole-based inhibitors.

Comparative Efficacy of Pyrazole Inhibitors in Breast Cancer Cell Lines

The following table summarizes the performance of select pyrazole-based inhibitors reported in the literature, highlighting their target specificity and cytotoxic effects across different breast cancer subtypes. This comparative data is crucial for understanding the therapeutic potential and context-specific activity of these compounds.

Compound IDPrimary Target(s)Breast Cancer Cell LineIC50 / GI50 (µM)Key Cellular EffectReference
PCW-1001 Unknown (Induces DNA Damage Response)T47D (ER+)8.45Apoptosis[9]
BT549 (TNBC)3.44Apoptosis[9]
MCF-7 (ER+)11.54Apoptosis[9]
MDA-MB-231 (TNBC)22.15Apoptosis[9]
PTA-1 Tubulin PolymerizationMDA-MB-231 (TNBC)Not specifiedG2/M Arrest, Apoptosis[10]
Compound 4 CDK2MCF-7 (ER+)GI50: 3.81 (full panel)G1 Arrest, Apoptosis
Compound 15 CDK2MCF-7 (ER+)GI50: 0.127 - 0.560Antiproliferative[11]
MDA-MB-231 (TNBC)GI50: 0.127 - 0.560Antiproliferative[11]
Compound 7d CDK2MCF-7 (ER+)IC50: 14.12Cytotoxicity[12]
Compound 10b CDK2MCF-7 (ER+)IC50: 10.05Cytotoxicity[12]
Compound 18g VEGFR2, HER2MCF-7 (ER+)IC50: 11.70Cytotoxicity
MDA-MB-231 (TNBC)IC50: 4.07Cytotoxicity
Compound 5b Tubulin PolymerizationMCF-7 (ER+)GI50: >10Antiproliferative[13]

TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive

Experimental Validation: A Step-by-Step Methodological Core

To ensure scientific rigor, a multi-assay approach is essential. The following protocols form a self-validating system: a cell viability assay provides a quantitative measure of cytotoxic/cytostatic effect (the "what"), cell cycle analysis reveals the mechanistic basis of that effect (the "how"), and Western blotting confirms target engagement at the molecular level (the "why").

Cell Viability Assessment: The MTT Assay

Causality & Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational experiment to determine the dose-dependent effect of an inhibitor on cell viability. It measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of living cells.[14] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for comparing drug potency.

MTT_Workflow A 1. Seed Cells Plate breast cancer cells in a 96-well plate. Incubate 24h. B 2. Treat with Inhibitor Add serial dilutions of pyrazole inhibitors. Include vehicle control. A->B C 3. Incubate Incubate for 48-72 hours to allow for cellular response. B->C D 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well. C->D E 5. Incubate Incubate for 2-4 hours at 37°C. (Purple formazan crystals form). D->E F 6. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve crystals. E->F G 7. Read Absorbance Measure absorbance at ~570 nm using a plate reader. F->G H 8. Analyze Data Calculate % viability vs. control and determine IC50 values. G->H

Figure 2. Standard workflow for an MTT cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Harvest breast cancer cells (e.g., MCF-7, MDA-MB-231) during their logarithmic growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazole inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[15]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Causality & Rationale: To determine if a loss of viability is due to cell cycle arrest, we analyze the DNA content of the cell population. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16][17] Cells in the G2 or M phase have double the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells undergoing DNA replication (S phase) have an intermediate amount. By staining permeabilized cells with PI and analyzing them with a flow cytometer, we can generate a histogram that quantifies the percentage of cells in each phase of the cell cycle.[17] An effective CDK inhibitor is expected to cause an accumulation of cells in the phase it regulates (e.g., G1 arrest for a CDK4/6 inhibitor).[4]

CellCycle_Workflow A 1. Cell Culture & Treatment Treat cells in a 6-well plate with the inhibitor at its IC50 concentration for 24-48h. B 2. Harvest Cells Trypsinize and collect cells. Centrifuge to form a pellet. A->B C 3. Fixation Resuspend pellet and add dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 30 min at 4°C. B->C D 4. Rehydration & Staining Wash with PBS. Resuspend in PI Staining Solution containing RNase A and PI. C->D E 5. Incubation Incubate for 30 min at room temperature, protected from light. D->E F 6. Flow Cytometry Acquire data on a flow cytometer, measuring fluorescence intensity. E->F G 7. Data Analysis Generate DNA content histograms. Quantify G0/G1, S, and G2/M populations. F->G

Figure 3. Workflow for cell cycle analysis using PI staining.

Detailed Protocol: Cell Cycle Analysis [18]

  • Cell Treatment: Seed 1-2 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole inhibitor at 1x and 2x its predetermined IC50 value for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells to include any apoptotic populations. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 30 minutes (can be stored for weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M peaks from the resulting DNA content histogram and calculate the percentage of cells in each phase.

Target Engagement & Mechanistic Insight: Western Blotting

Causality & Rationale: Western blotting provides the ultimate confirmation of a drug's mechanism of action by visualizing its effect on specific proteins.[19] For a CDK4/6 inhibitor, we would expect to see a decrease in the phosphorylation of its direct substrate, Rb. For an inhibitor that induces apoptosis, we would look for an increase in apoptotic markers like cleaved Caspase-3 or cleaved PARP. This technique separates proteins from a cell lysate by size using gel electrophoresis, transfers them to a solid membrane, and uses highly specific antibodies to detect the protein of interest.

WB_Workflow A 1. Cell Lysis & Protein Quantification Lyse treated cells in RIPA buffer. Quantify total protein (e.g., BCA assay). B 2. SDS-PAGE Denature protein lysates and separate them by size on a polyacrylamide gel. A->B C 3. Protein Transfer Electro-transfer proteins from the gel to a PVDF or nitrocellulose membrane. B->C D 4. Blocking Incubate membrane in blocking buffer (e.g., 5% milk or BSA) to prevent non-specific antibody binding. C->D E 5. Primary Antibody Incubation Incubate overnight at 4°C with primary antibody specific to the target protein (e.g., anti-p-Rb). D->E F 6. Secondary Antibody Incubation Wash, then incubate with HRP-conjugated secondary antibody that binds the primary Ab. E->F G 7. Detection Add chemiluminescent substrate (ECL). Capture signal on X-ray film or a digital imager. F->G

Figure 4. The experimental workflow for Western Blotting.

Detailed Protocol: Western Blotting [20]

  • Lysate Preparation: After treatment with the pyrazole inhibitor, wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to minimize non-specific binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Rb, anti-cleaved-PARP, anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors for breast cancer therapy.[21] The comparative data presented here demonstrates that different pyrazole derivatives can exert anti-cancer effects through diverse mechanisms, including the inhibition of various CDKs, other kinases like HER2 and VEGFR2, and even by disrupting the cytoskeleton.[10] This highlights the importance of a rigorous, multi-faceted experimental approach to characterize novel compounds. By systematically assessing cell viability, dissecting effects on cell cycle progression, and confirming molecular target engagement, researchers can build a comprehensive and compelling case for the therapeutic potential of new pyrazole-based inhibitors, paving the way for the next generation of targeted treatments for breast cancer.

References

  • BreastCancer.org. What Are CDK4/6 Inhibitors?. BreastCancer.org. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. [Link]

  • Morales-Lázaro, S. L., et al. (2021). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. Current Medicinal Chemistry. [Link]

  • Susan G. Komen. (n.d.). CDK4/6 Inhibitors. Susan G. Komen. [Link]

  • Kumar, A., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. [Link]

  • Spring, L. M., et al. (2020). CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them?. Cancers. [Link]

  • Chan, K. H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • MD Anderson Cancer Center. (2023). The next generation of CDK inhibitors is coming. MD Anderson Cancer Center. [Link]

  • The ASCO Post. (2024). Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. The ASCO Post. [Link]

  • Chen, G., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Breitinger, U., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Gomaa, H. A. M., et al. (2021). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Lee, H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Rajagopal, K., et al. (2022). Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. Current Drug Research Reviews. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]

  • Rajagopal, K., et al. (2021). Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. Bentham Science. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Pharmaceuticals. [Link]

  • An, H. J., et al. (2022). PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer. Frontiers in Oncology. [Link]

  • Kim, H. J., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Singh, S., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. [Link]

  • Zhang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (n.d.). The IC50 values of entries, 3 a–j against breast cancer cell lines,... ResearchGate. [Link]

  • JoVE. (2022). Viability Assays For Cells In Culture l Protocol Preview. YouTube. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc. [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Chen Lab. [Link]

  • Addgene. (2022). Western Blot. Addgene. [Link]

Sources

A Comparative Preclinical Evaluation of the Therapeutic Index of N-Ethyl-1-methyl-1H-pyrazole-4-methanamine (EMP-4M) in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous approved pharmaceuticals.[1][2][3] Its metabolic stability and versatile structure have led to the development of drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] This guide presents a preclinical evaluation of a novel pyrazole derivative, N-Ethyl-1-methyl-1H-pyrazole-4-methanamine (EMP-4M), with a focus on establishing its therapeutic index as a potential kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).

For a therapeutic agent to be successful, it must not only be effective but also safe. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits a therapeutic response.[6][7][8] A high TI indicates a wide separation between the effective and toxic doses, which is a desirable characteristic for any new drug candidate.[9]

This guide provides a comparative analysis of EMP-4M against a close structural analog, N-Ethyl-1-methyl-1H-pyrazole-3-methanamine (EMP-3M), and a current standard-of-care kinase inhibitor in NSCLC. We will detail the experimental methodologies, present comparative data, and discuss the implications for the potential clinical development of EMP-4M.

Hypothesized Mechanism of Action

Many pyrazole derivatives have demonstrated potent inhibitory activity against various protein kinases that are often dysregulated in cancer.[10] For the purpose of this evaluation, we hypothesize that EMP-4M targets a specific mutated kinase, such as EGFR or ALK, which are known drivers in certain subtypes of NSCLC. The proposed mechanism involves the inhibition of the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, ALK) Growth_Factor->Receptor_Kinase PI3K PI3K Receptor_Kinase->PI3K Activates RAS RAS Receptor_Kinase->RAS Activates EMP_4M EMP-4M EMP_4M->Receptor_Kinase Inhibits AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors Inhibits Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Promotes Proliferation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Proposed signaling pathway inhibition by EMP-4M.

Experimental Design for Therapeutic Index Determination

The determination of the therapeutic index requires two key sets of data: the effective dose (ED50) and the toxic dose (TD50). The following sections outline the protocols for obtaining this data.

In Vitro Cytotoxicity and Efficacy Assessment

The initial evaluation of EMP-4M and its comparator compounds is performed using in vitro cell-based assays to determine their potency against a relevant cancer cell line (e.g., an NSCLC line with a known activating kinase mutation).

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture the selected NSCLC cell line in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of EMP-4M, EMP-3M, and the standard-of-care drug. Treat the cells with a range of concentrations and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which serves as an in vitro measure of efficacy.

In Vivo Efficacy and Toxicity Studies in Animal Models

Following promising in vitro results, the evaluation proceeds to in vivo studies using xenograft mouse models.

Protocol: NSCLC Xenograft Model for Efficacy (ED50) Determination

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant the selected NSCLC cells.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment groups (vehicle control, EMP-4M, EMP-3M, standard-of-care).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) at various dose levels.

  • Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size.

  • Data Analysis: Determine the dose of each compound that causes a 50% reduction in tumor growth (ED50).

Protocol: Acute and Sub-chronic Toxicity Studies (TD50 Determination)

  • Animal Model: Use healthy mice of the same strain as the efficacy studies.

  • Dose Escalation: Administer single escalating doses of each compound to different groups of mice to determine the maximum tolerated dose (MTD) and identify signs of acute toxicity.

  • Sub-chronic Study: Administer the compounds daily for a longer period (e.g., 28 days) at doses around the MTD.

  • Monitoring: Observe the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Pathology: At the end of the study, perform a complete necropsy, including histopathological analysis of major organs.

  • Data Analysis: Determine the dose that causes toxic effects in 50% of the animals (TD50).

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_calculation Therapeutic Index Calculation Cell_Culture NSCLC Cell Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Xenograft Xenograft Model IC50->Xenograft Proceed if potent Efficacy_Study Efficacy Study Xenograft->Efficacy_Study ED50 Determine ED50 Efficacy_Study->ED50 TI_Calc Therapeutic Index (TI) = TD50 / ED50 ED50->TI_Calc Toxicity_Study Toxicity Study TD50 Determine TD50 Toxicity_Study->TD50 TD50->TI_Calc

Sources

A Comparative Guide to Confirming Ligand-Target Binding Sites: A Case Study with N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise identification of a ligand's binding site on its target protein is a cornerstone of rational drug design and lead optimization. This critical step transforms a mere screening hit into a viable therapeutic candidate by elucidating the molecular interactions that drive efficacy and selectivity. This guide provides a comparative analysis of key experimental techniques to confirm the binding site of a novel compound, using the pyrazole-containing fragment, N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, as a representative example.

While this compound is a commercially available chemical building block without a specifically defined biological target in the public domain, its journey from a potential hit to a well-characterized ligand exemplifies the challenges and triumphs of early-stage drug development. For researchers in this field, the question is not just if a compound binds, but where and how. This guide will delve into the methodologies that answer these questions, providing the strategic insights needed to navigate this complex process.

The Strategic Imperative: Why Binding Site Confirmation Matters

Before embarking on a costly and time-consuming lead optimization campaign, it is paramount to validate the direct interaction between a ligand and its intended target. This validation serves several critical functions:

  • Mechanism of Action (MoA) Elucidation: Understanding the binding site provides a foundational understanding of how the compound exerts its biological effect, whether through competitive inhibition, allosteric modulation, or other mechanisms.

  • Structure-Activity Relationship (SAR) Guidance: Knowledge of the binding pocket and key interactions allows for the rational design of more potent and selective analogs.

  • Elimination of False Positives: Many compounds identified in high-throughput screens can exhibit activity through non-specific mechanisms. Confirming a specific binding site helps to weed out these undesirable candidates early in the process.

  • Intellectual Property Protection: A well-defined binding site and mode of interaction can be a crucial component of a strong patent application.

A Multi-Faceted Approach to Binding Site Confirmation

No single technique provides a complete picture of a ligand-protein interaction. A robust strategy involves the integration of multiple orthogonal methods, each offering unique insights into the binding event. This guide will compare and contrast several of the most powerful and widely used techniques.

I. Biophysical Methods: Quantifying the Interaction

Biophysical techniques are indispensable for confirming direct binding and quantifying the affinity and kinetics of the interaction. These methods are often the first step in validating a screening hit.

1. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time.[1] In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the compound of interest (analyte) is flowed over the surface.[2][3][4] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change.[4]

Key Insights from SPR:

  • Binding Affinity (KD): A measure of the strength of the interaction.

  • Kinetics (ka and kd): The association and dissociation rate constants, which provide a more dynamic view of the interaction than affinity alone.[1]

  • Specificity: By testing the compound against other proteins, SPR can provide evidence for selective binding.[2]

Experimental Protocol: A Snapshot of an SPR Workflow

  • Ligand Immobilization: The target protein is covalently coupled to the sensor chip surface.

  • Analyte Injection: A series of concentrations of this compound are injected over the chip surface.

  • Data Acquisition: The change in the SPR signal is recorded as a sensorgram, which plots response units (RU) over time.[2]

  • Data Analysis: The resulting sensorgrams are fitted to a binding model to determine KD, ka, and kd.[2]

Causality in Experimental Choices: The choice of immobilization chemistry is critical to ensure that the protein remains active and the binding site is accessible. A common approach is amine coupling, but if the binding site is near primary amines, alternative methods like thiol coupling or affinity capture should be considered.[4]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Target Protein Immobilize Target Protein Inject Analyte Inject Analyte Immobilize Target Protein->Inject Analyte Prepare Analyte Series Prepare Analyte Series Prepare Analyte Series->Inject Analyte Record Sensorgram Record Sensorgram Inject Analyte->Record Sensorgram Fit Binding Model Fit Binding Model Record Sensorgram->Fit Binding Model Determine Kinetics (ka, kd) Determine Kinetics (ka, kd) Fit Binding Model->Determine Kinetics (ka, kd) Calculate Affinity (KD) Calculate Affinity (KD) Determine Kinetics (ka, kd)->Calculate Affinity (KD)

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

2. Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event.[5][6] In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the resulting heat change is measured.[5][7]

Key Insights from ITC:

  • Binding Affinity (KD): Provides a highly accurate measure of binding strength.[7]

  • Thermodynamics (ΔH and ΔS): Reveals the enthalpic and entropic driving forces of the interaction, which can provide clues about the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions).[5]

  • Stoichiometry (n): Determines the molar ratio of ligand to protein in the complex.[7]

Experimental Protocol: A Snapshot of an ITC Workflow

  • Sample Preparation: The protein and this compound are prepared in identical buffer to minimize heats of dilution.[7]

  • Titration: The ligand is injected in small aliquots into the protein solution in the sample cell.[6]

  • Heat Measurement: The power required to maintain a zero temperature difference between the sample and reference cells is measured.[6]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein, and the resulting isotherm is fitted to a binding model.[7]

Causality in Experimental Choices: Accurate concentration determination of both protein and ligand is crucial for reliable ITC data. The choice of buffer is also important, as different buffers can have different ionization enthalpies, which can affect the measured binding enthalpy.[8]

TechniqueKey Parameters MeasuredThroughputSample ConsumptionLabel-Free
Surface Plasmon Resonance (SPR) KD, ka, kdHighLowYes
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, nLowHighYes
II. Structural Biology Methods: Visualizing the Interaction

While biophysical methods confirm that a compound binds, structural biology techniques can reveal the precise location and orientation of the ligand in the binding site at an atomic level.

1. X-ray Crystallography

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a protein-ligand complex.[9][10][11] It is often considered the definitive method for determining a binding site.[11] The process involves growing a crystal of the protein in complex with the ligand and then diffracting X-rays off the crystal.[12]

Key Insights from X-ray Crystallography:

  • Atomic-Level Detail: Reveals the precise orientation of the ligand in the binding site and the specific amino acid residues involved in the interaction.[9]

  • Binding Mode: Elucidates the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

  • Conformational Changes: Can show how the protein structure changes upon ligand binding.

Experimental Protocol: A Snapshot of an X-ray Crystallography Workflow

  • Protein-Ligand Complex Formation: The purified target protein is incubated with an excess of this compound.

  • Crystallization: The complex is subjected to a wide range of conditions to induce the formation of well-ordered crystals.

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination: The diffraction data is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[11]

Causality in Experimental Choices: Obtaining high-quality crystals is often the bottleneck in X-ray crystallography. The choice of crystallization conditions (e.g., precipitant, pH, temperature) is critical and often requires extensive screening.

2. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is an emerging technique that can identify ligand binding sites by measuring changes in the solvent accessibility of the protein's backbone amide hydrogens.[13][14] When a ligand binds, it can protect the amide hydrogens in the binding site from exchange with deuterium in the solvent.[14][15]

Key Insights from HDX-MS:

  • Binding Site Localization: Identifies regions of the protein that become less solvent-accessible upon ligand binding, which often corresponds to the binding site.[14][15]

  • Conformational Dynamics: Can reveal allosteric effects by identifying changes in deuterium uptake in regions of the protein distant from the binding site.[13]

  • Suitable for Difficult Targets: Can be applied to proteins that are difficult to crystallize.

Experimental Protocol: A Snapshot of an HDX-MS Workflow

  • Deuterium Labeling: The protein is incubated in a deuterated buffer in the presence and absence of this compound for various time points.[15]

  • Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.[15]

  • Proteolysis and Analysis: The protein is digested into peptides, which are then analyzed by mass spectrometry to determine the extent of deuterium incorporation.[15]

  • Data Interpretation: The deuterium uptake of peptides from the protein-ligand complex is compared to that of the free protein to identify protected regions.[14]

Binding_Site_Confirmation_Strategy Start: Novel Compound Start: Novel Compound Biophysical Confirmation Biophysical Confirmation Start: Novel Compound->Biophysical Confirmation SPR SPR Biophysical Confirmation->SPR Affinity & Kinetics ITC ITC Biophysical Confirmation->ITC Thermodynamics Structural Elucidation Structural Elucidation SPR->Structural Elucidation ITC->Structural Elucidation X-ray Crystallography X-ray Crystallography Structural Elucidation->X-ray Crystallography High-Resolution Structure HDX-MS HDX-MS Structural Elucidation->HDX-MS Dynamics & Difficult Targets Functional Validation Functional Validation X-ray Crystallography->Functional Validation HDX-MS->Functional Validation Site-Directed Mutagenesis Site-Directed Mutagenesis Functional Validation->Site-Directed Mutagenesis Validate Key Residues Confirmed Binding Site Confirmed Binding Site Site-Directed Mutagenesis->Confirmed Binding Site

Sources

A Comparative Benchmarking Guide to N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, a Novel Kinase Inhibitor for Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition.[1][2][3] This guide introduces N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine (hereafter designated as Pyrazolamine ), a novel pyrazole-containing small molecule, and provides a comprehensive framework for its preclinical benchmarking against current standard-of-care TKIs, Imatinib and Dasatinib . We will delve into the hypothesized mechanism of action of Pyrazolamine, followed by detailed, field-proven experimental protocols for a head-to-head comparison of efficacy and safety. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry, offering a scientifically rigorous guide to evaluating the potential of this new chemical entity.

Introduction: The Rationale for a New CML Therapeutic

The advent of TKIs such as Imatinib has significantly improved the prognosis for patients with CML.[4] Imatinib, the first-in-class BCR-ABL inhibitor, functions by binding to the ATP-binding site of the kinase domain in its inactive conformation, thereby preventing the phosphorylation of downstream substrates and blocking proliferative signals.[2][5] Second-generation inhibitors, like Dasatinib, were developed to overcome Imatinib resistance and exhibit greater potency.[6][7] Dasatinib is capable of binding to both the active and inactive conformations of the ABL kinase domain.[6][8][9]

Despite these advancements, challenges such as acquired resistance due to kinase domain mutations and off-target effects resulting in adverse events persist.[6] This necessitates the continued search for novel TKIs with improved efficacy, better safety profiles, and activity against resistant CML variants. Pyrazolamine, a small molecule with the chemical formula C₇H₁₃N₃, emerges from a class of heterocyclic compounds known for their diverse biological activities.[10] This guide outlines a hypothetical, yet scientifically grounded, preclinical evaluation of Pyrazolamine as a potential best-in-class TKI for CML.

Figure 1: Chemical Structure of this compound (Pyrazolamine)

Chemical structure of Pyrazolamine

Hypothesized Mechanism of Action of Pyrazolamine

We hypothesize that Pyrazolamine functions as an ATP-competitive inhibitor of the BCR-ABL kinase. The pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, capable of forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The N-ethyl-methanamine side chain is postulated to occupy the hydrophobic pocket adjacent to the gatekeeper residue, potentially conferring high potency and selectivity. This mechanism is analogous to that of existing TKIs, which have transformed CML treatment.[1][11]

BCR-ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate Phosphorylates ADP ADP BCR-ABL->ADP P-Substrate P-Substrate Substrate->P-Substrate Downstream_Signaling Downstream_Signaling P-Substrate->Downstream_Signaling Gene_Transcription Gene_Transcription Downstream_Signaling->Gene_Transcription Proliferation_Survival Proliferation_Survival Gene_Transcription->Proliferation_Survival Pyrazolamine Pyrazolamine Pyrazolamine->BCR-ABL Inhibits ATP ATP ATP->BCR-ABL Binds

Caption: Hypothesized inhibition of the BCR-ABL signaling pathway by Pyrazolamine.

Comparative In Vitro Efficacy Assessment

A robust preclinical evaluation begins with a direct comparison of the biochemical and cellular activities of the investigational compound against the standard of care.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pyrazolamine against the BCR-ABL kinase and compare it to Imatinib and Dasatinib.

Methodology:

  • Reagents: Recombinant human ABL1 kinase domain, biotinylated peptide substrate highly selective for c-ABL, [γ-³²P]ATP, kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), test compounds (Pyrazolamine, Imatinib, Dasatinib) dissolved in DMSO.[12][13]

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, combine the recombinant ABL1 kinase, the peptide substrate, and the test compound dilutions. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and transfer the contents to a streptavidin-coated filter plate to capture the biotinylated peptides. f. Wash the plate to remove unincorporated [γ-³²P]ATP. g. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Biochemical Inhibition of BCR-ABL Kinase

CompoundBCR-ABL IC₅₀ (nM)
Pyrazolamine5.2
Imatinib25.0
Dasatinib0.8
Cell Viability Assay in CML Cell Lines

Objective: To assess the cytotoxic effect of Pyrazolamine on Philadelphia chromosome-positive (Ph+) CML cell lines (e.g., K-562) and compare its potency with Imatinib and Dasatinib.

Methodology:

  • Reagents: K-562 cell line, RPMI-1640 medium supplemented with 10% FBS, test compounds, and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.[14][15]

  • Procedure: a. Seed K-562 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[16] b. Treat the cells with serial dilutions of Pyrazolamine, Imatinib, and Dasatinib for 72 hours. c. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14][17] d. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18] e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of compound concentration.

Table 2: Hypothetical Anti-proliferative Activity in K-562 Cells

CompoundGI₅₀ (nM)
Pyrazolamine22.5
Imatinib150.7
Dasatinib2.5

Preclinical In Vivo Efficacy Model

Objective: To evaluate the anti-leukemic activity of Pyrazolamine in a murine xenograft model of CML and compare it to the standard of care.

In_Vivo_Xenograft_Workflow Start Start Cell_Implantation Implant K-562 cells into immunocompromised mice Start->Cell_Implantation Tumor_Establishment Allow tumors to establish (e.g., 100-200 mm³) Cell_Implantation->Tumor_Establishment Randomization Randomize mice into treatment groups Tumor_Establishment->Randomization Treatment Administer Vehicle, Pyrazolamine, Imatinib, or Dasatinib daily Randomization->Treatment Monitoring Monitor tumor volume and body weight twice weekly Treatment->Monitoring Endpoint Endpoint: Tumor volume > 2000 mm³ or signs of toxicity Monitoring->Endpoint Analysis Analyze tumor growth inhibition and survival data Endpoint->Analysis End End Analysis->End

Caption: Workflow for the in vivo CML xenograft study.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) for the xenotransplantation of human CML cells.[19][20]

  • Procedure: a. Subcutaneously inject K-562 cells into the flank of each mouse. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Pyrazolamine, Imatinib, Dasatinib). c. Administer the compounds orally once daily for 21 days. d. Measure tumor volume and body weight twice weekly. e. At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between the groups.

Table 3: Hypothetical In Vivo Efficacy in CML Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Statistically Significant vs. Vehicle (p < 0.05)
Pyrazolamine (50 mg/kg)85Yes
Imatinib (100 mg/kg)65Yes
Dasatinib (10 mg/kg)95Yes

Comparative Preclinical Safety and Pharmacokinetics

A promising efficacy profile must be accompanied by acceptable safety and pharmacokinetic properties.

In Vitro Metabolism and Safety

Objective: To assess the metabolic stability and potential for off-target cardiac liability of Pyrazolamine.

Methodologies:

  • In Vitro Metabolic Stability:

    • Incubate Pyrazolamine with human liver microsomes or S9 fractions in the presence of NADPH.[21][22]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

    • Quantify the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.[23]

  • hERG Channel Inhibition Assay:

    • Use automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.[24]

    • Apply increasing concentrations of Pyrazolamine to the cells.

    • Measure the hERG tail current and calculate the percent inhibition.[25]

    • Determine the IC₅₀ for hERG channel inhibition. This is a critical assay as hERG inhibition can lead to QT prolongation and cardiac arrhythmias.[26]

Table 4: Hypothetical In Vitro Safety and Metabolism Profile

CompoundHuman Liver Microsome t₁/₂ (min)hERG IC₅₀ (µM)
Pyrazolamine45> 30
Imatinib355.8
Dasatinib282.1
Murine Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of Pyrazolamine in mice following oral administration.

Methodology:

  • Procedure: a. Administer a single oral dose of Pyrazolamine to a cohort of mice. b. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via serial bleeding techniques.[27] c. Prepare plasma from the blood samples. d. Quantify the concentration of Pyrazolamine in the plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (%F).[28][29]

Table 5: Hypothetical Pharmacokinetic Parameters in Mice (50 mg/kg, p.o.)

ParameterPyrazolamine
Cmax (ng/mL)1250
Tmax (hr)1.0
AUC₀-₂₄ (ng*hr/mL)7500
Oral Bioavailability (%)40

Discussion and Future Directions

The hypothetical data presented in this guide position Pyrazolamine as a promising novel TKI for the treatment of CML. Its biochemical and cellular potency against BCR-ABL appears to be superior to Imatinib and approaches that of Dasatinib. The in vivo efficacy in the CML xenograft model further supports its potential as a potent anti-leukemic agent.

Crucially, the preliminary safety profile of Pyrazolamine appears favorable. The significantly higher hERG IC₅₀ compared to the standard-of-care drugs suggests a lower risk of cardiac-related adverse events. Its metabolic stability is within an acceptable range for a developable drug candidate.

Based on this comprehensive benchmarking, the following next steps are recommended:

  • Efficacy against Resistant Mutations: Evaluate the activity of Pyrazolamine against a panel of clinically relevant BCR-ABL mutations that confer resistance to Imatinib and Dasatinib.

  • Expanded Toxicology Studies: Conduct comprehensive IND-enabling toxicology studies in two species to further characterize the safety profile.[30]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate the PK and efficacy data to build a model that can predict the optimal dosing regimen for clinical trials.[31]

Conclusion

This guide has provided a detailed, scientifically-grounded framework for the preclinical evaluation of this compound (Pyrazolamine) in the context of CML. By systematically benchmarking its efficacy and safety against the standard-of-care drugs, Imatinib and Dasatinib, a strong case can be built for its advancement into clinical development. The experimental protocols and comparative data presented herein serve as a robust starting point for any research program aiming to validate a new therapeutic candidate in the competitive landscape of oncology drug discovery.

References

  • Imatinib - Wikipedia. Available from: [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023, March 25). YouTube. Available from: [Link]

  • What is the mechanism of Dasatinib? (2024, July 17). Patsnap Synapse. Available from: [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview. (2010). PMC - NIH. Available from: [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? (2025, April 9). Dr.Oracle. Available from: [Link]

  • Imatinib: MedlinePlus Drug Information. (2025, March 15). MedlinePlus. Available from: [Link]

  • Chronic Myelogenous Leukemia (CML) Treatment & Management. (2024, November 18). Medscape Reference. Available from: [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Pediatric Oncall. Available from: [Link]

  • Imatinib Information for Patients. (2024, December 11). Drugs.com. Available from: [Link]

  • Dasatinib. Cancer information. Available from: [Link]

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (2016). NIH. Available from: [Link]

  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (2016). PubMed. Available from: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2022). NIH. Available from: [Link]

  • Pharmacotherapy for Chronic Myelogenous Leukemia: A Case-Based Approach. (2011). JNCCN. Available from: [Link]

  • The current standard of care in CML and insights into the use of first- and second-generation TKIs. (2022, October 25). VJHemOnc. Available from: [Link]

  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2006). NIH. Available from: [Link]

  • Chronic Myeloid Leukemia (CML) | Treatment by Phase of CML. LLS - Blood Cancer United. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • hERG Assay. (2015). PPTX - Slideshare. Available from: [Link]

  • Xenotransplant mouse model to investigate the efficacy of new drugs in human CML cells using NOD/SCID-interleukin 2 receptor γ-chain-deficient (NSG) mice. ResearchGate. Available from: [Link]

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available from: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2019). PMC - NIH. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). FDA. Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2012). NIH. Available from: [Link]

  • Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity. (2022). Frontiers. Available from: [Link]

  • Chronic Myeloid Leukemia Treatment (PDQ®). (2025, March 13). PDQ Cancer Information Summaries - NCBI. Available from: [Link]

  • Leukemia Xenograft Model. Altogen Labs. Available from: [Link]

  • Establishing human leukemia xenograft mouse models by implanting human bone marrow–like scaffold-based niches. (2016, December 22). Blood - ASH Publications. Available from: [Link]

  • On-chip in vitro BCR-ABL kinase radioassays in leukemic systems. ResearchGate. Available from: [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. Available from: [Link]

  • Pk/bio-distribution. MuriGenics. Available from: [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer. Available from: [Link]

  • Strategies for using in vitro screens in drug metabolism. Semantic Scholar. Available from: [Link]

  • In vitro kinase activity of Bcr/Abl proteins. ResearchGate. Available from: [Link]

  • In vitro test methods for metabolite identification: A review. ResearchGate. Available from: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available from: [Link]

  • A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro. (2021, November 19). ArTS. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Structure-Activity Relationship of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility and ability to serve as a "privileged scaffold" have led to its incorporation into a multitude of clinically successful drugs, from the anti-inflammatory agent celecoxib to anticancer kinase inhibitors like crizotinib.[2][3] The power of the pyrazole core lies in its synthetic tractability and the profound impact that substituents at its various positions can have on biological activity. Understanding the structure-activity relationship (SAR) is therefore paramount to unlocking the full therapeutic potential of this scaffold.

This guide provides an in-depth, comparative analysis of the SAR of substituted pyrazoles, grounded in experimental data. We will dissect how specific structural modifications influence interactions with biological targets, using kinase inhibition as a primary case study. This document is designed to move beyond a simple recitation of facts, instead offering a causal explanation for experimental choices and providing actionable protocols for researchers in the field.

The Pyrazole Scaffold: A Privileged and Tunable Core

The pyrazole ring offers multiple points for substitution (N1, C3, C4, and C5), each providing a unique vector to modulate a compound's physicochemical and pharmacological properties. The strategic placement of functional groups can influence everything from target binding affinity and selectivity to absorption, distribution, metabolism, and excretion (ADME) profiles.

For instance, the nitrogen at the N1 position can act as a hydrogen bond donor, while the N2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions within a target's binding pocket.[4] Substitutions at the C3 and C5 positions often project into solvent-exposed regions or key sub-pockets of an active site, while the C4 position can be modified to fine-tune electronic properties and molecular conformation.

Caption: Key substitution points on the pyrazole ring and their general influence.

Comparative SAR Case Study: Pyrazole-Based Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammation.[5][6] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[7] We will examine the SAR of pyrazole derivatives as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory signaling.[8]

Core Principle: Hinge Binding and Allosteric Interactions

Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site. A crucial interaction is the formation of hydrogen bonds with the "hinge region" of the kinase. Pyrazole-based inhibitors are adept at this, often using their N1-H or N2 atoms to engage with hinge residues. The substituents at C3, C4, and C5 then explore adjacent hydrophobic pockets and solvent-front regions to enhance potency and achieve selectivity over other kinases.

Comparative Data Analysis

The following table summarizes the SAR for a series of 1,5-diarylpyrazole derivatives as JNK1 inhibitors. The data highlights how subtle changes to the substituents dramatically impact inhibitory potency (measured as IC50, the concentration required to inhibit 50% of enzyme activity).

Compound IDR1 (at N1)R5 (Aryl Group at C5)JNK1 IC50 (µM)Key SAR Insight
1a -HPhenyl> 10The unsubstituted core has weak activity.
1b -H4-Fluorophenyl5.2Addition of a small, electron-withdrawing group at the para position of the C5-phenyl ring improves activity, likely enhancing interactions in a hydrophobic pocket.
1c -H4-Chlorophenyl2.1Increasing the size and lipophilicity of the halogen (Cl vs. F) further boosts potency.
1d -H4-Methylphenyl8.9An electron-donating group is less favorable than a halogen at this position.
2a 4-Fluorophenyl4-Fluorophenyl0.8Substituting the N1 position with an aryl group dramatically increases potency. This group likely occupies an additional hydrophobic pocket, anchoring the inhibitor more firmly.
2b 4-Chlorophenyl4-Fluorophenyl0.5The combination of optimal substituents at both N1 and C5 results in the most potent compound in this series.

Note: Data is illustrative and compiled from general findings in kinase inhibitor SAR studies.[6][8]

The clear takeaway is that both the N1 and C5 positions are critical for high-potency JNK1 inhibition. Specifically, aryl groups bearing small, lipophilic, electron-withdrawing substituents at the para-position are highly favorable. This suggests the binding pocket has specific steric and electronic requirements that can be systematically probed.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_optimization Optimization A Identify Core Scaffold (e.g., 1,5-Diarylpyrazole) B Plan Substituent Library (Vary R1, R5) A->B C Synthesize Analogs (Protocol Below) B->C D In Vitro Kinase Assay (Determine IC50) C->D Test Compounds E Analyze Data (Generate SAR Table) D->E F Identify Potent Hits (e.g., Compound 2b) E->F Identify Trends G Further Optimization (ADME, Selectivity) F->G

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols: Enabling Reproducible Research

Trustworthiness in scientific research is built on reproducibility. The following protocols provide detailed, step-by-step methodologies for the synthesis of a core pyrazole scaffold and its subsequent evaluation in a biological assay.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is based on the classical Knorr pyrazole synthesis, a reliable method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]

Objective: To synthesize a library of pyrazole analogs for SAR studies.

Materials:

  • Substituted 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a solution of the substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.1 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the condensation and subsequent cyclization-dehydration reaction to form the aromatic pyrazole ring.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure substituted pyrazole.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro JNK1 Kinase Inhibition Assay

Objective: To determine the IC50 value of synthesized pyrazole derivatives against JNK1.

Materials:

  • Recombinant human JNK1 enzyme

  • ATP and appropriate kinase buffer

  • JNK1-specific substrate peptide (e.g., GST-c-Jun)

  • Synthesized pyrazole inhibitors (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-detecting system)

  • 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Mixture: In a 384-well plate, add the following in order:

    • Kinase buffer

    • Synthesized inhibitor at various concentrations (or DMSO for control)

    • JNK1 enzyme

    • Substrate peptide

  • Initiation: Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. Initiate the kinase reaction by adding a solution of ATP.

    • Self-Validation: Include a "no enzyme" control to measure background signal and a "no inhibitor" (DMSO only) control to represent 100% enzyme activity.

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase activity) by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the controls (0% activity for no enzyme, 100% activity for DMSO only).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of substituted pyrazoles is a rich and dynamic field. As demonstrated with kinase inhibitors, a systematic and comparative approach to modifying the pyrazole scaffold is a powerful strategy for developing potent and selective therapeutic agents.[10][11] The key lies in understanding how each substituent interacts with the target protein and influences the overall properties of the molecule.

Future research will undoubtedly leverage computational tools like molecular docking and advanced synthetic methodologies to explore novel chemical space around the pyrazole core.[12] By combining rational design, robust synthetic protocols, and validated biological assays, the full potential of this remarkable heterocyclic scaffold can continue to be realized in the pursuit of new medicines.

References

  • Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists, 8(3), 187-194. Available at: [Link]

  • Li, G., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Li, G., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(7), 859. Available at: [Link]

  • Xu, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1300-1321. Available at: [Link]

  • Khan, I., et al. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5648-5657. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Population Therapeutics and Clinical Pharmacology, 31(5), 1184-1191. Available at: [Link]

  • Tarigoppula, S., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Pisano, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(11), 4487. Available at: [Link]

  • Acar, Ç., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3379. Available at: [Link]

  • R Discovery. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. R Discovery. Available at: [Link]

  • Xu, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Kumar, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(10). Available at: [Link]

  • ResearchGate. (2024). Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Radwan, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling pyrazole derivatives and other potentially hazardous research chemicals.

Core Hazard Assessment of Pyrazole Derivatives

Based on available data for related pyrazole compounds, this compound should be considered as potentially:

  • Harmful if swallowed [1]

  • Causing skin irritation [1][2][3]

  • Causing serious eye irritation [1][2][3][4][5]

  • May cause respiratory irritation [1][4]

Therefore, all handling procedures must be designed to minimize exposure through ingestion, skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and aerosols, which can cause serious eye irritation[1][2][3].
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be disposable, latex-free, and powder-free.[6]Prevents skin contact and subsequent irritation[1][2][3]. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Body Protection A long-sleeved laboratory coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemically resistant coveralls ("bunny suits") are recommended.[6]Protects the skin on the arms and body from accidental contact.
Respiratory Protection All handling of the compound must be conducted within a certified chemical fume hood.[7] If a fume hood is not available or during uncontrolled release, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[8][9]Minimizes the risk of inhaling aerosols or vapors that may cause respiratory irritation[1][4].
Foot Protection Closed-toe shoes are required in the laboratory at all times. For activities with a higher risk of spills, chemically resistant shoe covers should be worn.[6][10]Protects feet from spills and falling objects.

Experimental Workflow: Safe Handling from Receipt to Disposal

The following diagram and step-by-step guide outline the complete workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe

Caption: A workflow diagram for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, put on your lab coat, closed-toe shoes, and safety glasses.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Collect all necessary equipment, including your laboratory notebook, spatulas, weighing paper, and reaction vessels.

  • Final PPE Donning: Inside the laboratory and before handling the chemical, don your chemical splash goggles and double gloves.

2. Handling (Inside a Certified Chemical Fume Hood):

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper or in a suitable container. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

  • Reaction Setup: Assemble your reaction apparatus within the fume hood.

  • Conduct Experiment: Proceed with your experimental protocol, keeping all manipulations of the compound within the fume hood.

3. Cleanup and Disposal:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent and absorbent pads.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and absorbent pads, in a designated hazardous waste container.[1][4][5] Do not dispose of this chemical down the drain.[1][11]

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination:

    • Remove the outer pair of gloves.

    • Remove your lab coat.

    • Remove your chemical splash goggles.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioAction Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste. Ventilate the area.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Empty Containers: "Empty" containers may still contain residual chemical. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Always follow your institution's specific hazardous waste disposal procedures.

Conclusion

The safe handling of this compound is paramount to protecting yourself and your colleagues. By adhering to the principles of a multi-layered PPE strategy, conducting all work in a certified chemical fume hood, and following proper disposal protocols, you can minimize the risks associated with this compound. Always prioritize safety and consult your institution's environmental health and safety department with any questions or concerns.

References

  • BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole.
  • Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021-05-18).
  • Cole-Parmer. Material Safety Data Sheet - 4,4'-bi-3h-pyrazole-3,3'-dione,2,2',4,4'-tetrahydro-5,5'-dim.
  • Sigma-Aldrich. N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine AldrichCPR.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Amino-1-methyl-1H-pyrazole.
  • Hit2Lead. This compound.
  • SAFETY D
  • Fisher Scientific.
  • BLDpharm. N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine.
  • ECHEMI.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019-03-05).
  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. (2018-09-04).
  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025-06-02).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2025-07-05).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.